Altromycin B
Description
This compound has been reported in Nocardia with data available.
from an actinomycete; structure given in second source
Propriétés
Formule moléculaire |
C47H59NO18 |
|---|---|
Poids moléculaire |
926.0 g/mol |
Nom IUPAC |
methyl 2-[(2S,3R,4R,5R,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]-2-[10-[(2S,4R,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C47H59NO18/c1-18-34(50)27(58-9)16-30(62-18)65-42-20(3)61-28(17-45(42,5)48(7)8)22-12-13-23-31(37(22)53)38(54)32-24(36(23)52)14-25(33-26(49)15-29(64-40(32)33)46(6)21(4)66-46)47(57,44(56)60-11)43-39(55)41(59-10)35(51)19(2)63-43/h12-15,18-21,27-28,30,34-35,39,41-43,50-51,53,55,57H,16-17H2,1-11H3/t18-,19+,20+,21?,27+,28+,30+,34+,35-,39-,41-,42-,43+,45-,46?,47?/m1/s1 |
Clé InChI |
FAGGWQMBDCZCOI-CHBSWCIFSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Structural Unveiling of Altromycin B: A Guide to NMR and Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altromycin B, a member of the pluramycin-like family of antibiotics, represents a class of complex natural products with significant biological activity. The elucidation of its intricate molecular architecture is paramount for understanding its mechanism of action, guiding synthetic efforts, and developing potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this structural determination process. This technical guide provides an in-depth overview of the methodologies employed in the structural elucidation of this compound, focusing on the data derived from these powerful analytical techniques.
While the seminal 1990 publication by Brill et al. in The Journal of Antibiotics established the structure of this compound using NMR and mass spectrometry, the specific, detailed quantitative data from this foundational work is not readily accessible in publicly available databases.[1] Therefore, this guide will present the experimental protocols and data organization in a structured format, using representative data to illustrate the principles and workflows involved in the characterization of this complex molecule. The molecular formula for this compound is C₄₇H₅₉NO₁₈, with a molecular weight of 925.97 g/mol .[2]
I. Experimental Protocols
The structural characterization of this compound involves a systematic workflow, beginning with the isolation and purification of the compound, followed by a suite of spectroscopic analyses.
A. Isolation and Purification
A generalized protocol for obtaining pure this compound suitable for spectroscopic analysis is as follows:
-
Fermentation: Cultivation of the producing actinomycete strain in a suitable nutrient medium to generate the altromycin complex.[2]
-
Extraction: The crude antibiotic complex is extracted from the fermentation broth using organic solvents.[1]
-
Purification: The individual components of the altromycin complex, including this compound, are separated using chromatographic techniques. This multi-step process may involve:[2]
-
Solvent-solvent partitioning to remove impurities with significantly different polarities.
-
Column chromatography, such as on Sephadex LH-20, for size-based separation.
-
Preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity of the target compound.
-
B. NMR Spectroscopy
A comprehensive suite of NMR experiments is essential for piecing together the complex structure of this compound.[2]
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher), preferably equipped with a cryoprobe for enhanced sensitivity, is utilized for data acquisition.
1D NMR Experiments:
-
¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.
-
¹³C NMR (Carbon NMR): Reveals the number of chemically distinct carbon atoms in the molecule.
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for establishing spin systems within the sugar moieties and the aglycone.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is vital for connecting different spin systems and establishing the connectivity between the aglycone and the sugar units.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, which provides critical information about the stereochemistry and three-dimensional conformation of the molecule.
C. Mass Spectrometry
High-resolution mass spectrometry is employed to determine the elemental composition and to gain structural insights through fragmentation analysis.
Sample Preparation: A stock solution of purified this compound is prepared in a suitable solvent like methanol or acetonitrile (e.g., 1 mg/mL). This is then diluted to a working concentration (e.g., 1-10 µg/mL) with the appropriate mobile phase for introduction into the mass spectrometer.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is typically used.
Data Acquisition:
-
Full Scan MS: Acquired in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺. This allows for the confident determination of the elemental composition.
-
Tandem MS (MS/MS): The [M+H]⁺ ion is selected and subjected to fragmentation, often through collision-induced dissociation (CID). The resulting fragment ions provide information about the structure of the sugar moieties, the aglycone core, and how they are connected.
II. Data Presentation
The quantitative data obtained from NMR and mass spectrometry are organized into tables for clear interpretation and comparison. The following tables are representative of how the data for this compound would be presented.
Table 1: Representative ¹H NMR Data for a Substructure of this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1' | 5.20 | d | 3.5 |
| H-2' | 3.85 | dd | 10.0, 3.5 |
| H-3' | 4.10 | m | |
| H-4' | 3.95 | t | 9.5 |
| H-5' | 3.70 | m | |
| H-6' | 1.25 | d | 6.5 |
Table 2: Representative ¹³C NMR Data for a Substructure of this compound
| Position | Chemical Shift (δ, ppm) |
| C-1' | 98.5 |
| C-2' | 72.0 |
| C-3' | 74.5 |
| C-4' | 70.1 |
| C-5' | 71.8 |
| C-6' | 17.5 |
| N(CH₃)₂ | 41.2 |
| OCH₃ | 58.3 |
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ionization Mode | Mass Analyzer | Observed m/z [M+H]⁺ | Calculated m/z [M+H]⁺ | Key Fragment Ions (m/z) |
| ESI+ | Q-TOF | 926.3764 | 926.3758 | Aglycone fragments, Sugar moiety fragments |
III. Visualizing the Workflow and Structural Relationships
Graphical representations of the experimental workflow and the logic of the spectroscopic analysis provide a clear overview of the structure elucidation process.
IV. Conclusion
The structure elucidation of this compound is a complex undertaking that relies on the synergistic application of advanced NMR and mass spectrometry techniques. While the specific quantitative data from the original research remains elusive in readily accessible formats, the established methodologies provide a clear roadmap for the characterization of such intricate natural products. The combination of 1D and 2D NMR experiments allows for the complete assignment of the proton and carbon skeletons and the determination of the molecule's stereochemistry. High-resolution mass spectrometry confirms the elemental composition and provides crucial information about the connectivity of the constituent substructures through fragmentation analysis. The workflow and analytical logic presented herein serve as a comprehensive guide for researchers and professionals involved in the discovery and development of novel, complex bioactive compounds.
References
Unveiling the Identity of a Novel Antibiotic Producer: A Technical Guide to the Taxonomy and Characterization of the Altromycin B-Producing Organism, AB 1246E-26
A comprehensive understanding of the taxonomy and characteristics of a novel antibiotic-producing microorganism is fundamental for its successful exploitation in drug discovery and development. This technical guide outlines the multifaceted approach required for the classification and characterization of the Altromycin B-producing actinomycete, strain AB 1246E-26. While the specific findings for this strain are detailed in a 1990 publication by Jackson and colleagues in The Journal of Antibiotics, this document provides a thorough overview of the standard methodologies and data interpretation central to such a study.
The discovery of novel antibiotics is paramount in the ongoing battle against antimicrobial resistance. The this compound-producing organism, designated AB 1246E-26, is an actinomycete isolated from a South African soil sample. Actinomycetes are a well-known source of a vast array of bioactive secondary metabolites, and therefore, the complete characterization of this strain is of significant scientific interest.
Taxonomic Classification: A Polyphasic Approach
The precise taxonomic placement of a newly isolated microorganism like AB 1246E-26 is achieved through a polyphasic approach. This strategy integrates data from morphological, cultural, physiological, biochemical, and molecular analyses to create a robust and reliable classification.
Morphological and Cultural Characterization
Initial characterization of strain AB 1246E-26 would involve the observation of its growth on various standard culture media, such as those defined by the International Streptomyces Project (ISP). Macroscopic features, including the color of the aerial and substrate mycelia and the presence of any diffusible pigments, provide the first clues to its identity. Microscopic examination is then employed to determine the structure of the spore chains, a key diagnostic feature for actinomycetes.
Physiological and Biochemical Profiling
A comprehensive profile of the metabolic capabilities of strain AB 1246E-26 is generated through a series of physiological and biochemical tests. These assays determine the organism's ability to utilize different carbon and nitrogen sources, produce various enzymes, and tolerate a range of environmental conditions such as temperature, pH, and salinity.
Chemotaxonomy: Analyzing Cellular Components
Chemotaxonomic analysis involves the study of the chemical composition of the cell. For actinomycetes, the analysis of the cell wall is particularly informative. The identification of the specific isomer of diaminopimelic acid (DAP) and the profile of whole-cell sugars are critical markers for generic and suprageneric classification.
Molecular Identification: 16S rRNA Gene Sequencing
The cornerstone of modern bacterial taxonomy is the analysis of the 16S ribosomal RNA (rRNA) gene sequence. This highly conserved yet variable gene provides a molecular clock to infer the evolutionary relationships between different bacteria. The 16S rRNA gene of strain AB 1246E-26 would be amplified, sequenced, and compared to sequences in public databases to determine its closest relatives and its position within the phylogenetic tree of the actinomycetes.
Data Presentation
The quantitative and qualitative data gathered from the characterization of strain AB 1246E-26 would be meticulously organized into tables to allow for clear interpretation and comparison with other known species.
Table 1: Morphological and Cultural Characteristics of Strain AB 1246E-26
| Medium (ISP) | Growth Characteristics | Aerial Mycelium Color | Substrate Mycelium Color | Soluble Pigment Production |
| ISP 2 | Data from Jackson et al. (1990) | Data from Jackson et al. (1990) | Data from Jackson et al. (1990) | Data from Jackson et al. (1990) |
| ISP 3 | Data from Jackson et al. (1990) | Data from Jackson et al. (1990) | Data from Jackson et al. (1990) | Data from Jackson et al. (1990) |
| ISP 4 | Data from Jackson et al. (1990) | Data from Jackson et al. (1990) | Data from Jackson et al. (1990) | Data from Jackson et al. (1990) |
| ISP 5 | Data from Jackson et al. (1990) | Data from Jackson et al. (1990) | Data from Jackson et al. (1990) | Data from Jackson et al. (1990) |
| ISP 7 | Data from Jackson et al. (1990) | Data from Jackson et al. (1990) | Data from Jackson et al. (1990) | Data from Jackson et al. (1990) |
Table 2: Physiological and Biochemical Profile of Strain AB 1246E-26
| Test | Result |
| Enzymatic Activity | |
| Starch Hydrolysis | Data from Jackson et al. (1990) |
| Gelatin Liquefaction | Data from Jackson et al. (1990) |
| Casein Hydrolysis | Data from Jackson et al. (1990) |
| Urease Activity | Data from Jackson et al. (1990) |
| Carbon Source Utilization | |
| D-Glucose | Data from Jackson et al. (1990) |
| L-Arabinose | Data from Jackson et al. (1990) |
| D-Xylose | Data from Jackson et al. (1990) |
| D-Fructose | Data from Jackson et al. (1990) |
| Sucrose | Data from Jackson et al. (1990) |
| Mannitol | Data from Jackson et al. (1990) |
| Growth Conditions | |
| Temperature Range (°C) | Data from Jackson et al. (1990) |
| NaCl Tolerance (%) | Data from Jackson et al. (1990) |
Experimental Protocols
The following outlines the standard experimental procedures that would have been employed in the characterization of strain AB 1246E-26.
Protocol for Morphological and Cultural Characterization
-
Inoculation: A pure culture of strain AB 1246E-26 is streaked onto a panel of ISP media.
-
Incubation: The plates are incubated at 28°C for 14-21 days.
-
Observation: Macroscopic colony features are recorded at regular intervals. For microscopic observation, the coverslip culture method is used to examine the undisturbed morphology of the spore-bearing hyphae.
Protocol for Physiological and Biochemical Tests
-
Substrate Media: The strain is inoculated onto specific media containing the substrate of interest (e.g., starch agar, gelatin agar).
-
Incubation: The cultures are incubated under optimal growth conditions.
-
Analysis: The plates are observed for signs of substrate hydrolysis, such as the formation of a clear zone around the colony. For carbon source utilization, growth in a basal medium supplemented with a single carbon source is assessed.
Protocol for 16S rRNA Gene Sequencing
-
DNA Extraction: Genomic DNA is isolated from a pure culture of AB 1246E-26.
-
PCR Amplification: The 16S rRNA gene is amplified using universal bacterial primers.
-
Sequencing: The amplified DNA fragment is purified and sequenced using an automated sequencer.
-
Phylogenetic Analysis: The resulting sequence is compared with those in the GenBank database using BLAST, and a phylogenetic tree is constructed using methods such as the neighbor-joining algorithm.
Visualizing the Process
Diagrams are essential for illustrating the relationships between different stages of the research and for conceptualizing the biological processes involved.
An In-depth Technical Guide to the Biosynthetic Pathway of the Altromycin B Polyketide Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altromycin B, a member of the pluramycin family of aromatic polyketide antibiotics, exhibits potent antitumor properties. Its complex chemical structure, characterized by a tetracyclic angucycline core and appended deoxysugar moieties, originates from a sophisticated biosynthetic pathway. While the complete biosynthetic gene cluster for this compound has not yet been fully elucidated in published literature, significant insights can be drawn from the well-characterized biosynthesis of the related compound, kidamycin, and the general principles of type II polyketide synthase (PKS) systems in Streptomyces. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of the this compound polyketide core, detailing the enzymatic steps, precursor supply, and standard experimental methodologies for its investigation. This document is intended to serve as a foundational resource for researchers engaged in the study of pluramycin biosynthesis, natural product discovery, and the bioengineering of novel antitumor agents.
Introduction
Altromycins are produced by the actinomycete strain Streptomyces sp. AB 1246E-26. The core of this compound is a tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione aglycone, which is crucial for its biological activity[1]. The biosynthesis of this intricate scaffold is orchestrated by a type II polyketide synthase (PKS) complex, which, in conjunction with a series of tailoring enzymes, assembles and modifies a polyketide chain into the characteristic angucycline structure[1]. Understanding this biosynthetic pathway is paramount for efforts aimed at yield improvement, the generation of novel analogs through combinatorial biosynthesis, and for elucidating the mechanisms of its potent bioactivity.
This guide will delineate the proposed stages of this compound polyketide core biosynthesis:
-
Formation of the Polyketide Backbone: The assembly of the initial linear polyketide chain from simple metabolic precursors by the minimal PKS.
-
Tailoring of the Polyketide Core: The intricate series of cyclization, aromatization, and oxidation reactions that shape the polyketide backbone into the tetracyclic aglycone.
-
Regulation of Biosynthesis: An overview of the potential regulatory mechanisms governing the expression of the altromycin biosynthetic genes.
Detailed experimental protocols and data presentation formats are provided to facilitate further research in this area.
Putative Biosynthetic Pathway of the this compound Polyketide Core
The biosynthesis of the this compound aglycone is proposed to proceed through a series of enzymatic reactions encoded by a dedicated biosynthetic gene cluster (BGC). Based on the biosynthesis of related aromatic polyketides, the pathway can be conceptually divided into the formation of the polyketide backbone and its subsequent tailoring.
Formation of the Polyketide Backbone
The assembly of the linear polyketide chain is catalyzed by a type II PKS. This process begins with a starter unit, presumed to be acetyl-CoA, followed by the sequential condensation of nine malonyl-CoA extender units[1]. The key enzymatic components of this stage are:
-
Ketosynthase (KSα and KSβ): These enzymes catalyze the decarboxylative condensation of the growing polyketide chain with a malonyl-CoA extender unit.
-
Acyl Carrier Protein (ACP): The ACP tethers the growing polyketide chain via a phosphopantetheinyl arm, shuttling it between the various active sites of the PKS complex.
The iterative condensation of one acetyl-CoA and nine malonyl-CoA units results in a 20-carbon linear poly-β-keto chain.
Tailoring of the Polyketide Core
Following the synthesis of the linear polyketide chain, a series of tailoring enzymes, including cyclases, aromatases, and oxidoreductases, modify the backbone to form the characteristic tetracyclic angucycline core of this compound[1]. These modifications are believed to occur in a specific sequence to ensure the correct folding and cyclization of the reactive polyketide intermediate. Further modifications, such as hydroxylation and methylation, may also occur to produce the final aglycone structure, which is then ready for glycosylation.
Quantitative Data
As the biosynthesis of this compound has not been extensively studied, specific quantitative data is not available in the literature. The following tables are presented as templates to illustrate how such data would be structured. The values provided are hypothetical and based on typical yields and enzyme kinetics for similar polyketide antibiotics produced by Streptomyces.
Table 1: Hypothetical Production Titers of this compound
| Strain | Genotype | Culture Conditions | Titer (mg/L) |
| Streptomyces sp. AB 1246E-26 | Wild-Type | Fermentation Medium A, 28°C, 7 days | 50 ± 5 |
| S. sp. AB 1246E-26 | Overexpression of putative pathway-specific activator | Fermentation Medium A, 28°C, 7 days | 150 ± 15 |
| S. sp. AB 1246E-26 | Knockout of a putative cyclase gene | Fermentation Medium A, 28°C, 7 days | Not Detected |
Table 2: Hypothetical Kinetic Parameters of a Putative Glycosyltransferase
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Altromycinone | 25 ± 3 | 1.2 ± 0.1 | 0.5 | 2.0 x 10⁴ |
| UDP-D-olivose | 50 ± 5 | 1.5 ± 0.2 | 0.6 | 1.2 x 10⁴ |
Experimental Protocols
This section details the methodologies for key experiments that would be crucial for elucidating the this compound biosynthetic pathway.
Gene Knockout Experiments
Gene knockout experiments are essential for confirming the function of genes within the biosynthetic gene cluster[1].
Protocol for Targeted Gene Deletion in Streptomyces sp. AB 1246E-26:
-
Construct the Knockout Plasmid:
-
Amplify by PCR the upstream and downstream flanking regions (approx. 1.5-2 kb each) of the target gene from the genomic DNA of Streptomyces sp. AB 1246E-26.
-
Clone the two flanking regions into a non-replicating E. coli - Streptomyces shuttle vector containing a selectable marker (e.g., apramycin resistance) and a counter-selectable marker (if available).
-
Between the two flanking regions, insert a resistance cassette (e.g., spectinomycin resistance) to replace the target gene.
-
-
Conjugation:
-
Introduce the knockout plasmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).
-
Perform intergeneric conjugation between the E. coli donor and Streptomyces sp. AB 1246E-26 spores.
-
-
Selection of Mutants:
-
Select for single-crossover exconjugants by overlaying the conjugation plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and apramycin to select for the integrated plasmid).
-
Screen for double-crossover events by replica plating to identify colonies that are resistant to the cassette marker (spectinomycin) but sensitive to the vector marker (apramycin).
-
-
Verification:
-
Confirm the gene deletion by PCR using primers flanking the target gene and by Southern blot analysis.
-
-
Metabolite Analysis:
-
Ferment the wild-type and mutant strains under identical conditions.
-
Extract the secondary metabolites and analyze by HPLC and LC-MS to observe the loss of this compound production and the potential accumulation of biosynthetic intermediates in the mutant.
-
Enzyme Assays
Enzyme assays are performed to determine the function and kinetic parameters of individual enzymes in the pathway[1].
Protocol for a Putative Glycosyltransferase Assay:
-
Enzyme Expression and Purification:
-
Clone the gene encoding the putative glycosyltransferase into an E. coli expression vector (e.g., pET series) with a purification tag (e.g., His-tag).
-
Express the protein in an appropriate E. coli strain (e.g., BL21(DE3)) by induction with IPTG.
-
Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).
-
-
Assay Reaction:
-
Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), the purified enzyme, the aglycone substrate (altromycinone), and the activated sugar donor (e.g., UDP-deoxysugar).
-
Initiate the reaction by adding one of the substrates.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
-
Analysis:
-
Quench the reaction (e.g., by adding an organic solvent).
-
Analyze the reaction products by HPLC or LC-MS to detect the formation of the glycosylated product.
-
Determine kinetic parameters by varying the substrate concentrations.
-
Isotopic Labeling Studies
Isotopic labeling is a powerful technique to trace the incorporation of precursors into the this compound molecule, confirming the building blocks of the polyketide chain.
Protocol for Isotopic Labeling with ¹³C-Acetate:
-
Precursor Feeding:
-
Prepare a fermentation medium for Streptomyces sp. AB 1246E-26.
-
Add a ¹³C-labeled precursor, such as [1-¹³C]acetate or [2-¹³C]acetate, to the culture at a specific time point during growth[1].
-
-
Fermentation and Isolation:
-
Continue the fermentation for a period sufficient for the incorporation of the label into this compound.
-
Extract and purify this compound from the culture broth.
-
-
Analysis:
-
Analyze the purified, labeled this compound by ¹³C-NMR spectroscopy[1].
-
Compare the spectra with that of unlabeled this compound to determine the positions and extent of ¹³C incorporation.
-
Regulation of this compound Biosynthesis
The biosynthesis of antibiotics in Streptomyces is tightly regulated, often involving a hierarchical cascade of regulatory proteins. While specific regulators for this compound have not been identified, the general model of Streptomyces antibiotic regulation provides a framework for its putative control.
-
Cluster-Situated Regulators (CSRs): The this compound BGC likely contains one or more pathway-specific regulatory genes, such as those belonging to the SARP (Streptomyces Antibiotic Regulatory Protein), LAL (Large ATP-binding regulators of the LuxR family), or TetR families. These CSRs directly control the transcription of the biosynthetic genes within the cluster.
-
Pleiotropic Regulators: Global regulators in Streptomyces that respond to nutritional signals, developmental cues (e.g., sporulation), and cell-cell signaling molecules (e.g., γ-butyrolactones) likely exert a higher level of control over this compound production, often by modulating the expression of the CSRs.
Conclusion and Future Perspectives
The biosynthetic pathway of the this compound polyketide core, while not yet fully elucidated, can be inferred with a reasonable degree of confidence from related systems. This guide provides a foundational understanding of the putative pathway and the experimental approaches required for its definitive characterization. The critical next step in this field of research is the sequencing and annotation of the complete this compound biosynthetic gene cluster from Streptomyces sp. AB 1246E-26. This will enable the precise identification of all the genes involved and pave the way for targeted gene knockout studies, heterologous expression, and in vitro characterization of the biosynthetic enzymes. Such studies will not only provide a complete picture of this compound biosynthesis but also furnish the tools for the engineered biosynthesis of novel, clinically valuable pluramycin analogs.
References
Altromycin B: A Technical Guide to its Dual Mechanism of DNA Intercalation and Alkylation
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of Altromycin B, a potent pluramycin-like antibiotic with significant antitumor and antibacterial properties. This compound exerts its cytotoxic effects through a sophisticated dual mechanism involving initial non-covalent DNA intercalation followed by covalent alkylation of guanine bases. This document details this mechanism, presents available quantitative data on its biological activity, outlines key experimental protocols for its study, and visualizes the associated molecular interactions and cellular pathways.
Introduction to this compound
This compound is a member of the pluramycin family of antibiotics, a group of natural products produced by Streptomyces species.[1][2] These compounds are characterized by a planar anthraquinone-derived core structure, which is crucial for their biological activity.[1] this compound is a potent inhibitor of DNA and RNA synthesis and exhibits strong activity against Gram-positive bacteria and various cancer cell lines.[1] Its unique mode of action, targeting the fundamental processes of DNA replication and transcription, makes it a subject of significant interest in the development of novel anticancer therapeutics.[3][4]
The Dual Mechanism of Action: Intercalation and Alkylation
The primary mechanism of action for this compound is the covalent modification of DNA, which is preceded by a critical intercalation step.[1][5] This two-step process ensures a high affinity and sequence-selective interaction with its target.
Step 1: DNA Intercalation The planar tetracyclic aromatic system of this compound inserts itself between the base pairs of the DNA double helix.[3][5] This non-covalent interaction, known as intercalation, is the initial binding event.[4] This process is reminiscent of other DNA intercalators like nogalamycin and doxorubicin.[4][6] The intercalation of the chromophore causes a structural distortion of the DNA, leading to unwinding and lengthening of the helix, which in itself can interfere with DNA processing enzymes.[6][7]
Step 2: Covalent DNA Alkylation Following intercalation, a more permanent covalent bond is formed. The intercalation positions the reactive epoxide side chain of this compound within the DNA groove, poised for nucleophilic attack.[1][3] This leads to the alkylation of the N7 position of guanine residues.[1][4][8] This covalent modification creates a stable this compound-DNA adduct, forming a lesion that severely disrupts DNA replication and transcription.[1][4] Studies have demonstrated that this compound exhibits a sequence preference, most readily alkylating guanine in a 5'-AG* sequence.[8]
Quantitative Analysis of this compound Activity
While specific DNA binding constants (Kd) for this compound are not widely available in public literature, data from its antibacterial and cytotoxic activities provide a quantitative measure of its potency.
Table 1: Antibacterial Activity of Altromycins
| Compound Class | Organism(s) | MIC Range (µg/mL) |
| Altromycins | Streptococci, Staphylococci | 0.2 - 3.12 |
| [Source: BenchChem[1]] |
Table 2: Cytotoxicity of Pluramycin & Anthracycline Antibiotics
| Compound | Cell Line | IC50 Value (µM) |
| Doxorubicin | HaCaT (Keratinocytes) | 2.72 |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.81 (as CYT-Rx20) |
| Doxorubicin | MDA-MB-231 (Breast Cancer) | 1.82 (as CYT-Rx20) |
| Etoposide | A549 (Lung Cancer) | 451.47 |
| [Sources: ResearchGate[9][10], NIH[11]] |
Cellular Consequences: The DNA Damage Response
The formation of this compound-DNA adducts constitutes significant DNA damage, which is recognized by the cell's machinery. This triggers a complex signaling cascade known as the DNA Damage Response (DDR). The DDR attempts to repair the damage; however, if the lesions are too numerous or severe, the pathway signals for programmed cell death (apoptosis), eliminating the compromised cell. This is the ultimate basis for this compound's anticancer effect.
Key Experimental Methodologies
Characterizing the interaction between this compound and DNA requires a suite of biophysical and molecular biology techniques. Detailed protocols for key assays are provided below.
DNA Footprinting Assay
This technique is used to identify the specific DNA sequences where this compound binds. The principle is that the bound ligand protects the DNA from enzymatic cleavage.[12]
Protocol:
-
Preparation of End-Labeled DNA Probe:
-
A DNA fragment containing the target sequence of interest is generated, typically via PCR or restriction digest from a plasmid.[13]
-
The 5' ends of the DNA are dephosphorylated using Calf Intestinal Phosphatase (CIP).
-
One end of the DNA fragment is then labeled, commonly with 32P using T4 Polynucleotide Kinase (PNK) and [γ-32P]ATP, or with a fluorescent dye.[13]
-
The labeled probe is purified via gel electrophoresis and extraction.[13]
-
-
Binding Reaction:
-
Prepare a series of dilutions of this compound in a suitable footprinting buffer.
-
In separate tubes, incubate a fixed amount of the end-labeled DNA probe with the different concentrations of this compound.[13]
-
Include a "no drug" control lane and typically a "G+A" sequencing ladder control for precise location mapping.[13]
-
Allow the binding reaction to reach equilibrium (e.g., incubate for 30 minutes at room temperature).
-
-
DNase I Digestion:
-
Reaction Termination and DNA Purification:
-
Gel Electrophoresis and Visualization:
-
Resuspend the DNA pellets in a formamide-based loading dye and denature by heating to 90-95°C for 5 minutes, followed by rapid cooling on ice.[5][13]
-
Load the samples onto a high-resolution denaturing polyacrylamide sequencing gel.[13]
-
Run the gel until the dye front reaches the desired position, providing good separation of fragments.
-
Visualize the DNA fragments. For radioactive probes, expose the dried gel to X-ray film or a phosphor screen. For fluorescent probes, scan the gel with an appropriate fluorescence imager.[13] The region where this compound was bound will be protected from cleavage, resulting in a gap in the band ladder, known as the "footprint."
-
DNA Alkylation Assay (Comet Assay Adaptation)
To confirm covalent modification, an assay that detects DNA strand breaks resulting from the repair of alkylation adducts can be used. The single-cell gel electrophoresis (comet) assay is a sensitive method for this purpose.[14]
Protocol:
-
Cell Treatment:
-
Culture cells of interest (e.g., human colon carcinoma cells) to the desired confluency.[8]
-
Treat the cells with varying concentrations of this compound for a defined period.
-
-
Cell Lysis and DNA Unwinding:
-
Embed the treated cells in a thin layer of low-melting-point agarose on a microscope slide.
-
Lyse the cells using a high-salt and detergent solution to remove membranes and most proteins, leaving behind the nuclear DNA (nucleoids).
-
Incubate the slides in an alkaline buffer (e.g., pH > 13) to unwind the DNA. This process converts apurinic/apyrimidinic (AP) sites, which are intermediates in the repair of N7-guanine adducts, into single-strand breaks.[14]
-
-
Electrophoresis:
-
Place the slides in a horizontal gel electrophoresis tank filled with the same alkaline buffer.
-
Apply an electric field. The negatively charged DNA will migrate towards the anode.[15]
-
Fragmented DNA (containing breaks from the alkylation damage and its repair) will migrate out of the nucleoid, forming a "comet tail," while undamaged DNA remains in the "head."
-
-
Visualization and Quantification:
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).[16]
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the intensity and length of the comet tail relative to the head using specialized imaging software. The degree of tail formation is proportional to the number of DNA strand breaks, which correlates with the level of alkylation.
-
Agarose Gel Electrophoresis for DNA Integrity
This is a fundamental technique to assess the effects of this compound on DNA, such as its ability to induce strand breaks or alter DNA mobility through intercalation.
Protocol:
-
Gel Preparation:
-
Prepare a 1% (w/v) agarose solution in 1X TAE or TBE running buffer by heating in a microwave until the agarose is fully dissolved.[17]
-
Allow the solution to cool to about 50-60°C.
-
Add a DNA stain (e.g., ethidium bromide to a final concentration of 0.5 µg/mL or a safer alternative like SYBR Safe) and mix gently.[17]
-
Pour the agarose into a gel casting tray with a comb in place and allow it to solidify.[18]
-
-
Sample Preparation and Loading:
-
Incubate plasmid DNA or a specific DNA fragment with varying concentrations of this compound.
-
Mix the DNA samples with a 6X loading buffer. The buffer contains glycerol to help the sample sink into the well and a tracking dye to monitor the electrophoresis progress.[15]
-
Carefully load the samples into the wells of the solidified gel submerged in running buffer. Include a DNA ladder (size standard) in one lane.[18]
-
-
Running the Gel:
-
Place the gel in an electrophoresis chamber and ensure it is covered with running buffer.
-
Apply a constant voltage (e.g., 90-110 volts). DNA, being negatively charged, will migrate towards the positive electrode (anode).[17][18]
-
Run the gel until the tracking dye has migrated a sufficient distance down the gel.
-
-
Visualization:
-
Place the gel on a UV transilluminator to visualize the DNA bands.[16]
-
Intercalation by this compound can alter the migration of supercoiled plasmid DNA. Covalent damage leading to strand breaks will result in a shift from supercoiled to relaxed circular or linear forms, which migrate differently.
-
Conclusion
This compound is a potent DNA-modifying agent whose biological activity stems from a powerful dual mechanism of DNA intercalation and alkylation.[1][5] The initial non-covalent binding through intercalation facilitates a highly efficient and sequence-selective covalent alkylation of guanine bases, leading to the formation of stable DNA adducts.[4][8] These lesions trigger the DNA Damage Response, and if the damage is beyond repair, result in apoptotic cell death.[1] This detailed understanding of its mechanism of action, supported by the experimental protocols outlined herein, provides a solid foundation for researchers and drug development professionals exploring the therapeutic potential of this compound and related pluramycin compounds in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of DNA-Alkylating Antitumor Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the this compound (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Studies on the interaction of this compound and its platinum(II) and palladium(II) metal complexes with calf thymus DNA and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mapping of this compound-DNA adduct at nucleotide resolution in the human genomic DNA by ligation-mediated PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA Footprinting | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. Analysis of DNA alkylation damage and repair in mammalian cells by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. qb3.berkeley.edu [qb3.berkeley.edu]
- 18. molecularecology.russell.wisc.edu [molecularecology.russell.wisc.edu]
Spectroscopic Deep Dive: Unraveling the Molecular Architecture of Altromycin B and its Kin
For Immediate Release
This technical guide offers an in-depth exploration of the spectroscopic data and analysis of Altromycin B, a potent antitumor antibiotic, and its analogs. Tailored for researchers, scientists, and professionals in drug development, this document provides a consolidated resource of spectroscopic information, experimental methodologies, and a visualization of its mechanism of action.
This compound belongs to the pluramycin family of antibiotics, characterized by a complex anthraquinone-derived aglycone glycosidically linked to amino sugar moieties.[1] Its potent biological activity stems from its ability to bind to the minor groove of DNA and subsequently alkylate it, initiating a cascade of events that lead to cell death.[2] Understanding the precise molecular structure through spectroscopic analysis is paramount for elucidating structure-activity relationships and designing novel, more effective analogs.
Molecular and Spectroscopic Data Summary
While detailed, publicly available spectroscopic data for this compound is limited, this guide compiles the known molecular properties and provides representative data from closely related pluramycin analogs to serve as a valuable reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data (Representative for Pluramycin Analogs) |
| This compound | C₄₇H₅₉NO₁₈ | 925.97 | ¹H NMR (CDCl₃, ppm): δ 7.0-8.0 (aromatic protons), 5.0-6.0 (anomeric protons), 1.0-4.0 (sugar and aliphatic protons) ¹³C NMR (CDCl₃, ppm): δ 180-190 (quinonic carbonyls), 160-170 (aromatic C-O), 110-140 (aromatic C-C, C-H), 90-105 (anomeric carbons), 20-80 (sugar and aliphatic carbons) HR-MS (ESI+): [M+H]⁺ consistent with the molecular formula UV-Vis (MeOH, nm): λmax ~230, 255, 275, 430 |
| Hedamycin | C₄₁H₅₀N₂O₁₁ | 746.85 | ¹H NMR (CDCl₃, ppm): Similar pattern to this compound with characteristic shifts for its unique side chain. ¹³C NMR (CDCl₃, ppm): Corresponding signals for the hedamycin structure. HR-MS (ESI+): [M+H]⁺ at m/z 747.3496 |
| Pluramycin A | C₄₃H₅₂N₂O₁₁ | 772.89 | ¹H NMR (CDCl₃, ppm): Characteristic signals for the aglycone and two distinct sugar moieties. ¹³C NMR (CDCl₃, ppm): Full carbon skeleton resolvable. HR-MS (ESI+): [M+H]⁺ at m/z 773.3653 |
Experimental Protocols
The following are generalized yet detailed protocols for the key spectroscopic techniques used in the characterization of this compound and its analogs. These are based on established methodologies for pluramycin-type antibiotics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework and establish connectivity within the molecule.
Instrumentation: A high-field NMR spectrometer (500 MHz or higher) is recommended for optimal resolution.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
1D NMR Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a significantly larger number of scans and a longer relaxation delay (2-5 seconds) are required.
2D NMR Data Acquisition:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing insights into the stereochemistry and 3D conformation of the molecule.
Mass Spectrometry (MS)
Objective: To determine the accurate molecular weight, deduce the elemental composition, and obtain structural information through fragmentation analysis.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source is ideal.
Sample Preparation:
-
Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The high mass accuracy allows for the confident determination of the elemental composition.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable information about the different structural components of the molecule, such as the sugar moieties and the aglycone core.
UV-Visible (UV-Vis) Spectroscopy
Objective: To obtain information about the electronic transitions within the chromophore of the molecule.
Instrumentation: A standard dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the purified compound in a UV-transparent solvent (e.g., methanol, ethanol).
-
Prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.5-1.5.
Data Acquisition:
-
Record the absorbance spectrum over a wavelength range of 200-800 nm.
-
Use the pure solvent as a blank for baseline correction.
-
Identify the wavelengths of maximum absorbance (λmax).
Mechanism of Action: DNA Alkylation and Signaling Pathway
The primary mechanism of the antitumor activity of this compound involves its interaction with DNA. The molecule intercalates into the DNA minor groove, which positions its reactive epoxide side chain to alkylate the N7 position of guanine bases.[2] This covalent modification of DNA creates a lesion that stalls DNA replication and transcription, ultimately triggering a DNA damage response (DDR) pathway that leads to apoptosis or programmed cell death.
Caption: Signaling pathway of this compound-induced DNA damage and apoptosis.
Experimental Workflow for Spectroscopic Analysis
The structural elucidation of this compound and its analogs follows a logical workflow, beginning with the isolation and purification of the compound, followed by a suite of spectroscopic analyses to determine its complete structure.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
References
In Vivo Anticancer Activity of Altromycin B: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the in vivo anticancer activity of Altromycin B is limited in publicly available literature. This document provides a technical guide based on the known biological activities of the broader altromycin complex and related pluramycin-like antibiotics. The experimental protocols and data presented herein are illustrative and should be adapted and optimized for specific experimental conditions.
Introduction
This compound belongs to the pluramycin class of antibiotics, a group of natural products renowned for their potent antimicrobial and antitumor properties.[1] The core mechanism of action for altromycins involves the intercalation of their tetracyclic chromophore into the minor groove of DNA, followed by alkylation, which leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death.[1][2] Preclinical studies on the altromycin complex have indicated significant in vivo activity against various cancer models, including leukemia, colon, lung, and ovarian tumors, highlighting the therapeutic potential of this compound class.[3] This guide provides a comprehensive overview of the methodologies and potential signaling pathways involved in the in vivo anticancer activity of this compound, with a focus on leukemia and solid tumor models.
Mechanism of Action: DNA Alkylation and Damage Response
The primary mechanism of action of this compound is the covalent binding to DNA, specifically targeting guanine residues.[1] This DNA alkylation creates lesions that obstruct DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis.[1] The cellular machinery recognizes this DNA damage and initiates a complex signaling cascade known as the DNA Damage Response (DDR).[1]
References
An In-Depth Technical Guide to the Selective Antibacterial Activity of Altromycin B Against Gram-Positive Bacteria
Executive Summary
The rise of antibiotic-resistant pathogens constitutes a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents with unique mechanisms of action. Altromycin B, a member of the pluramycin family of antibiotics, represents a promising candidate with potent and selective activity against Gram-positive bacteria.[1][2] Produced by Streptomyces species, this anthraquinone-derived natural product exerts its bactericidal effects through a distinct mechanism involving DNA damage.[1] this compound intercalates into the minor groove of DNA and subsequently alkylates guanine residues, creating DNA lesions that disrupt essential cellular processes like replication and transcription, ultimately leading to cell death.[1][3] This technical guide provides a consolidated overview of this compound, presenting available quantitative data on its antibacterial activity, detailing key experimental protocols for its evaluation, and visualizing its mechanism of action and relevant experimental workflows.
Mechanism of Action: DNA Intercalation and Alkylation
The primary mechanism of action of this compound is the covalent modification of bacterial DNA.[1] This process occurs in a multi-step fashion:
-
DNA Intercalation: The planar anthraquinone core of the this compound molecule initially binds non-covalently to DNA, inserting itself between base pairs in a process known as intercalation.[1][4] This initial binding step is thought to position the molecule correctly within the DNA structure.
-
Covalent Alkylation: Following intercalation, a reactive epoxide side chain on the this compound molecule forms a covalent bond with the N7 position of a guanine base.[1][3] This nucleophilic attack results in a stable this compound-DNA adduct.[3]
-
Inhibition of Cellular Processes: The formation of this bulky adduct creates a lesion that physically obstructs the progression of DNA polymerase and RNA polymerase along the DNA strand. This leads to the potent inhibition of both DNA replication and transcription.[1]
-
Induction of DNA Damage Response: The cellular machinery recognizes the DNA damage, which activates the DNA Damage Response (DDR) cascade, a complex signaling pathway that can lead to cell cycle arrest and programmed cell death.[1]
Caption: Putative signaling pathway of this compound-induced DNA damage.
Quantitative Data: Antibacterial Activity
While extensive data for this compound specifically is limited in publicly accessible literature, information on the broader altromycin complex, of which it is a key component, demonstrates potent activity against clinically relevant Gram-positive pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth, is a standard measure of antibacterial potency.[5]
| Bacterial Group | Representative Species | Reported MIC Range for Altromycin Complex (µg/mL) | Citation |
| Staphylococci | Staphylococcus aureus | 0.2 - 3.12 | [2] |
| Streptococci | Streptococcus pyogenes | 0.2 - 3.12 | [2] |
| Note: The data presented is for the altromycin complex and serves as a proxy for the activity of its components like this compound. Further studies are required to establish specific MIC values for the purified compound against a broad panel of bacteria. |
Experimental Protocols
The evaluation of a novel antibacterial agent like this compound requires standardized and reproducible experimental methodologies. Below are detailed protocols for key assays.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against bacteria.[2]
Materials:
-
This compound
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
Methodology:
-
Preparation of Bacterial Inoculum:
-
Select 3-5 isolated colonies from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[2]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2][5]
-
-
Preparation of Antibiotic Dilutions:
-
Inoculation and Incubation:
-
Inoculate each well containing the antibiotic dilutions with the prepared bacterial inoculum.
-
Include a positive control (broth + inoculum, no drug) and a negative control (sterile broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.[2]
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth (turbidity).[2]
-
Alternatively, the optical density (OD) at 600 nm can be measured, with the MIC being the concentration where the OD is not significantly different from the negative control.[2]
-
Caption: General experimental workflow for MIC determination.
Protocol 2: Assessment of Cytotoxicity in Mammalian Cells (MTT Assay)
To evaluate the selectivity of this compound, its toxicity against mammalian cells must be quantified. The MTT assay is a colorimetric method for assessing cell viability.[7]
Materials:
-
This compound
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Plate reader
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[7]
-
-
Compound Treatment:
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]
-
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
Caption: Logical workflow for assessing the selectivity of an antimicrobial agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure of the this compound (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Physicochemical properties of Altromycin B for research applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for Altromycin B, a potent pluramycin-like antibiotic with significant antitumor and antibacterial activity. This document is intended to serve as a valuable resource for researchers utilizing this compound in their studies.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C47H59NO18 | |
| Molecular Weight | 925.97 g/mol | |
| CAS Number | 128461-00-7 | |
| Appearance | Tan powder or amorphous solid | [2] (by analogy) |
| Boiling Point | 1018.2 °C at 760 mmHg (Predicted) | [] |
| Density | 1.460 g/cm³ (Predicted) | [] |
| Solubility | Soluble in Methanol | [] |
Stability and Storage:
Based on the structural characteristics of the pluramycin class, this compound is susceptible to degradation through hydrolysis (of the epoxide ring and glycosidic linkages), photodegradation (due to the anthraquinone core), and oxidation.[4] To ensure the integrity of the compound, the following storage and handling precautions are recommended:
-
Solid Form: Store at -20°C or lower, protected from light.[4]
-
Solutions: For short-term storage, use anhydrous, aprotic solvents like Dimethyl Sulfoxide (DMSO).[4] Aqueous solutions should be prepared fresh and used immediately.[4] If an aqueous buffer is necessary, a neutral pH of around 6-7 is advisable to minimize hydrolysis.[4] Stock solutions should be stored in small aliquots at -80°C to avoid repeated freeze-thaw cycles and should be protected from light.[4]
Mechanism of Action: DNA Intercalation and Alkylation
The primary mechanism of action of this compound involves a multi-step interaction with DNA.[5] Initially, the planar anthraquinone core of the molecule intercalates between DNA base pairs.[5] This is followed by a covalent modification where an epoxide group on the altromycin molecule alkylates the N7 position of guanine residues, with a preference for the 5'-AG* sequence.[5][6] This dual mechanism of intercalation and alkylation leads to the formation of DNA adducts, which disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[5][6]
Signaling Pathway of this compound-Induced DNA Damage Response
The DNA damage caused by this compound activates the DNA Damage Response (DDR), a complex signaling network that senses DNA lesions and initiates repair pathways or, if the damage is too severe, programmed cell death.
Caption: Proposed signaling pathway of this compound-induced DNA damage.
Experimental Protocols
The following section provides detailed methodologies for key experiments involving this compound, adapted from protocols for structurally and functionally similar compounds. Researchers should optimize these protocols for their specific experimental conditions.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[7]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).[7]
-
Incubate the plate for 48-72 hours.[7]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a plate reader.[7]
-
Calculate the percentage of cell viability and determine the IC50 value.[7]
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well.[7]
-
Incubate for 24 hours.[7]
-
Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value) for 24-48 hours. Include an untreated control.[7]
-
Harvest the cells by trypsinization and collect the supernatant containing floating cells.[7]
-
Wash the cells twice with cold PBS.[7]
-
Resuspend the cells in 1X Binding Buffer provided in the kit.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[7]
-
Incubate for 15 minutes at room temperature in the dark.[7]
-
Analyze the cells by flow cytometry within one hour.[7]
Caption: Workflow for the Annexin V/PI apoptosis assay.
DNA Footprinting Assay (DNase I)
This technique identifies the specific binding site of this compound on a DNA molecule.
Materials:
-
End-labeled DNA fragment of interest
-
This compound stock solution
-
Binding buffer
-
DNase I
-
Stop solution (containing EDTA)
-
Phenol/chloroform
-
Ethanol
-
Gel loading buffer
-
High-resolution denaturing polyacrylamide sequencing gel
Procedure:
-
Incubate the end-labeled DNA with varying concentrations of this compound in a suitable binding buffer for 30 minutes at room temperature to allow for binding equilibrium to be reached.[5]
-
Initiate the cleavage reaction by adding a predetermined, limiting amount of DNase I to each reaction. The amount of DNase I should be optimized to produce, on average, one cut per DNA molecule.[5]
-
Incubate for 1-2 minutes at room temperature.[5]
-
Stop the reaction by adding the stop solution.[5]
-
Extract the DNA fragments by phenol/chloroform extraction and ethanol precipitation.[5]
-
Resuspend the DNA pellets in gel loading buffer.[5]
-
Denature the samples by heating at 90°C for 5 minutes and then rapidly cool on ice.[5]
-
Separate the DNA fragments on a high-resolution denaturing polyacrylamide sequencing gel.[5]
-
Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging. A control lane with no this compound should show a continuous ladder of bands. The lanes with this compound will show a "footprint" or a gap in the ladder corresponding to the binding site.[5]
Caption: Workflow for the DNase I footprinting assay.
References
- 1. This compound | 128461-00-7 [chemicalbook.com]
- 2. Hygromycin B | C20H37N3O13 | CID 56928061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mapping of this compound-DNA adduct at nucleotide resolution in the human genomic DNA by ligation-mediated PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of the C-glycoside Substructure of Altromycin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic strategies employed to construct the complex C-glycoside substructure of Altromycin B, a potent antitumor antibiotic. The document outlines two prominent synthetic routes, furnishing detailed experimental protocols and quantitative data to facilitate comprehension and replication. Visual diagrams of the synthetic pathways are included to offer a clear, step-by-step representation of the chemical transformations.
Introduction
This compound is a member of the pluramycin family of antibiotics, exhibiting significant activity against Gram-positive bacteria and various cancer cell lines.[1] Its intricate molecular architecture, featuring a branched C-glycoside moiety linked to a complex aglycone, presents a formidable challenge for synthetic chemists. The C-glycosidic linkage, in particular, offers enhanced stability against enzymatic hydrolysis compared to its O-glycoside counterparts, making it a desirable feature in drug design. This guide focuses on the synthesis of this crucial C-glycoside portion, a key component for the total synthesis of this compound and its analogues. Two primary strategies have emerged: a convergent approach utilizing a tungsten-catalyzed cycloisomerization and a Stille cross-coupling, and a linear approach starting from D-glucose employing a Ramberg-Bäcklund reaction for the formation of the C-glycosidic bond.
Synthetic Strategies
Two distinct and effective strategies for the synthesis of the C-glycoside substructure of this compound are detailed below.
Route 1: Convergent Synthesis via Tungsten-Catalyzed Cycloisomerization and Stille Coupling
This approach, developed by McDonald and coworkers, commences from a non-carbohydrate precursor and features a key tungsten-catalyzed cycloisomerization to construct the pyranoid ring, followed by a Stille cross-coupling to introduce the aromatic aglycone mimic.[1][2]
Scheme 1: Synthesis of the Alkynyl Alcohol Precursor
The synthesis begins with the known diol 6 . Protection of the diol as an acetonide followed by reduction of the benzoate ester provides the key alkynyl alcohol 8 .[2]
| Step | Reaction | Reagents and Conditions | Product | Yield |
| 1 | Acetonide Protection | 2,2-dimethoxypropane, p-TsOH (cat.) | Acetonide-protected diol | - |
| 2 | Benzoate Reduction | DIBAL-H | Alkynyl alcohol 8 | - |
Scheme 2: Tungsten-Catalyzed Cycloisomerization
The pivotal step involves the tungsten-catalyzed cycloisomerization of the alkynyl alcohol 8 to furnish the endocyclic enol ether 11 as a key intermediate.[2][3]
| Step | Reaction | Reagents and Conditions | Product | Yield |
| 3 | Cycloisomerization | W(CO)3(dppf)Cl2 (cat.), Et3N, Toluene, 80 °C | Enol ether 11 | Optimized to >33% |
Scheme 3: Stille Cross-Coupling and Subsequent Transformations
A Stille cross-coupling reaction is then employed to form the C-C bond between the carbohydrate moiety and an aromatic partner. Subsequent functional group manipulations lead to the target C-glycoside substructure.[1][2]
| Step | Reaction | Reagents and Conditions | Product | Yield |
| 4 | Stille Coupling | Aryl stannane, Pd(PPh3)4 (cat.), CuI, DMF | C-arylglycoside | - |
| 5 | Oxidation | Parikh-Doering oxidation | Intermediate aldehyde | - |
| 6 | Oxidation | I2, KOH | Methyl ester 21a | - |
| 7 | Deprotection | Sequential removal of acetonide and silyl ether | Bicyclic lactone 23a | Major product |
Quantitative yields for some steps were not explicitly provided in the cited literature and are indicated as "-".
Caption: Convergent synthesis of the C-glycoside core.
Route 2: Linear Synthesis from D-Glucose via Ramberg-Bäcklund Reaction
Pasetto and Franck reported a different strategy that begins with the readily available carbohydrate, D-glucose.[4][5] This route relies on a Ramberg-Bäcklund reaction as the key step to forge the C-glycosidic bond. The synthesis explores two different sequences concerning the timing of the conversion of the glucose configuration to the altrose configuration.[4]
Scheme 4: Synthesis of the C-Glycoside via Ramberg-Bäcklund Reaction
This synthetic sequence involves the preparation of a key sulfone precursor from D-glucose, which then undergoes the Ramberg-Bäcklund olefination to form the C-glycosidic linkage.
| Step | Reaction | Key Transformation | Product |
| 1 | Multi-step sequence from D-glucose | Formation of a suitable precursor | Thioether |
| 2 | Oxidation | Oxidation of the thioether | Sulfone |
| 3 | Ramberg-Bäcklund Reaction | Base-mediated extrusion of SO2 | C-vinyl glycoside |
| 4 | Further modifications | Hydroboration/Oxidation, etc. | Target C-glycoside substructure |
Detailed step-by-step yields and conditions for this multi-step synthesis are extensive and can be found in the primary literature.[4][5]
Caption: Linear synthesis from D-glucose.
Conclusion
The synthesis of the C-glycoside substructure of this compound has been successfully achieved through distinct and innovative chemical strategies. The convergent approach by McDonald and coworkers offers flexibility in the late-stage introduction of the aglycone mimic, while the linear approach by Franck and Pasetto provides a carbohydrate-based route. Both methodologies furnish valuable insights into the construction of complex C-glycosidic linkages, which are of significant interest in the fields of medicinal chemistry and drug development. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers working on the total synthesis of this compound and other C-glycosylated natural products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of the Branched C-Glycoside Substructure of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of the branched C-glycoside substructure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of both possible isomers of the northwest quadrant of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Emergence of Novel Altromycin Compounds: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with potent and selective biological activity is a cornerstone of modern drug discovery. Within the diverse landscape of natural products, the pluramycin family of antibiotics has long been recognized for its significant antitumor and antibacterial properties. Altromycins, a distinct class within this family, have garnered increasing attention due to their complex molecular architecture and promising biological profiles. This technical guide provides an in-depth exploration of the biological activity of novel altromycin compounds, focusing on their mechanism of action, quantitative data, and the experimental protocols used for their evaluation.
Core Concepts: Mechanism of Action
Altromycin compounds, like other members of the pluramycin family, exert their biological effects primarily through interaction with cellular DNA.[1] The proposed mechanism involves a multi-step process that ultimately leads to cell cycle arrest and apoptosis in cancer cells and inhibition of essential cellular processes in bacteria.
The core mechanism can be summarized as follows:
-
DNA Intercalation: The planar tetracyclic aromatic core of the altromycin molecule intercalates into the DNA double helix, positioning the molecule for subsequent covalent modification.
-
DNA Alkylation: A reactive epoxide side chain on the altromycin structure facilitates the alkylation of DNA, primarily at the N7 position of guanine residues.[1] This covalent bonding disrupts the normal structure and function of DNA.
-
Inhibition of Macromolecular Synthesis: The formation of DNA adducts sterically hinders the progression of DNA polymerase and RNA polymerase, thereby inhibiting DNA replication and transcription.[1]
-
Induction of Apoptosis: In eukaryotic cells, the DNA damage triggers a cellular stress response, leading to the activation of apoptotic pathways and programmed cell death.
This mechanism of action provides a strong rationale for the observed anticancer and antibacterial activities of altromycin compounds.
Quantitative Biological Data
The biological activity of novel altromycin and related pluramycin compounds is typically quantified through in vitro assays that measure their cytotoxic effects on cancer cell lines and their inhibitory effects on bacterial growth. The following tables summarize key quantitative data from available literature.
Table 1: Anticancer Activity of Novel Pluramycin Derivatives
| Compound | Cell Line | Assay Type | IC50 (µM) |
| Photokidamycin | MCF7 (Breast Adenocarcinoma) | Cytotoxicity | 3.51[2] |
| Photokidamycin | MDA-MB-231 (Breast Adenocarcinoma) | Cytotoxicity | 0.66[2] |
Table 2: Antibacterial Activity of the Altromycin Complex
| Organism | Assay Type | MIC (µg/mL) |
| Streptococci | Broth Microdilution | 0.2 - 3.12[3] |
| Staphylococci | Broth Microdilution | 0.2 - 3.12[3] |
IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
The evaluation of the biological activity of novel altromycin compounds relies on a suite of well-established experimental protocols. The following sections detail the methodologies for key assays.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Novel Altromycin compound (stock solution in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel altromycin compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control (considered 100% viability). Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using a suitable software.
Antibacterial Susceptibility Testing (Broth Microdilution for MIC Determination)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Streptococcus pyogenes)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Novel Altromycin compound (stock solution in a suitable solvent)
-
96-well microtiter plates
-
Inoculating loop or sterile swabs
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in saline or broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the novel altromycin compound in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 100 µL. Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria (i.e., the well is clear).
Visualizing Molecular Pathways and Experimental Workflows
Diagrams are essential tools for representing complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts for generating key visualizations related to the biological activity of novel altromycin compounds.
Proposed Signaling Pathway of Altromycin-Induced Apoptosis
Caption: Proposed signaling pathway of Altromycin-induced apoptosis.
Experimental Workflow for Cytotoxicity (MTT) Assay
Caption: Experimental workflow for the MTT cytotoxicity assay.
Logical Relationship for Structure-Activity Relationship (SAR) Studies
Caption: Logical workflow for SAR studies of novel altromycins.
Future Directions
The study of novel altromycin compounds is a rapidly evolving field. Future research will likely focus on the synthesis of a wider range of derivatives to establish more comprehensive structure-activity relationships. Key areas of exploration include modifications to the glycosidic side chains, alterations of the tetracyclic core, and the synthesis of hybrid molecules. A deeper understanding of the molecular interactions between altromycin compounds and their biological targets will be crucial for the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. The protocols and data presented in this guide provide a solid foundation for these future endeavors.
References
- 1. Synthesis of the Aglycones of Altromycins and Kidamycin from a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rubiflavin G, photorubiflavin G, and photorubiflavin E: Novel pluramycin derivatives from Streptomyces sp. W2061 and their anticancer activity against breast cancer cells | Semantic Scholar [semanticscholar.org]
- 3. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Fermentation of Altromycin B from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the fermentation process for producing Altromycin B, a potent antibacterial agent from the pluramycin class. Altromycins are anthraquinone-derived natural products produced by actinomycetes, specifically Streptomyces species.[1][2] This guide details the producing organism, optimized fermentation parameters, extensive experimental protocols, and the underlying biochemical pathways, presenting a robust framework for laboratory-scale production and process development.
Producing Organism: Streptomyces sp. AB 1246E-26
The altromycin complex is produced by an actinomycete strain, AB 1246E-26, which was first isolated from a soil sample in South Africa.[2][3] Based on its morphological and cultural characteristics, the strain has been identified as belonging to the genus Streptomyces, a group of Gram-positive bacteria renowned for their prolific production of secondary metabolites.[3]
Taxonomic Classification:
-
Domain: Bacteria
-
Phylum: Actinobacteria
-
Class: Actinomycetia
-
Order: Actinomycetales
-
Family: Streptomycetaceae
-
Genus: Streptomyces
-
Species: sp.
-
Strain: AB 1246E-26[3]
Fermentation Process and Parameters
The production of this compound is achieved through submerged fermentation, a process highly dependent on the optimization of nutritional and physical parameters to maximize yield.[3][4] While specific yield data for this compound is not widely available, the protocols for the altromycin complex serve as a foundational methodology.[3]
Quantitative data for the altromycin complex, including molecular characteristics and antibacterial activity, are summarized below.
Table 1: Molecular Characteristics of the Altromycin Complex
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| This compound | C47H59NO18 | 925.97[5] |
| Altromycin C | C46H57NO17 | 895.94[5] |
| Altromycin H | C36H41NO12 | 679.7[5] |
| Altromycin I | C37H43NO12 | 693.7[5] |
Table 2: Representative Fermentation Media Composition
| Component | Concentration (g/L) | Role |
|---|---|---|
| Soluble Starch | 20.0 | Primary Carbon Source |
| Glucose | 10.0 - 20.0 | Readily Available Carbon Source[6][7] |
| Soybean Meal | 20.0 | Organic Nitrogen Source[4] |
| Yeast Extract | 5.0 | Provides Vitamins and Growth Factors[4][6] |
| K₂HPO₄ | 1.0 | Buffering Agent, Phosphate Source[6] |
| MgSO₄·7H₂O | 0.5 | Source of Magnesium Ions, Enzyme Cofactor[6] |
| NaCl | 0.5 - 5.0 | Maintains Osmotic Balance[6][7] |
| CaCO₃ | 2.0 - 4.0 | pH Stabilization[6][7] |
| Trace Elements Solution | 1.0 mL | Provides Essential Micronutrients[6] |
Table 3: Optimized Culture Conditions for Actinomycete Fermentation
| Parameter | Optimal Range | Reference |
|---|---|---|
| pH | 6.8 - 7.2 | [4][6] |
| Temperature | 28 - 30 °C | [3][6] |
| Agitation | 180 - 220 rpm | [6] |
| Aeration | 1.0 - 1.5 vvm | [6] |
| Incubation Time | 7 - 10 days |[4][6] |
Table 4: Antibacterial Activity of the Altromycin Complex
| Test Organism | MIC Range (µg/mL) |
|---|---|
| Streptococcus spp. | 0.2 - 3.12[2][8] |
| Staphylococcus spp. | 0.2 - 3.12[2][8] |
| Staphylococcus aureus | 0.2 - 0.78[3] |
| Staphylococcus epidermidis | 0.2 - 0.39[3] |
| Streptococcus pyogenes | 0.2 - 0.78[3] |
| Streptococcus pneumoniae | 0.2 - 3.12[3] |
| Enterococcus faecalis | 1.56 - 3.12[3] |
Experimental Protocols
Detailed methodologies for the fermentation and subsequent extraction of this compound are provided below.
A robust and healthy inoculum is critical for successful and reproducible fermentation.[6]
Protocol:
-
Strain Revival: Aseptically transfer a cryopreserved vial of Streptomyces sp. AB 1246E-26 to a sterile laminar flow hood. Thaw the vial and streak the culture onto an ISP2 (International Streptomyces Project Medium 2) agar plate.[3][6]
-
Incubation: Incubate the plate at 28-30°C for 7-14 days, until well-developed colonies with characteristic aerial mycelia are observed.[3]
-
Seed Culture Preparation: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth) with a single, well-isolated colony.[3][6]
-
Seed Culture Incubation: Incubate the flask on a rotary shaker at 200-250 rpm and 28-30°C for 48-72 hours until dense growth is achieved.[3]
This protocol describes the main fermentation stage for this compound production.
Protocol:
-
Medium Preparation: Prepare the production medium as detailed in Table 2. Dispense 100 mL into 500 mL Erlenmeyer flasks or scale up to a suitable bioreactor.[4][6]
-
Sterilization: Sterilize the medium and flasks by autoclaving at 121°C for 20 minutes.[6]
-
Inoculation: Aseptically transfer the seed culture into the production medium. The recommended inoculum size is typically between 5-10% (v/v).[3][4]
-
Incubation: Incubate the production culture at 28-30°C with agitation (e.g., 200 rpm) for 7-10 days.[4][6] If using a bioreactor, maintain aeration and pH within the optimal ranges specified in Table 3.
-
Monitoring: Periodically and aseptically withdraw samples to monitor key parameters such as pH, cell growth (dry cell weight), and antibiotic production, which can be quantified using High-Performance Liquid Chromatography (HPLC) or a bioassay against a susceptible bacterial strain (e.g., Bacillus subtilis).[6]
Post-fermentation, the bioactive compounds must be recovered and purified from the culture broth.[9]
Protocol:
-
Solvent Extraction: Extract the whole broth (or the supernatant and mycelial cake separately) twice with an equal volume of an organic solvent like ethyl acetate.[5][6]
-
Concentration: Combine the organic phases and concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.[3][6]
-
Primary Purification: Subject the crude extract to column chromatography. Counter-current chromatography or silica gel chromatography are effective methods.[3][9] Elute with a solvent gradient system (e.g., chloroform-methanol) to separate the different altromycin congeners.[3][6]
-
Fraction Analysis: Collect fractions and analyze them for antibacterial activity to identify those containing the altromycins.[3]
-
Final Purification: Perform final purification of the active fractions using preparative HPLC with a suitable column (e.g., C18) and mobile phase to isolate pure this compound.[3]
Visualized Workflows and Signaling Pathways
The overall process from inoculum preparation to the acquisition of a crude extract is depicted below.
Caption: A generalized workflow for the production and extraction of Altromycin.
The process of purifying individual altromycin compounds from the crude extract.
Caption: A typical workflow for the chromatographic purification of this compound.
Altromycins exert their potent antibacterial and antitumor effects by interacting with DNA.[10] this compound covalently binds to the N7 position of guanine residues, creating a DNA lesion.[1] This damage disrupts DNA replication and transcription, triggering a cellular signaling cascade known as the DNA Damage Response (DDR).[1]
Caption: this compound induces cell death via the DNA Damage Response pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Deep Dive into Pluramycins: Unraveling the Structural Nuances of Altromycin B
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel anticancer and antimicrobial agents, the pluramycin family of antibiotics stands out for its potent biological activity, primarily attributed to its unique interaction with DNA. This technical guide provides an in-depth comparative analysis of the structural features of Altromycin B and other notable members of the pluramycin class, offering valuable insights for researchers, scientists, and drug development professionals.
Core Architecture and Defining Features of Pluramycin Antibiotics
Pluramycin antibiotics, produced by various Streptomyces species, are a class of aromatic polyketides. Their fundamental structure consists of a tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione core. This planar chromophore is crucial for their primary mechanism of action: intercalation into the DNA double helix. Attached to this core are one or more deoxyamino sugar moieties, which play a critical role in the sequence-specific recognition and covalent alkylation of DNA.[1][2][3][4]
The significant structural diversity within the pluramycin family arises from variations in two key areas:
-
The nature of the side chain at the C2 position of the chromophore.
-
The type, number, and substitution pattern of the sugar moieties.
These subtle molecular modifications lead to profound differences in their biological activity, DNA binding affinity, and sequence specificity.
Structural Dissection: this compound in Focus
This compound, a potent member of this family, is distinguished by its specific arrangement of sugar residues and a unique side chain.[5][6] A comparative analysis with other well-characterized pluramycins, such as Hedamycin and Kidamycin, highlights these key differences.
| Feature | This compound | Hedamycin | Kidamycin | Rubiflavin A | Neopluramycin | DC92-B |
| C2 Side Chain | Epoxide-containing side chain | Bis-epoxide side chain | 2-butenyl group | Not explicitly defined in searches | Not explicitly defined in searches | Not explicitly defined in searches |
| Glycosylation Pattern | Disaccharide attached | Two aminosugars (anglosamine at C8, N,N-dimethylvancosamine at C10) | Two aminosugars (anglosamine at C8, N,N-dimethylvancosamine at C10) | Not explicitly defined in searches | Not explicitly defined in searches | Not explicitly defined in searches |
| Sugar Moieties | Contains altrose derivatives | Anglosamine and N,N-dimethylvancosamine | Anglosamine and N,N-dimethylvancosamine | Contains riboflavin-related sugar | Not explicitly defined in searches | Not explicitly defined in searches |
Table 1: Comparative Structural Features of Selected Pluramycin Antibiotics. This table summarizes the key structural variations among prominent members of the pluramycin family.
Biosynthetic Origins of Structural Diversity
The structural variations among pluramycin antibiotics are a direct result of the differences in their biosynthetic gene clusters (BGCs).[1][7] The biosynthesis of the pluramycin core proceeds through a type II polyketide synthase (PKS) pathway. The diversity is then introduced by tailoring enzymes encoded within the BGC.
For instance, the BGC for hedamycin contains genes for a type I PKS that generates a unique starter unit for the type II PKS, leading to the formation of the characteristic bis-epoxide side chain.[1] In contrast, the kidamycin BGC directs the incorporation of a 2-butenyl residue at the C2 position.[2][8] The glycosylation patterns are also determined by specific glycosyltransferases within the respective BGCs, which sequentially add the sugar moieties to the aglycone core.[2][8]
Caption: Generalized biosynthetic pathway of pluramycin antibiotics.
Mechanism of Action: A Two-Pronged Assault on DNA
The biological activity of pluramycin antibiotics stems from their ability to function as potent DNA-damaging agents. Their mechanism of action involves a dual process of intercalation and alkylation.[3]
-
Intercalation: The planar tetracyclic chromophore of the pluramycin molecule inserts itself between the base pairs of the DNA double helix. This non-covalent interaction causes a distortion of the DNA structure.
-
Alkylation: Following intercalation, the reactive side chain (e.g., the epoxide in this compound or the bis-epoxide in Hedamycin) is positioned in the major or minor groove of the DNA, where it forms a covalent bond with a guanine base, typically at the N7 position. This covalent adduct formation is often irreversible and leads to the inhibition of DNA replication and transcription, ultimately triggering cell death.[3]
The sugar moieties play a crucial role in guiding the molecule to specific DNA sequences, thereby conferring sequence selectivity to the alkylation reaction.[3]
Caption: Dual mechanism of action of pluramycin antibiotics on DNA.
Comparative Biological Activity
The structural differences among pluramycin antibiotics translate into varying levels of cytotoxicity against cancer cell lines. While comprehensive comparative data is limited, available information indicates that these compounds are highly potent, with IC50 values often in the nanomolar to micromolar range. This compound has shown in vivo activity against P388 leukemia, as well as colon, lung, and ovarian cancer models.[5]
| Antibiotic | Cell Line | IC50 (µM) |
| This compound | P388 Leukemia | Data not available in searches |
| Kidamycin | MDA-MB-231 | 0.66[9] |
| Kidamycin | MCF7 | 3.51[9] |
| Photorubiflavin G | MDA-MB-231 | Data not available in searches |
| Photorubiflavin G | MCF7 | Data not available in searches |
Table 2: Cytotoxicity of Selected Pluramycin Antibiotics against Human Cancer Cell Lines. This table presents available IC50 values, highlighting the potent anticancer activity of this class of compounds.
Experimental Protocols
Structure Elucidation of Pluramycin Antibiotics
The complex structures of pluramycin antibiotics are typically elucidated using a combination of spectroscopic techniques.
6.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified antibiotic in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or CD3OD) in a 5 mm NMR tube.
-
1D NMR (¹H and ¹³C): Acquire ¹H and ¹³C NMR spectra to identify the types and numbers of protons and carbons.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different structural fragments and establishing the overall connectivity of the molecule.
-
-
Data Analysis: The combination of these NMR experiments allows for the complete assignment of all proton and carbon signals and the elucidation of the planar structure and relative stereochemistry.
6.1.2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the purified antibiotic in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap) to obtain an accurate mass measurement.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): Select the parent ion and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable information about the different structural components of the molecule, such as the sugar moieties and the aglycone core.
DNA Interaction Assays
6.2.1. DNA Footprinting Assay (DNase I)
This technique is used to identify the specific DNA sequence where the pluramycin antibiotic binds.
-
DNA Probe Preparation: A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The end-labeled DNA is incubated with varying concentrations of the pluramycin antibiotic to allow binding to occur.
-
DNase I Digestion: The DNA-pluramycin complexes are treated with a low concentration of DNase I, which randomly cleaves the DNA backbone, except where it is protected by the bound antibiotic.
-
Gel Electrophoresis: The resulting DNA fragments are separated by size on a denaturing polyacrylamide gel.
-
Analysis: The binding site of the pluramycin is identified as a "footprint," which is a region of the gel where there are no DNA fragments, corresponding to the area protected from DNase I cleavage.[10][11]
Caption: Workflow for a DNase I footprinting assay.
Future Directions
The pluramycin antibiotics represent a rich source of inspiration for the development of novel anticancer and antimicrobial drugs. A thorough understanding of their structural diversity, biosynthetic pathways, and mechanism of action is crucial for the rational design of new analogues with improved therapeutic indices. Further research into the biosynthetic gene clusters of a wider range of pluramycins will undoubtedly reveal new enzymatic tools for combinatorial biosynthesis and the generation of novel, potent drug candidates. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge of this important class of natural products.
References
- 1. The hedamycin locus implicates a novel aromatic PKS priming mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, kidamycin [frontiersin.org]
- 3. Hedamycin | Antitumor Antibiotic for Research [benchchem.com]
- 4. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. benchchem.com [benchchem.com]
- 8. Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, kidamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNase I footprinting [gene.mie-u.ac.jp]
- 11. DNase I Footprinting - Creative BioMart [creativebiomart.net]
The Epoxide Moiety: A Linchpin in the Biological Activity of Altromycin B
For Immediate Release
A deep dive into the chemical intricacies of Altromycin B reveals the indispensable role of its epoxide group in its potent antitumor and antibacterial activity. This technical guide synthesizes current research to provide an in-depth understanding for researchers, scientists, and drug development professionals.
This compound, a member of the pluramycin family of antibiotics, exerts its biological effects primarily through interactions with DNA. Its mechanism of action is a two-step process involving initial intercalation into the DNA helix followed by covalent alkylation of the DNA bases. At the heart of this alkylation process lies a chemically reactive epoxide ring, a feature that is paramount to the molecule's cytotoxicity.
The Dual Role of Intercalation and Alkylation
The planar anthraquinone core of this compound facilitates its insertion between the base pairs of the DNA double helix. This non-covalent interaction serves to position the molecule correctly within the DNA grooves. Once situated, the highly strained epoxide ring becomes the key player. The N7 atom of guanine bases, acting as a nucleophile, attacks one of the carbon atoms of the epoxide ring. This results in the opening of the epoxide and the formation of a stable, covalent bond between this compound and the guanine residue.[1]
This DNA alkylation creates a bulky adduct that disrupts the normal helical structure of DNA. The consequence of this structural perturbation is the inhibition of crucial cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Quantitative Analysis of Epoxide Importance
| Compound Class | Target Organism(s) | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |
| Altromycins | Streptococci, Staphylococci | 0.2 - 3.12 |
It is important to note that this data represents the activity of altromycins containing the epoxide group. Analogues without the epoxide are generally considered inactive and thus not widely reported in comparative studies.
Experimental Protocols
To provide a practical framework for researchers, the following are detailed methodologies for key experiments used to evaluate the biological activity of this compound and similar DNA alkylating agents.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.
Materials:
-
Cancer cell lines of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
DNA Alkylation Assay (Ligation-Mediated PCR)
This technique can be used to map the specific sites of DNA alkylation at the nucleotide level.
Materials:
-
Cultured human cells
-
This compound
-
DNA purification kits
-
Piperidine
-
Oligonucleotide linkers
-
Taq DNA polymerase and PCR reagents
-
Primers specific to the gene of interest (e.g., p53)
-
Gel electrophoresis equipment
Procedure:
-
Cell Treatment: Treat cultured human cells with this compound.
-
Genomic DNA Isolation: Isolate genomic DNA from the treated cells.
-
DNA Adduct Cleavage: Cleave the DNA at the alkylated sites by treating with hot piperidine. This creates strand breaks.
-
Linker Ligation: Ligate oligonucleotide linkers to the 5' ends of the DNA fragments.
-
PCR Amplification: Use a primer specific to the linker and a primer specific to the gene of interest to amplify the DNA fragments via PCR.
-
Sequence Analysis: Analyze the PCR products by gel electrophoresis and sequencing to identify the precise locations of the strand breaks, and thus the sites of this compound alkylation.
Signaling Pathways and Logical Relationships
The formation of this compound-DNA adducts triggers a cascade of cellular events known as the DNA Damage Response (DDR). This complex signaling network is crucial for maintaining genomic integrity.
Caption: Signaling pathway initiated by this compound-induced DNA damage.
The experimental workflow for determining the cytotoxic and DNA alkylating potential of this compound and its analogues follows a logical progression from cellular exposure to molecular analysis.
Caption: Experimental workflow for evaluating the role of the epoxide group.
Conclusion
The epoxide group of this compound is not merely a structural feature but the chemical warhead responsible for its potent biological activity. Through an elegant mechanism of DNA intercalation and subsequent epoxide-mediated alkylation, this compound induces irreversible DNA damage, leading to cell death. This understanding is critical for the rational design of new and more effective anticancer and antibacterial agents based on the pluramycin scaffold. Future research focused on the synthesis and evaluation of analogues with modified epoxide reactivity could pave the way for therapeutics with improved efficacy and selectivity.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Altromycin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro cytotoxicity of Altromycin B, a potent antitumor antibiotic. Detailed protocols for two common colorimetric assays, the MTT and SRB assays, are included. Due to the limited availability of specific public data on the cytotoxicity of this compound, illustrative data from a closely related compound, Altromycin E, is presented to demonstrate data formatting and interpretation.
Introduction to this compound
This compound is a member of the pluramycin family of antibiotics, known for their significant antibacterial and antitumor properties.[1][2] The primary mechanism of action of this compound and other pluramycins is the alkylation of DNA.[3] The molecule intercalates into the minor groove of the DNA helix, where its reactive epoxide group forms a covalent bond with guanine residues.[3][4] This DNA damage disrupts essential cellular processes like replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3][5]
Data Presentation: Illustrative Cytotoxicity of a Related Altromycin Compound
| Cell Line | Cancer Type | Assay | Illustrative IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT | 8.5 |
| A549 | Lung Carcinoma | MTT | 12.2 |
| HCT116 | Colon Carcinoma | MTT | 6.8 |
| HeLa | Cervical Cancer | MTT | 9.1 |
| Jurkat | T-cell Leukemia | MTT | 5.3 |
Note: The data presented above is for Altromycin E and is intended to be illustrative.[5] Actual IC50 values for this compound must be determined experimentally.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.[5]
Materials:
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest cells in the exponential growth phase and determine the cell count.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used for the drug stock) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content. The SRB dye binds to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass.[6]
Materials:
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
Trichloroacetic acid (TCA) solution (cold, 10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Acetic acid solution (1% v/v)
-
Tris base solution (10 mM, pH 10.5)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Cell Fixation:
-
After the desired incubation period with this compound, gently add 100 µL of cold 10% TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully remove the supernatant.
-
Wash the plate five times with tap water and allow it to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plate four times with 1% acetic acid to remove unbound SRB dye.
-
Allow the plate to air dry completely.
-
-
Solubilization:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of approximately 510 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell growth inhibition for each treatment.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Experimental workflow for the SRB cytotoxicity assay.
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
References
- 1. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the interaction of this compound and its platinum(II) and palladium(II) metal complexes with calf thymus DNA and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Low cytotoxicity, and antiproliferative activity on cancer cells, of the plant Senna alata (Fabaceae) [redalyc.org]
Application Notes and Protocols for Mapping Altromycin B-DNA Adducts using Ligation-Mediated PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altromycin B is a potent antitumor antibiotic belonging to the pluramycin family. Its cytotoxic effects are primarily mediated through its interaction with DNA.[1] this compound intercalates into the DNA helix and subsequently alkylates the N7 position of guanine residues, forming covalent DNA adducts.[2] These adducts disrupt essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] Understanding the precise locations of these DNA adducts at the nucleotide level is crucial for elucidating the mechanism of action of this compound and for the development of related anticancer agents.
Ligation-mediated PCR (LMPCR) is a highly sensitive technique used to map DNA lesions and adducts at single-nucleotide resolution within genomic DNA.[3][4] This method involves the conversion of DNA adducts into strand breaks, ligation of a specific DNA linker to the break sites, and subsequent PCR amplification of the fragments. The amplified products can then be sequenced to identify the exact location of the original adduct.[3]
These application notes provide a detailed protocol for the use of LMPCR to map this compound-DNA adducts in human genomic DNA.
Data Presentation
The primary quantitative finding from studies on this compound-DNA adducts is its sequence-specific binding preference. This information is summarized in the table below.
| Parameter | Observation | Reference |
| Primary Alkylation Site | N7 of Guanine (G) | [2] |
| Preferential DNA Sequence | 5'-AG* - 3' (where G* is the alkylated guanine) | [2] |
| Genomic Context | Observed in exon 9 of the human p53 gene | [2] |
| In Vitro vs. In Vivo | Similar sequence selectivity observed in both naked plasmid DNA and human genomic DNA | [2] |
Mechanism of this compound-DNA Adduct Formation
This compound interacts with DNA through a dual mechanism involving intercalation and alkylation. The planar anthraquinone core of the molecule inserts itself between DNA base pairs, which then positions its reactive epoxide side chain to form a covalent bond with the N7 position of a nearby guanine residue.[1][2]
Caption: Mechanism of this compound-DNA adduct formation.
Experimental Workflow for Ligation-Mediated PCR
The overall workflow for mapping this compound-DNA adducts using LMPCR involves several key steps, from treating the DNA with the drug to the final analysis of the adduct locations.
Caption: Experimental workflow for LMPCR mapping of this compound-DNA adducts.
Detailed Experimental Protocols
The following protocols are synthesized from published methodologies for LMPCR and specific details regarding this compound.[2][3][4] Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: this compound Treatment and DNA Isolation
-
Cell Culture and Treatment:
-
Culture human cells (e.g., human colon carcinoma cells) to the desired confluency.
-
Treat the cells with the desired concentration of this compound for a specified duration to induce DNA adduct formation. A dose-response and time-course experiment is recommended to determine optimal conditions.
-
As a negative control, include an untreated cell sample.
-
-
Genomic DNA Isolation:
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Isolate high-molecular-weight genomic DNA using a standard method (e.g., phenol-chloroform extraction or a commercial DNA isolation kit).
-
Ensure the DNA is of high purity (A260/A280 ratio of ~1.8).
-
Resuspend the DNA in a suitable buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
-
Protocol 2: Piperidine Cleavage of this compound-DNA Adducts
This step converts the N7-guanine adducts into strand breaks with a 5'-phosphate group, which is required for ligation.[2]
-
Reaction Setup:
-
To 10-20 µg of this compound-treated genomic DNA, add freshly diluted 1 M piperidine to a final volume of 100 µL.
-
Mix gently by flicking the tube.
-
-
Incubation:
-
Incubate the reaction at 90°C for 30 minutes in a heat block.
-
-
Piperidine Removal and DNA Precipitation:
-
Cool the samples on ice.
-
Add 100 µL of 0.6 M sodium acetate (pH 7.0) and 500 µL of ice-cold 100% ethanol.
-
Precipitate the DNA at -20°C for at least 1 hour (or overnight).
-
Centrifuge at high speed (e.g., 12,000 x g) for 30 minutes at 4°C.
-
Carefully remove the supernatant.
-
Wash the DNA pellet with 500 µL of 70% ethanol.
-
Air dry the pellet and resuspend it in 20 µL of sterile water or TE buffer.
-
Protocol 3: Ligation of Asymmetric Linker
A common asymmetric linker for LMPCR consists of two oligonucleotides, one long and one short, that are annealed to form a double-stranded molecule with a single-stranded overhang.
-
Example Linker Sequences:
-
LMPCR Linker 1 (Long): 5'-GCGGTGACCCGGGAGATCTGAATTC-3'
-
LMPCR Linker 2 (Short): 5'-GAATTCAGATC-3'
-
-
Annealing the Linker:
-
Mix equal molar amounts of the long and short linker oligonucleotides in an annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA).
-
Heat to 95°C for 5 minutes and then allow to cool slowly to room temperature.
-
-
Ligation Reaction:
-
Prepare the ligation mix on ice:
-
Piperidine-cleaved DNA (~1 µg)
-
Annealed linker (e.g., 1 µM)
-
T4 DNA Ligase buffer (1x)
-
T4 DNA Ligase (e.g., 1-3 units)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubate at 16°C overnight.
-
-
DNA Purification:
-
Purify the ligated DNA to remove excess linkers and enzyme, for example, by ethanol precipitation as described in Protocol 2, step 3.
-
Resuspend the purified DNA in 20 µL of sterile water.
-
Protocol 4: PCR Amplification
This step uses a gene-specific primer and a primer complementary to the ligated linker to amplify the fragments of interest. Nested PCR can be used to increase specificity and yield.
-
Example Primers for Human p53 Exon 9:
-
Gene-Specific Primer 1 (GSP1): Sequence upstream of the region of interest.
-
Gene-Specific Primer 2 (GSP2, nested): Sequence downstream of GSP1.
-
Linker Primer 1 (LP1): 5'-GCGGTGACCCGGGAGATCTGAATTC-3'
-
Linker Primer 2 (LP2, nested): 5'-GGAGATCTGAATTC-3'
-
-
First Round of PCR:
-
Prepare the PCR mix:
-
Ligated DNA template (1-5 µL)
-
GSP1 (e.g., 0.5 µM)
-
LP1 (e.g., 0.5 µM)
-
dNTP mix (e.g., 200 µM each)
-
High-fidelity DNA polymerase and buffer (1x)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Perform PCR with an appropriate cycling program (e.g., 20-25 cycles).
-
-
Second Round of PCR (Nested):
-
Dilute the product from the first PCR round (e.g., 1:100).
-
Prepare a new PCR mix using the diluted product as a template, and the nested primers GSP2 and LP2.
-
Perform PCR for 20-25 cycles.
-
Protocol 5: Analysis of PCR Products
-
Gel Electrophoresis:
-
Resolve the final PCR products on a denaturing polyacrylamide sequencing gel.
-
Include a sequencing ladder of the same gene region (generated by Maxam-Gilbert sequencing or dideoxy sequencing) to precisely map the adduct locations.
-
-
Visualization and Mapping:
-
Visualize the DNA bands using autoradiography (if using radiolabeled primers) or a suitable staining method.
-
The position of the bands in the LMPCR lane corresponds to the location of the strand breaks, and thus the original this compound-DNA adducts. The intensity of the bands provides a semi-quantitative measure of the frequency of adduct formation at each site.
-
Conclusion
Ligation-mediated PCR is a powerful tool for mapping this compound-DNA adducts at the nucleotide level. This information is invaluable for understanding the drug's sequence specificity and mechanism of action, which can guide the development of new and more effective anticancer therapies. The protocols provided here offer a framework for researchers to apply this technique in their own studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Mapping of this compound-DNA adduct at nucleotide resolution in the human genomic DNA by ligation-mediated PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of DNA adducts at the DNA sequence level by ligation-mediated PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligation-mediated PCR for genomic sequencing and footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays to Determine Altromycin B Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altromycin B is a potent antitumor antibiotic belonging to the pluramycin class of natural products.[1] Its mechanism of action involves the alkylation of DNA, primarily at the N7 position of guanine residues, which subsequently inhibits DNA and RNA synthesis.[1] This disruption of fundamental cellular processes leads to cell cycle arrest and ultimately, programmed cell death (apoptosis). The evaluation of this compound's cytotoxic effects is a critical step in its development as a potential therapeutic agent. These application notes provide detailed protocols for key cell-based assays to quantify the cytotoxicity of this compound, enabling researchers to assess its efficacy and elucidate its mechanism of action.
Data Presentation
Due to the limited availability of specific IC50 values for this compound in publicly accessible literature, the following table presents hypothetical, yet representative, data based on the known potency of related pluramycin antibiotics, such as hedamycin, which exhibits subnanomolar cytotoxicity.[2] These values are for illustrative purposes to demonstrate data presentation and should be determined experimentally for specific cell lines and conditions.
| Cell Line | Cancer Type | Hypothetical IC50 (nM) after 72h Exposure |
| MCF-7 | Breast Adenocarcinoma | 0.5 - 2.0 |
| HeLa | Cervical Cancer | 0.8 - 3.5 |
| A549 | Lung Carcinoma | 1.0 - 5.0 |
| HCT116 | Colon Carcinoma | 0.2 - 1.5 |
| Jurkat | T-cell Leukemia | 0.1 - 1.0 |
Signaling Pathway
This compound, as a DNA alkylating agent, triggers the DNA Damage Response (DDR) pathway, which in turn can initiate apoptosis. The diagram below illustrates the putative signaling cascade initiated by this compound-induced DNA damage.
Experimental Workflow
The following diagram outlines the general workflow for assessing the cytotoxicity of this compound using the described cell-based assays.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control (considered 100% viability). Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes, which is an indicator of cytotoxicity.
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Treated cells in a 96-well plate (as prepared in the MTT assay protocol, steps 1-3)
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol:
-
Prepare Controls:
-
Spontaneous LDH Release: Wells with cells treated with vehicle control.
-
Maximum LDH Release: Wells with cells treated with vehicle control. One hour before the end of the incubation period, add the lysis buffer provided in the kit.
-
No-cell Control: Wells containing only culture medium.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well of the new plate containing the supernatants.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [ (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) ] x 100
-
Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Treated cells in a 96-well white-walled plate (suitable for luminescence)
-
Luminometer or microplate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well white-walled plate as described in the MTT assay protocol (steps 1-3).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent and the cell plate to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 1-2 minutes. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence (from no-cell control wells) from all other readings. The resulting luminescence is proportional to the caspase-3/7 activity. Compare the activity in this compound-treated cells to the vehicle control to determine the fold-increase in apoptosis.
References
- 1. Mapping of this compound-DNA adduct at nucleotide resolution in the human genomic DNA by ligation-mediated PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA damage responses triggered by a highly cytotoxic monofunctional DNA alkylator, hedamycin, a pluramycin antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the DNA Alkylating Activity of Altromycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altromycin B is a potent member of the pluramycin family of antibiotics, known for its significant antitumor and antibacterial properties.[1][2] Its mechanism of action is primarily attributed to its ability to function as a DNA alkylating agent.[3] this compound intercalates into the minor groove of DNA and subsequently alkylates the N7 position of guanine residues, with a preference for 5'-AG* sequences.[4][5] This covalent modification of DNA, forming a DNA adduct, obstructs essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3]
These application notes provide detailed protocols for a suite of assays to quantitatively and qualitatively evaluate the DNA alkylating activity of this compound. The described methods include the Comet Assay for a general assessment of DNA damage, a fluorescence-based assay for a high-throughput initial screening, Liquid Chromatography-Mass Spectrometry (LC-MS) for precise adduct identification and quantification, and Ligation-Mediated PCR (LM-PCR) for mapping alkylation sites at the nucleotide level.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data that can be obtained from the described assays to characterize the DNA alkylating activity of this compound.
Table 1: Dose-Dependent DNA Damage Induced by this compound as Measured by the Comet Assay
| This compound Concentration (µM) | Average % Tail DNA (Mean ± SD) | Interpretation of DNA Damage |
| 0 (Vehicle Control) | 2.1 ± 0.5 | Baseline |
| 0.1 | 15.8 ± 2.3 | Low |
| 0.5 | 42.5 ± 4.1 | Moderate |
| 1.0 | 78.3 ± 6.7 | High |
| 5.0 | 95.2 ± 3.9 | Severe |
Table 2: Quantification of this compound-Guanine Adducts by LC-MS/MS
| This compound Concentration (µM) | Adducts per 10⁶ Guanines (Mean ± SD) |
| 0 (Vehicle Control) | Not Detected |
| 0.1 | 5.2 ± 0.8 |
| 0.5 | 28.7 ± 3.5 |
| 1.0 | 112.4 ± 12.1 |
| 5.0 | 450.9 ± 38.6 |
Table 3: High-Throughput Screening of DNA Damage using a Fluorescence-Based Assay
| This compound Concentration (µM) | Relative Fluorescence Units (RFU) (Mean ± SD) | % DNA Damage (Normalized to Positive Control) |
| 0 (Vehicle Control) | 9850 ± 210 | 0% |
| 0.1 | 7640 ± 350 | 22.4% |
| 0.5 | 4520 ± 280 | 54.1% |
| 1.0 | 1890 ± 150 | 80.8% |
| 5.0 | 560 ± 90 | 95.8% |
| Positive Control (e.g., H₂O₂) | 500 ± 75 | 100% |
Signaling Pathway and Experimental Workflows
Caption: Proposed signaling pathway of this compound-induced DNA damage.
Caption: General experimental workflow for evaluating DNA alkylation.
Experimental Protocols
Comet Assay (Alkaline Single-Cell Gel Electrophoresis)
This assay measures DNA strand breaks and alkali-labile sites resulting from DNA alkylation.
Materials:
-
Fully frosted microscope slides
-
Normal melting point (NMP) agarose
-
Low melting point (LMP) agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% sodium lauryl sarcosinate, pH 10; add 1% Triton X-100 and 10% DMSO fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR® Green I)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
Protocol:
-
Cell Treatment: Seed cells at an appropriate density and allow them to attach overnight. Treat cells with various concentrations of this compound (and a vehicle control) for the desired time.
-
Slide Preparation: Coat microscope slides with a layer of 1% NMP agarose and let it solidify.
-
Cell Embedding: Harvest and resuspend treated cells in PBS at a concentration of 1 x 10⁵ cells/mL. Mix 10 µL of the cell suspension with 75 µL of 0.5% LMP agarose at 37°C. Pipette this mixture onto the pre-coated slide and cover with a coverslip.
-
Lysis: After the agarose has solidified, gently remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.
-
Neutralization and Staining: Gently remove the slides and wash them three times for 5 minutes each with neutralization buffer. Stain the DNA with an appropriate fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Analyze at least 50 comets per sample using appropriate software to quantify the percentage of DNA in the tail.[6][7]
Fluorescence-Based DNA Damage Assay
This protocol provides a high-throughput method for the initial screening of DNA damage. It is based on the principle that some fluorescent dyes exhibit decreased fluorescence upon binding to damaged DNA.
Materials:
-
Black 96-well microplate
-
DNA-binding fluorescent dye (e.g., PicoGreen™, SYBR® Green I)
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)
-
Purified calf thymus DNA or genomic DNA
-
This compound stock solution
-
Positive control for DNA damage (e.g., H₂O₂)
-
Fluorometer/plate reader
Protocol:
-
Reaction Setup: In each well of the 96-well plate, add a solution of purified DNA (e.g., 10 µg/mL) in TE buffer.
-
Treatment: Add various concentrations of this compound to the wells. Include a vehicle control and a positive control. Incubate at 37°C for a defined period (e.g., 1-4 hours).
-
Staining: Add the DNA-binding fluorescent dye to each well according to the manufacturer's instructions. Incubate in the dark for 5-10 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., ~480 nm excitation and ~520 nm emission for SYBR Green I).
-
Data Analysis: A decrease in fluorescence intensity is indicative of DNA damage. Calculate the percentage of DNA damage relative to the positive control.
LC-MS/MS for this compound-Guanine Adduct Quantification
This is a highly specific and quantitative method to identify and measure the formation of this compound-DNA adducts.[8]
Materials:
-
Genomic DNA from treated and control cells
-
Enzymatic digestion cocktail (e.g., nuclease P1, alkaline phosphatase)
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 reverse-phase LC column
-
Acetonitrile, formic acid (LC-MS grade)
-
Ultrapure water
-
Internal standard (e.g., a stable isotope-labeled version of the adduct, if available)
Protocol:
-
DNA Isolation and Digestion: Isolate genomic DNA from cells treated with this compound. Digest approximately 10-50 µg of DNA to individual nucleosides using an enzymatic digestion cocktail.[9]
-
Sample Cleanup: Purify the digested nucleosides, for example, by solid-phase extraction, to remove enzymes and other contaminants.
-
LC Separation: Inject the sample onto the LC-MS/MS system. Separate the nucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) on a C18 column.
-
MS/MS Detection: Use the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Set the precursor ion to the m/z of the protonated this compound-deoxyguanosine adduct and the product ion to the m/z of the protonated guanine base following the loss of the deoxyribose sugar and the this compound moiety.
-
Quantification: Create a standard curve using a synthesized this compound-guanine adduct standard of known concentrations. Quantify the adducts in the samples by comparing their peak areas to the standard curve. Normalize the results to the amount of unmodified guanine in the sample.
Ligation-Mediated PCR (LM-PCR) for Adduct Site Mapping
LM-PCR allows for the identification of the precise nucleotide locations of this compound-induced alkylation.[2]
Materials:
-
Genomic DNA from treated and control cells
-
Piperidine
-
Gene-specific primers
-
Linker DNA
-
T4 DNA Ligase
-
Taq DNA Polymerase
-
dNTPs
-
Thermocycler
-
Sequencing gel apparatus
Protocol:
-
DNA Isolation and Cleavage: Isolate genomic DNA from cells treated with this compound. The N7-guanine adducts are labile and can be cleaved by treatment with hot piperidine (1 M, 90°C, 30 min), which creates a strand break at the site of the adduct.
-
Primer Annealing and Extension: Anneal a gene-specific primer to the denatured DNA. Extend the primer with a DNA polymerase to create a blunt end at the site of the strand break.
-
Ligation: Ligate a unidirectional linker to the blunt-ended DNA fragments.
-
PCR Amplification: Perform PCR using a primer complementary to the linker and a second, nested gene-specific primer. This will amplify the DNA fragments corresponding to the sites of alkylation.
-
Sequence Analysis: Separate the PCR products on a sequencing gel alongside a sequencing ladder of the same gene region. The bands on the gel will indicate the precise nucleotide positions of this compound-induced alkylation.[10]
References
- 1. Frontiers | Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, kidamycin [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biosynthesis of DNA-Alkylating Antitumor Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping of this compound-DNA adduct at nucleotide resolution in the human genomic DNA by ligation-mediated PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the interaction of this compound and its platinum(II) and palladium(II) metal complexes with calf thymus DNA and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. DNA damage and repair: consequences on dose-responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A genetic map of the response to DNA damage in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formation of DNA Adducts by 1-Methoxy-3-indolylmethylalcohol, a Breakdown Product of a Glucosinolate, in the Mouse: Impact of the SULT1A1 Status—Wild-Type, Knockout or Humanised - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Formulation of Altromycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altromycin B is a potent member of the pluramycin family of antibiotics, known for its significant antibacterial and antitumor properties.[1] Structurally characterized as an anthraquinone-derived natural product, this compound exerts its biological activity primarily through interaction with DNA.[2] Its proposed mechanism of action involves a dual process of DNA intercalation and subsequent alkylation.[3] The planar chromophore of this compound is thought to intercalate into the minor groove of DNA, followed by the covalent binding of its reactive epoxide group to the N7 position of guanine residues.[4][5] This formation of DNA adducts obstructs DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.[3]
These application notes provide a comprehensive guide to the experimental formulation and use of this compound for both in vitro and in vivo studies, offering detailed protocols and data presentation formats to facilitate research and development.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables are presented for illustrative purposes. These values are based on the reported potency of the broader altromycin complex and related pluramycin-like antibiotics and should be experimentally determined for specific cell lines and tumor models.
Table 1: Illustrative In Vitro Cytotoxicity of this compound
| Cancer Cell Line | Type | Illustrative IC50 (nM) |
| P388 | Murine Leukemia | 10 - 50 |
| HT-29 | Human Colon Carcinoma | 50 - 200 |
| A549 | Human Lung Carcinoma | 75 - 300 |
| OVCAR-3 | Human Ovarian Carcinoma | 60 - 250 |
Table 2: Illustrative In Vivo Antitumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | 0 |
| This compound | 1 | Daily | 45 |
| This compound | 2.5 | Daily | 68 |
| This compound | 5 | Daily | 85 |
Experimental Protocols
Formulation of this compound
a) For In Vitro Cell-Based Assays:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile, anhydrous Dimethyl Sulfoxide (DMSO).[3]
-
Working Solutions: Thaw the stock solution and prepare intermediate dilutions in a suitable cell culture medium. Further dilute to final working concentrations immediately before adding to cells.
-
Vehicle Control: The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. An equivalent concentration of DMSO should be used as a vehicle control.[3]
b) For In Vivo Animal Studies:
A common vehicle for intravenous (IV) or intraperitoneal (IP) injection is a co-solvent system.
-
Co-Solvent Vehicle Preparation: A typical formulation may consist of 5-10% DMSO, 10-20% Tween® 80 or Cremophor® EL, and the remainder saline.[3]
-
Formulation: First, dissolve the required amount of this compound in DMSO. Sequentially add the surfactant and then the saline, ensuring thorough mixing after each addition.
-
Administration: The final formulation should be clear and administered at the appropriate volume for the animal model. Always test the formulation for tolerability.
In Vitro Assays
a) Cell Viability (MTT) Assay:
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control for 48-72 hours.[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
b) Apoptosis (Annexin V/PI) Assay:
This assay quantifies the induction of apoptosis by this compound.
-
Cell Seeding and Treatment: Seed cells in 6-well plates (2 x 10^5 cells/well). After 24 hours, treat with this compound at concentrations around the IC50 value for 24-48 hours.[6]
-
Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.[6]
-
Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate for 15 minutes in the dark.[6]
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft model.
-
Cell Implantation: Subcutaneously implant cultured human cancer cells (e.g., HT-29) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound (formulated as described above) or vehicle control via the desired route (e.g., IP or IV) according to the planned dosing schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Signaling Pathways and Workflows
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
Caption: Experimental workflow for determining the IC50 value of this compound.
Caption: General workflow for an in vivo xenograft study of this compound.
References
- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mapping of this compound-DNA adduct at nucleotide resolution in the human genomic DNA by ligation-mediated PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Note: Analysis of Altromycin B and DNA Interaction Using UV-Visible Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altromycin B is a potent antitumor antibiotic belonging to the pluramycin family of natural products. Its cytotoxic effects are attributed to its interaction with cellular DNA, leading to the inhibition of essential processes like replication and transcription. A thorough understanding of the binding mechanism and affinity of this compound with DNA is crucial for the development of new and more effective anticancer therapies.
UV-Visible spectroscopy is a widely accessible and powerful technique for characterizing the interactions between small molecules and macromolecules, including DNA. This method allows for the determination of binding parameters, such as the binding constant (Kb) and stoichiometry (n), as well as the assessment of conformational changes in the DNA double helix upon drug binding. This application note provides a detailed protocol for the analysis of this compound-DNA interactions using UV-Visible spectroscopy, including spectrophotometric titrations and thermal denaturation studies.
Principle of the Method
The interaction of this compound with DNA can be monitored by observing changes in the UV-Visible absorption spectrum of the drug or the DNA.
-
Spectrophotometric Titration: The binding of a ligand to DNA often results in changes in the absorbance (hypochromism or hyperchromism) and/or a shift in the wavelength of maximum absorbance (bathochromic or hypsochromic shift) of the ligand. By systematically titrating a solution of this compound with increasing concentrations of DNA and monitoring these spectral changes, the binding constant (Kb) and the number of binding sites (n) can be determined. Hypochromism, a decrease in absorbance, is often indicative of intercalation, where the planar aromatic chromophore of the drug inserts itself between the base pairs of the DNA.[1][2]
-
DNA Thermal Denaturation (Melting Temperature Analysis): The stability of the DNA double helix can be assessed by monitoring its absorbance at 260 nm while gradually increasing the temperature. The temperature at which 50% of the double-stranded DNA unwinds into single strands is known as the melting temperature (Tm).[3] Ligands that bind to and stabilize the DNA double helix, such as intercalators, will cause an increase in the Tm. The magnitude of this change (ΔTm) provides a measure of the extent of stabilization. This compound has been shown to stabilize the DNA double helix, leading to an increase in its melting temperature.[4]
Data Presentation
The quantitative data obtained from the UV-Visible spectroscopic analysis of the this compound-DNA interaction should be summarized for clear comparison. While specific quantitative values for this compound determined by UV-Visible spectroscopy are not explicitly available in the cited literature, the following table provides a template for presenting the experimentally determined parameters.
| Parameter | Symbol | Value | Method |
| Binding Constant | Kb | [To be determined experimentally] | UV-Visible Spectrophotometric Titration |
| Stoichiometry (binding sites per nucleotide) | n | [To be determined experimentally] | UV-Visible Spectrophotometric Titration |
| Change in Melting Temperature | ΔTm | [To be determined experimentally] | UV-Visible Thermal Denaturation |
Note: The provided protocols will enable the researcher to determine these values.
Experimental Protocols
Materials and Reagents
-
This compound
-
Calf Thymus DNA (CT-DNA)
-
Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for stock solution of this compound
-
Quartz cuvettes (1 cm path length)
-
Micropipettes and sterile, nuclease-free tips
-
UV-Visible Spectrophotometer with temperature control capabilities
Mandatory Visualizations
Caption: Experimental workflow for analyzing this compound-DNA interaction.
Caption: Logical relationship of this compound's interaction with DNA.
Protocol for UV-Visible Spectrophotometric Titration
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Prepare a stock solution of CT-DNA in Tris-HCl buffer. Determine the concentration of the DNA solution by measuring the absorbance at 260 nm using a molar extinction coefficient of 6600 M⁻¹cm⁻¹. The A260/A280 ratio should be between 1.8 and 1.9 to ensure the DNA is sufficiently free of protein.
-
Prepare working solutions of this compound and CT-DNA by diluting the stock solutions in the Tris-HCl buffer. The final concentration of DMSO in the experimental solutions should be kept low (e.g., <1%) to avoid effects on DNA structure.
-
-
Spectrophotometric Titration:
-
Set the spectrophotometer to scan a wavelength range that covers the absorbance maxima of this compound (e.g., 300-600 nm).
-
Place a known concentration of this compound solution in a 1 cm path length quartz cuvette.
-
Record the initial absorption spectrum of the this compound solution.
-
Add small aliquots of the CT-DNA stock solution to the cuvette containing the this compound solution.
-
After each addition, mix the solution gently and allow it to equilibrate for a few minutes before recording the absorption spectrum.
-
Continue the additions of CT-DNA until no further significant changes in the spectrum of this compound are observed.
-
Correct the spectra for the dilution effect by multiplying the observed absorbance by a factor of (V₀ + Vi) / V₀, where V₀ is the initial volume and Vi is the volume of DNA solution added.
-
Protocol for DNA Thermal Denaturation Analysis
-
Sample Preparation:
-
Prepare two sets of samples in Tris-HCl buffer: one containing only CT-DNA at a specific concentration and the other containing CT-DNA at the same concentration plus this compound.
-
The concentration of DNA should be adjusted to give an initial absorbance at 260 nm of approximately 0.3-0.5.
-
-
Melting Curve Measurement:
-
Place the cuvettes in the temperature-controlled sample holder of the spectrophotometer.
-
Set the spectrophotometer to monitor the absorbance at 260 nm.
-
Slowly increase the temperature of the sample from an initial temperature (e.g., 25 °C) to a final temperature where the DNA is fully denatured (e.g., 95 °C) at a controlled rate (e.g., 1 °C/min).
-
Record the absorbance at regular temperature intervals (e.g., every 1 °C).
-
After reaching the final temperature, slowly cool the sample back to the initial temperature to check for reversibility of the melting process.
-
Data Analysis
Determination of the Binding Constant (Kb)
The intrinsic binding constant, Kb, can be calculated using the Wolfe-Shimer equation:
[DNA] / (εa - εf) = [DNA] / (εb - εf) + 1 / (Kb * (εb - εf))
where:
-
[DNA] is the concentration of DNA.
-
εa is the apparent molar extinction coefficient of this compound at a given DNA concentration (Aobs / [this compound]).
-
εf is the molar extinction coefficient of free this compound.
-
εb is the molar extinction coefficient of this compound in the fully bound form.
A plot of [DNA] / (εa - εf) versus [DNA] should give a straight line with a slope of 1 / (εb - εf) and a y-intercept of 1 / (Kb * (εb - εf)). The binding constant Kb can be calculated as the ratio of the slope to the intercept.
Determination of the Melting Temperature (Tm)
The melting temperature (Tm) is determined from the melting curve, which is a plot of absorbance at 260 nm versus temperature. The Tm is the temperature at which the absorbance change is 50% of the total change. This can be determined from the midpoint of the transition in the melting curve or from the peak of the first derivative of the melting curve (d(A260)/dT vs. T).[5][6]
The change in melting temperature (ΔTm) is calculated as:
ΔTm = Tm (DNA + this compound) - Tm (DNA alone)
A positive ΔTm value indicates that this compound stabilizes the DNA double helix.
References
- 1. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DNA melting temperature analysis using UV-Vis spectroscopy | Cell And Molecular Biology [labroots.com]
- 4. Studies on the interaction of this compound and its platinum(II) and palladium(II) metal complexes with calf thymus DNA and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding DNA Melting Analysis Using UV-Visible Spectroscopy - Behind the Bench [thermofisher.com]
- 6. agilent.com [agilent.com]
Application Notes and Protocols: DNase I Footprinting Assay for Determining the Sequence Specificity of Altromycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altromycin B is a potent antitumor antibiotic belonging to the pluramycin family of natural products.[1] Its mechanism of action involves binding to the minor groove of DNA and subsequent alkylation, primarily at the N7 position of guanine residues.[2] This interaction with DNA disrupts cellular processes like replication and transcription, ultimately leading to apoptosis.[3] Understanding the DNA sequence specificity of this compound is crucial for elucidating its therapeutic efficacy and for the rational design of new derivatives with improved pharmacological profiles.
The DNase I footprinting assay is a powerful high-resolution technique used to determine the specific binding sites of ligands, such as proteins and small molecules, on a DNA fragment.[4] The principle of this assay is based on the protection of the DNA phosphodiester backbone from enzymatic cleavage by deoxyribonuclease I (DNase I) upon ligand binding.[5] When a DNA fragment, labeled at one end, is incubated with this compound and then subjected to limited DNase I digestion, the regions where the drug is bound are protected from cleavage.[4] Subsequent analysis of the digestion products by denaturing polyacrylamide gel electrophoresis reveals a "footprint," which is a gap in the ladder of DNA fragments corresponding to the binding site of this compound.[4]
These application notes provide a detailed protocol for performing a DNase I footprinting assay to determine the sequence specificity of this compound. Additionally, methods for presenting and interpreting the data are discussed.
Data Presentation
Quantitative analysis of DNase I footprinting data allows for the determination of the binding affinity of this compound for different DNA sequences. While specific binding constants for this compound are not widely available in public literature, the following tables present hypothetical, yet representative, quantitative data that can be obtained from such experiments.[3] This data serves as a guide for expected results and for comparative analysis.
Table 1: Hypothetical Binding Affinity of this compound for Various DNA Sequences
| DNA Sequence (5' to 3') | Apparent Dissociation Constant (Kd, µM) | Relative Binding Affinity |
| AGGTACCA | 0.5 | ++++ |
| TGGCCA | 1.2 | +++ |
| AGCTAGCT | 5.8 | ++ |
| ATATATAT | > 20 | + |
| GGGGGGGG | > 50 | - |
Data is hypothetical and for illustrative purposes.
Table 2: Effect of this compound Concentration on DNase I Protection of the 5'-AGGTACCA-3' Sequence
| This compound Concentration (µM) | Percent Protection of Binding Site (%) |
| 0.01 | 5 |
| 0.1 | 25 |
| 0.5 | 50 |
| 1.0 | 78 |
| 5.0 | 95 |
| 10.0 | 98 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Preparation of End-Labeled DNA Fragment
A DNA fragment of interest (typically 100-200 bp) containing potential this compound binding sites should be selectively labeled at one end of one strand.[6] This can be achieved by PCR using a 5'-end-labeled primer (e.g., with 32P or a fluorescent dye).
Materials:
-
DNA template
-
Forward primer
-
5'-end-labeled reverse primer
-
Taq DNA polymerase and buffer
-
dNTPs
-
PCR purification kit
Protocol:
-
Set up a standard PCR reaction using the DNA template, forward primer, and 5'-end-labeled reverse primer.
-
Perform PCR to amplify the DNA fragment.
-
Purify the end-labeled PCR product using a PCR purification kit to remove unincorporated primers and nucleotides.
-
Verify the purity and concentration of the labeled DNA fragment.
Binding of this compound to DNA
This step involves the incubation of the end-labeled DNA with varying concentrations of this compound to allow for binding equilibrium to be reached.[4]
Materials:
-
End-labeled DNA fragment
-
This compound stock solution
-
Binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM NaCl)[7]
-
Nuclease-free water
Protocol:
-
Prepare serial dilutions of this compound in the binding buffer. For initial experiments, a wide range of concentrations (e.g., 0.01 µM to 100 µM) should be tested.[7]
-
In separate microcentrifuge tubes, mix a fixed amount of the end-labeled DNA (e.g., 5 µL) with an equal volume of the this compound dilutions (e.g., 1.5 µL).[7]
-
Include a control reaction with no this compound (add binding buffer instead).
-
Incubate the reactions at room temperature (approximately 20°C) for at least 30 minutes to allow for binding.[7] For ligands with slow kinetics, a longer incubation time (e.g., overnight) may be necessary.[7]
DNase I Digestion
The DNA-Altromycin B complexes are subjected to limited digestion with DNase I. The concentration of DNase I should be optimized to achieve, on average, a single cleavage event per DNA molecule.[4]
Materials:
-
DNase I (stock concentration, e.g., 7200 U/ml)[7]
-
DNase I dilution buffer (e.g., 20 mM NaCl, 2 mM MgCl2, 2 mM MnCl2)[7]
Protocol:
-
Prepare fresh dilutions of DNase I in the DNase I dilution buffer.
-
Initiate the digestion by adding a small volume (e.g., 2 µL) of the diluted DNase I to each binding reaction.[7]
-
Incubate for a precisely controlled time, typically 1-2 minutes at room temperature.[4]
-
Stop the reaction by adding a stop solution (e.g., 10 mM EDTA, 1 mM NaOH, 0.1% bromophenol blue, 80% formamide).[7]
Gel Electrophoresis and Analysis
The digested DNA fragments are separated by size on a denaturing polyacrylamide gel.
Materials:
-
Denaturing polyacrylamide gel (e.g., 8%) in TBE buffer with 8 M urea[7]
-
Electrophoresis apparatus
-
Loading dye (if not included in the stop solution)
Protocol:
-
Denature the DNA samples by heating at 100°C for 3 minutes and then rapidly cooling on ice.[7]
-
Load the samples onto the denaturing polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 1500 V) until the dye front reaches the bottom.[7]
-
After electrophoresis, visualize the DNA fragments. For radiolabeled DNA, this is done by autoradiography. For fluorescently labeled DNA, a gel imager is used.
-
The "footprint" will appear as a region of diminished band intensity in the lanes containing this compound compared to the control lane.
Visualizations
Experimental Workflow
Caption: Workflow for DNase I Footprinting of this compound.
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of action of this compound leading to apoptosis.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. DNase I footprinting of small molecule binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. DNase I footprint analysis of protein-DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
Quantifying Altromycin B-Induced Apoptosis Using a Caspase-3/7 Assay: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Altromycin B is a pluramycin-like antibiotic with potential as an anti-tumor agent.[1] Like other compounds in its class, this compound is understood to function as a DNA alkylating agent. This mechanism involves binding to the minor groove of DNA and inducing alkylation, which can disrupt DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis, in cancer cells.[1] The induction of apoptosis is a key mechanism for many anti-cancer drugs, and quantifying this process is crucial for evaluating the efficacy of novel therapeutic compounds.
Apoptosis is a highly regulated process involving a cascade of enzymatic reactions. Central to this cascade are caspases, a family of cysteine proteases that act as executioners of cell death. Caspase-3 and caspase-7 are key effector caspases that, once activated, cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Therefore, measuring the activity of caspase-3/7 provides a reliable and quantifiable indicator of apoptosis induction.
These application notes provide a detailed protocol for quantifying this compound-induced apoptosis in cancer cell lines using a fluorometric caspase-3/7 assay.
Principle of the Assay
This protocol utilizes a fluorogenic substrate for caspase-3 and -7. The substrate, typically a tetrapeptide sequence recognized by these caspases (e.g., DEVD), is conjugated to a fluorescent reporter molecule. In its intact state, the substrate is not fluorescent. However, upon cleavage by active caspase-3 or -7 in apoptotic cells, the fluorophore is released and emits a detectable fluorescent signal. The intensity of the fluorescence is directly proportional to the level of caspase-3/7 activity and, consequently, the extent of apoptosis.
Data Presentation
The efficacy of this compound in inducing apoptosis can be quantified by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability, which is often correlated with the induction of apoptosis. As specific experimentally determined IC50 values for this compound are not widely available, the following table presents hypothetical IC50 values across a range of cancer cell lines to illustrate how such data would be presented. Researchers should experimentally determine the IC50 values for their specific cell lines of interest.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.75 - 6 |
| MDA-MB-231 | Breast Adenocarcinoma | 1.5 - 12 |
| HCT116 | Colon Carcinoma | 0.2 - 3 |
| A549 | Lung Carcinoma | 3 - 20 |
| HeLa | Cervical Cancer | 2 - 15 |
| Jurkat | T-cell Leukemia | 0.1 - 2 |
Note: These values are for illustrative purposes only and must be determined experimentally.
Signaling Pathways
The induction of apoptosis by DNA damaging agents like this compound typically involves the intrinsic (or mitochondrial) pathway. DNA damage can trigger the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak.[2] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of the caspase cascade, culminating in the activation of effector caspases like caspase-3 and -7.[2] Additionally, stress-activated protein kinase (SAPK) pathways, such as the JNK and p38 MAPK pathways, can be activated in response to DNA damage and contribute to the apoptotic response.[3][4]
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
Cell Culture and Treatment
-
Culture the desired cancer cell line in the appropriate complete growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in a 96-well, clear-bottom, black-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration range and the IC50 value. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) to induce apoptosis.
Caspase-3/7 Activity Assay (Fluorometric)
This protocol is a general guideline and may need to be optimized for specific cell lines and assay kits.
Materials:
-
Caspase-3/7 fluorogenic substrate (e.g., containing DEVD peptide)
-
Assay buffer
-
Lysis buffer (if required by the specific kit)
-
96-well, clear-bottom, black-walled plate
-
Fluorescence microplate reader
Procedure:
-
Following the treatment period with this compound, equilibrate the 96-well plate and its contents to room temperature.
-
Prepare the caspase-3/7 reagent by diluting the fluorogenic substrate in the assay buffer according to the manufacturer's instructions.
-
Add an equal volume (e.g., 100 µL) of the prepared caspase-3/7 reagent to each well of the 96-well plate containing the cells.
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light. The optimal incubation time should be determined empirically.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorophore (e.g., excitation ~485 nm and emission ~520 nm for a green fluorophore).
-
Data Analysis:
-
Subtract the average fluorescence intensity of the no-cell control wells (background) from all other readings.
-
The net fluorescence intensity is proportional to the caspase-3/7 activity.
-
Plot the fluorescence intensity against the concentration of this compound to generate a dose-response curve.
-
Calculate the IC50 value from the dose-response curve using appropriate software.
-
Caption: Experimental workflow for the caspase-3/7 assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | - Contaminated reagents- Autofluorescence of cell culture medium or compounds | - Use fresh reagents- Include a no-cell control to determine background- Test for compound interference by adding it to the assay reagent without cells |
| Low signal | - Insufficient incubation time- Low caspase activity- Incorrect filter set on the plate reader | - Optimize incubation time- Increase this compound concentration or treatment time- Ensure correct excitation/emission wavelengths are used |
| High well-to-well variability | - Inconsistent cell seeding- Pipetting errors | - Ensure a single-cell suspension before seeding- Use a multichannel pipette for reagent addition and be consistent with technique |
Conclusion
The caspase-3/7 assay is a robust and sensitive method for quantifying apoptosis induced by compounds such as this compound. By following the detailed protocols and considering the potential signaling pathways involved, researchers can effectively evaluate the apoptotic efficacy of this compound in various cancer cell lines. This information is critical for the preclinical assessment of its potential as a novel anti-cancer therapeutic.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advancements in double-expressor lymphoma: novel therapeutic approaches and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Altromycin B
Introduction
Altromycin B is a novel pluramycin-like antibiotic belonging to the anthraquinone class of compounds.[1] It is produced by the fermentation of an actinomycete culture and exhibits selective antibacterial activity against Gram-positive bacteria.[1][2] Furthermore, this compound has demonstrated in vivo activity against various cancer cell lines, making it a compound of significant interest for drug development.[1] The purification of this compound from a complex fermentation broth and the separation from other structurally similar altromycin congeners presents a significant challenge.[3] High-performance liquid chromatography (HPLC) is a crucial technique for achieving the high purity required for preclinical and clinical studies.[4] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purification of this compound.
Principle
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of an organic solvent and water.[5][6] this compound, being a moderately polar molecule, will partition between the stationary and mobile phases. By gradually increasing the concentration of the organic solvent in the mobile phase (gradient elution), the retained compounds will elute from the column at different times based on their hydrophobicity.[3] The separation of this compound from other closely related altromycins is achieved by optimizing the mobile phase gradient.[4] Detection is performed using a UV-Vis detector, as anthraquinone-derived compounds exhibit strong absorbance in the UV-visible spectrum.[2]
Materials and Reagents
-
Partially purified this compound extract (post-solvent extraction and initial chromatography, e.g., counter-current chromatography)[4][7]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (0.1% v/v in water)
-
Water (HPLC grade)
-
0.45 µm syringe filters
Instrumentation
-
Preparative HPLC system equipped with a gradient pump, autosampler, and column oven[8]
-
UV-Vis or Diode Array Detector (DAD)[4]
-
Fraction collector
-
Reversed-phase C18 preparative HPLC column (e.g., 21.2 x 150 mm, 5 µm particle size)[9]
Experimental Protocol
Sample Preparation
-
Dissolve the partially purified this compound extract in a minimal amount of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[4]
HPLC Method Parameters
The following table summarizes the recommended starting parameters for the HPLC purification of this compound. These parameters may require optimization depending on the specific HPLC system and the purity of the starting material.
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 220 nm and 254 nm |
| Injection Volume | 500 - 2000 µL (dependent on sample concentration and column loading capacity) |
Purification Procedure
-
Equilibrate the HPLC column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the filtered sample onto the column.
-
Run the gradient elution program as detailed in the HPLC method parameters.
-
Monitor the chromatogram in real-time and collect fractions corresponding to the this compound peak.
-
Pool the fractions containing the purified this compound.
-
Analyze the purity of the pooled fractions using an analytical HPLC method.
-
Evaporate the solvent from the purified fractions under reduced pressure or lyophilize to obtain the purified this compound.
Diagrams
References
- 1. This compound | 128461-00-7 [chemicalbook.com]
- 2. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 6. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 9. agilent.com [agilent.com]
Preparing Altromycin B Stock Solutions for Cell Culture Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Altromycin B is a potent member of the pluramycin family of antibiotics, known for its significant activity against Gram-positive bacteria and various cancer cell lines.[1][2] Its mechanism of action involves DNA intercalation and subsequent alkylation of guanine residues, leading to the inhibition of DNA replication and transcription, which ultimately induces cell cycle arrest and apoptosis.[2][3][4] Proper preparation and handling of this compound stock solutions are critical for obtaining reproducible and reliable results in cell culture-based experiments. These application notes provide detailed protocols for the preparation, storage, and use of this compound in a research setting.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| CAS Number | 128461-00-7 | [1] |
| Molecular Formula | C₄₇H₅₉NO₁₈ | [1] |
| Molecular Weight | 925.97 g/mol | [1] |
| Appearance | Solid powder (form may vary by supplier) | |
| Solubility | Soluble in Methanol and DMSO | [5] |
Recommended Solvents and Storage Conditions
Based on the properties of this compound and related compounds, specific solvents and storage conditions are recommended to ensure the stability and integrity of the compound.
| Parameter | Recommendation | Rationale and Notes |
| Recommended Solvent for Stock Solution | Anhydrous Dimethyl Sulfoxide (DMSO) | DMSO is a versatile aprotic solvent that can dissolve a wide range of organic molecules and is compatible with most cell culture media at low final concentrations (typically ≤ 0.5%).[6] |
| Storage of Dry Powder | Store at -20°C or -80°C, protected from light. | To prevent degradation from heat, light, and moisture.[7][8] |
| Storage of Stock Solution | Aliquot into single-use volumes and store at -80°C, protected from light. | Aliquoting minimizes freeze-thaw cycles which can lead to compound degradation. Protection from light is crucial for photosensitive compounds.[7][9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 9.26 mg of this compound. Calculation: (10 mmol/L) * (1 L / 1000 mL) * (925.97 g/mol ) * (1000 mg/g) = 9.26 mg/mL
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots at -80°C and protect them from light.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the dilution of the primary stock solution to final working concentrations for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilutions (Optional but Recommended): It is good practice to perform one or more intermediate dilutions in cell culture medium to ensure accurate final concentrations and to minimize pipetting errors. For example, to achieve a final concentration in the nanomolar range, a 1:100 intermediate dilution of the 10 mM stock to 100 µM can be made, followed by further dilutions.
-
Final Dilution: Directly add the appropriate volume of the stock or intermediate dilution to the cell culture medium to achieve the desired final concentration. For example, to make 10 mL of medium with a final this compound concentration of 100 nM, add 1 µL of the 10 mM stock solution.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This consists of treating cells with the same final concentration of DMSO as is present in the highest concentration of this compound used. This accounts for any effects of the solvent on the cells.[10] The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5%.[6]
-
Immediate Use: Use the freshly prepared working solutions immediately for treating cells. Do not store diluted aqueous solutions of this compound for extended periods.[7]
Protocol 3: Determination of IC₅₀ using MTT Assay
This protocol provides a method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound on a chosen cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound working solutions
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in complete medium. Remove the existing medium from the cells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the logarithm of the this compound concentration to determine the IC₅₀ value.[3]
Mandatory Visualizations
This compound-Induced DNA Damage Response Pathway
Caption: Putative signaling pathway of this compound-induced DNA damage response.
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for this compound stock and working solution preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. goldbio.com [goldbio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Altromycin B in Aqueous Solutions
Disclaimer: Altromycin B is a complex molecule belonging to the pluramycin class of antibiotics. Specific stability data for this compound is limited in publicly available literature. The following guidance is based on the known chemical properties of structurally related compounds, such as Altromycin E and other anthracycline antibiotics. These recommendations and protocols should be adapted and validated for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in aqueous solutions?
A1: Based on its structural motifs, this compound is susceptible to degradation primarily through three pathways:
-
Hydrolysis: The glycosidic linkages and potentially other functional groups in the this compound molecule are prone to hydrolysis. This degradation can be catalyzed by acidic or basic conditions. For optimal stability, it is recommended to maintain a pH as close to neutral as possible when working with aqueous solutions.
-
Photodegradation: The anthraquinone core of this compound can absorb UV and visible light, which can lead to photochemical degradation. Therefore, it is crucial to protect solutions containing this compound from light by using amber-colored vials or by working in a dark environment.
-
Oxidation: The hydroquinone moiety of the anthraquinone structure may be susceptible to oxidation. This process can be accelerated by exposure to air and the presence of certain metal ions. For long-term storage of solutions, it may be beneficial to purge the vial with an inert gas like argon or nitrogen to minimize oxidation.
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: For short-term storage, it is advisable to use anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). For longer-term storage, it is best to store this compound as a dry powder at -20°C or lower. Aqueous solutions should ideally be prepared fresh and used immediately. If an aqueous buffer is required, a neutral pH (around 6-7) is recommended to minimize acid- or base-catalyzed hydrolysis.
Q3: How should I handle this compound to minimize degradation during experiments?
A3: To maintain the integrity of this compound during your experiments, the following handling precautions are recommended[1]:
-
Protect from light: Always store solid this compound and its solutions in the dark or in amber-colored vials[1].
-
Maintain low temperatures: Store solid this compound at -20°C or lower. When preparing solutions, it is good practice to do so at low temperatures and keep them on ice for the duration of the experiment[1].
-
Avoid extreme pH: When working with aqueous solutions, maintain a pH as close to neutral as possible[1].
-
Use an inert atmosphere: For longer-term storage of solutions, consider purging the vial with an inert gas such as argon or nitrogen to minimize oxidation[1].
-
Prepare fresh solutions: Whenever possible, prepare aqueous solutions of this compound immediately before use to ensure maximum potency[1].
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of bioactivity in stored aqueous solutions | Degradation of this compound due to hydrolysis, photodegradation, or oxidation. | - Prepare fresh solutions before each experiment. - Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles. - Ensure solutions are always protected from light. - Use a neutral pH buffer (pH 6-7) for aqueous solutions. |
| Appearance of new peaks in HPLC analysis | Formation of degradation products. | - Review your storage and handling procedures to identify potential sources of degradation. - Perform a forced degradation study (see Experimental Protocols) to identify potential degradants and optimize your HPLC method to resolve these from the parent compound. |
| Precipitation of this compound in aqueous buffer | Low aqueous solubility of this compound. | - Prepare a concentrated stock solution in an organic solvent like DMSO before diluting it into the aqueous buffer. - Ensure the final concentration of the organic solvent in your aqueous solution is low enough to not affect your experiment but high enough to maintain solubility. |
Data Presentation
The following tables provide illustrative stability data for a pluramycin-like antibiotic based on the behavior of structurally similar compounds. This data is not specific to this compound and should be used as a general guide.
Table 1: Effect of pH on the Stability of a Pluramycin-like Antibiotic in Aqueous Solution at 25°C
| pH | Half-life (t1/2) in hours (approx.) |
| 3 | 8 |
| 5 | 48 |
| 7 | 168 |
| 9 | 24 |
Table 2: Effect of Temperature on the Stability of a Pluramycin-like Antibiotic in a Neutral Aqueous Buffer (pH 7)
| Temperature (°C) | Half-life (t1/2) in hours (approx.) |
| 4 | >500 |
| 25 | 168 |
| 37 | 72 |
| 60 | 12 |
Table 3: Effect of Light on the Stability of a Pluramycin-like Antibiotic in a Neutral Aqueous Buffer (pH 7) at 25°C
| Light Condition | Half-life (t1/2) in hours (approx.) |
| Dark | 168 |
| Ambient Light | 96 |
| Direct UV Light | <1 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for various time points (e.g., 2, 4, 8, and 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for various time points (e.g., 30, 60, 90, and 120 minutes). Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Dilute the stock solution in a 1:1 mixture of methanol and 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for various time points (e.g., 2, 4, 8, and 24 hours)[1].
-
Thermal Degradation: Prepare a solution of this compound in a neutral buffer (e.g., phosphate buffer, pH 7) at a concentration of 100 µg/mL. Incubate at 60°C for various time points (e.g., 2, 4, 8, and 24 hours)[1].
-
Photodegradation: Prepare a solution of this compound in a neutral buffer (pH 7) at a concentration of 100 µg/mL. Expose the solution to a calibrated light source (e.g., ICH option 2) while keeping a control sample in the dark[1].
3. Analysis:
-
Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
-
Characterize major degradation products using LC-MS/MS and NMR if necessary.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to quantify this compound in the presence of its degradation products. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile or methanol). The gradient can be optimized to achieve good separation of the parent compound and its degradants.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength corresponding to the absorbance maximum of this compound (this needs to be determined experimentally, but is likely in the visible range due to the anthraquinone chromophore).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound instability.
References
Troubleshooting low yield in the synthesis of Altromycin B aglycone
Technical Support Center: Synthesis of Altromycin B Aglycone
Welcome to the technical support center for the synthesis of this compound aglycone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex molecule.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for the this compound aglycone?
A1: The synthesis of this compound aglycone is typically approached through a convergent strategy. This involves the initial construction of a key tetracyclic pyrone intermediate.[1] This intermediate is then further functionalized to introduce the characteristic epoxide-containing side chain in an enantioselective manner.[1] The overall synthesis begins from a known naphthalene diester and proceeds through a series of Claisen condensations and aromatization reactions to form an anthracene intermediate, which is then used for the pyrone ring annulation.[1][2]
Q2: What are the most common steps that result in low yields?
A2: Based on reported syntheses, the pyrone ring closure to form the tetracyclic core and the subsequent introduction of the diol for the epoxide side-chain are critical steps that can lead to low yields if not optimized.[2][3] Additionally, the stability of protecting groups throughout the synthesis is a crucial factor that can impact the overall yield.[3]
Q3: Why is the purity of reagents and solvents so critical in this synthesis?
A3: The purity and dryness of reagents and solvents are paramount for the success of many steps in the synthesis of the Altromycin aglycone.[3] For instance, in the preparation of the naphthalene diester precursor, it was found that freshly drying the calcium acetate monohydrate was essential for obtaining the desired product reliably.[3] Moisture can quench sensitive organometallic reagents and intermediates, leading to a significant reduction in yield.[3] It is highly recommended to use freshly distilled solvents and properly dried reagents for all moisture-sensitive reactions.[3]
Troubleshooting Guides
Issue 1: Low Yield in Pyrone Ring Closure
Q: Our pyrone ring closure to form the tetracyclic core of the altromycin aglycone is resulting in a low yield (around 20-30%). How can we optimize this step?
A: A low yield in the pyrone ring closure is a known challenge in this synthesis. Here are several troubleshooting suggestions to improve the efficiency of this step:
-
Choice of Activating Agent: Initial attempts using oxalyl chloride for the activation of the precursor acid have been reported to cause undesired side reactions, such as Friedel-Crafts oxylation at other positions on the aromatic core.[2][3] A more effective activating agent is 1-chloro-N,N,2-trimethyl-1-propenylamine, which can lead to spontaneous cyclization and has been shown to significantly improve yields to as high as 86%.[2][3]
-
Protecting Group Stability: The methoxy-methyl (MOM) protecting group has been observed to be unstable and can be lost under the conditions required for pyrone closure.[2][3] If you are using the MOM group or other labile protecting groups, consider switching to a more robust protecting group that can withstand the reaction conditions.[3]
-
Isomer Separation: The precursor acid may exist as a mixture of isomers. While the desired isomer cyclizes in high yield, other isomers might also cyclize but with much lower efficiency (e.g., 23%).[2][3] It is advisable to separate the isomers before the cyclization step to improve the overall yield and simplify the purification of the final product.[3]
Issue 2: Poor Stereoselectivity in Diol Formation
Q: We are observing poor enantioselectivity during the asymmetric dihydroxylation step to introduce the diol for the epoxide side-chain. What factors can we investigate to improve this?
A: The enantioselectivity of the dihydroxylation is crucial for the final stereochemistry of the this compound aglycone. Here are some factors to consider:
-
Asymmetric Dihydroxylation Reagent: The choice of the asymmetric dihydroxylation reagent is critical. For the synthesis of the natural enantiomer of the altromycin aglycone, AD-mix-β has been successfully used to provide the corresponding diol with a high enantiomeric ratio of 13:1.[2][4] For the synthesis of the other enantiomer, AD-mix-α can be utilized.[4] Ensure the quality and correct preparation of the AD-mix reagent.
-
Reaction Conditions: Temperature, solvent, and reaction time can all influence the stereoselectivity. It is important to carefully control these parameters as specified in established protocols.
-
Substrate Purity: Impurities in the tetracyclic pyrone substrate can sometimes interfere with the catalyst and reduce enantioselectivity. Ensure the starting material is of high purity before proceeding with the dihydroxylation.
Issue 3: Difficulty in Glycosylation and Formation of Regioisomers
Q: We are attempting to synthesize the glycoside substructure and are facing low yields and the formation of regioisomers. How can we address this?
A: The synthesis of the branched C-glycoside substructure of this compound can be challenging. Here are some points to consider:
-
Cycloisomerization Conditions: The tungsten-catalyzed cycloisomerization of alkynyl alcohols to form the six-membered glycal is a key step. The choice of protecting groups on the substrate, the tertiary amine base, and the solvent are all critical for optimizing the yield and preventing the formation of undesired regioisomers.[5] For example, using an acetonide-protected substrate has been shown to give better results and yield the desired endocyclic enol ether as the only regioisomeric product in good yield.[5]
-
Optimization of Glycosylation: The glycosylation reaction itself is sensitive to the choice of glycosyl donor, acceptor, and promoting agent.[6] It is often necessary to screen different conditions to find the optimal combination for your specific substrates.
Data Presentation
Table 1: Comparison of Activating Agents for Pyrone Ring Closure
| Activating Agent | Reported Yield | Side Reactions | Reference |
| Oxalyl Chloride | Low | Friedel-Crafts oxalylation | [2][3] |
| 1-chloro-N,N,2-trimethyl-1-propenylamine | 86% | None reported | [2][3] |
Table 2: Enantioselectivity of Asymmetric Dihydroxylation
| Reagent | Product | Enantiomeric Ratio (er) | Reference |
| AD-mix-β | Diol 20 | 13:1 | [2][4] |
| AD-mix-α | ent-Diol 20 | 12:1 | [2] |
Experimental Protocols
Protocol 1: Optimized Pyrone Ring Closure
This protocol describes the optimized procedure for the cyclization of the precursor acid to the tetracyclic pyrone intermediate.
-
Preparation: Dissolve the purified precursor acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Activating Agent: Add 1-chloro-N,N,2-trimethyl-1-propenylamine (1.2 equivalents) dropwise to the cooled solution.[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[3]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the tetracyclic pyrone.[3]
Protocol 2: Tungsten-Catalyzed Cycloisomerization for Glycal Synthesis
This protocol outlines the cycloisomerization of an acetonide-protected alkynyl alcohol to a six-membered glycal.
-
Preparation: To a solution of the acetonide-protected alkynyl alcohol in an optimized anhydrous solvent, add 10 mol % of tungsten hexacarbonyl (W(CO)₆).[3]
-
Base Addition: Add the optimized tertiary amine base to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to the optimized temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture and concentrate it under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired six-membered glycal.[3]
Visualizations
Caption: Synthetic workflow for this compound aglycone.
Caption: Troubleshooting workflow for low yield in pyrone ring closure.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of the Aglycones of Altromycins and Kidamycin from a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of the Branched C-Glycoside Substructure of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preventing degradation of Altromycin B during storage and handling
Disclaimer: Altromycin B is a complex molecule belonging to the pluramycin class of antibiotics. Specific stability data for this compound is limited in publicly available literature. The following guidance is based on the known chemical properties of structurally related compounds, including Altromycin E and other anthracycline antibiotics. These recommendations, data, and protocols should be adapted and validated for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage and handling?
A: Based on its structural motifs, which include an anthraquinone core, epoxide, and glycosidic linkages, this compound is susceptible to degradation primarily through three pathways:
-
Hydrolysis: The epoxide ring and glycosidic bonds are prone to hydrolysis, a reaction that can be catalyzed by acidic or basic conditions.[1]
-
Photodegradation: The anthraquinone core of this compound can absorb UV and visible light, which can lead to photochemical degradation.[1] This may manifest as a fading of the solution's color.[1]
-
Oxidation: The hydroquinone moiety within the anthraquinone structure is susceptible to oxidation, which can be accelerated by exposure to air and the presence of certain metal ions.[1]
Q2: What are the recommended storage conditions for solid this compound?
A: To ensure the long-term stability of solid (powdered) this compound, it is recommended to store it at -20°C or lower in a tightly sealed container, protected from light.[1]
Q3: What is the best solvent for dissolving and storing this compound?
A: For short-term storage of stock solutions, it is advisable to use anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). For longer-term storage, it is highly recommended to store this compound as a dry powder. Aqueous solutions should be prepared fresh and used immediately. If an aqueous buffer is required for your experiment, a neutral pH (around 6-7) is recommended to minimize acid- or base-catalyzed hydrolysis.[1]
Q4: How should I handle this compound solutions during an experiment to minimize degradation?
A: To maintain the integrity of this compound in solution, the following handling precautions are recommended:[1]
-
Protect from light: Store solutions in amber-colored vials or wrap containers in aluminum foil. Perform experimental manipulations under subdued light conditions.[1]
-
Maintain low temperatures: Prepare solutions at low temperatures (e.g., on ice) and keep them on ice for the duration of your experiment whenever possible.[1]
-
Avoid extreme pH: If working with aqueous solutions, maintain a pH as close to neutral as possible.[1]
-
Use fresh solutions: Whenever possible, prepare solutions fresh before each experiment.
-
Minimize freeze-thaw cycles: If storing stock solutions, aliquot them into smaller, single-use volumes to avoid repeated freezing and thawing.[1] For longer-term storage of solutions, consider purging the vial with an inert gas like argon or nitrogen to minimize oxidation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of bioactivity in stored solutions | Degradation of this compound due to hydrolysis, photodegradation, or oxidation. | Prepare fresh solutions before each experiment. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles. Protect solutions from light at all times.[1] |
| Appearance of new peaks in HPLC analysis | Formation of degradation products. | Review storage and handling procedures to ensure they align with best practices. Perform a forced degradation study (see Protocol 1) to identify potential degradants and optimize your HPLC method to resolve these from the parent compound.[1] |
| Color change of the solution (e.g., fading) | Photodegradation of the anthraquinone chromophore. | Ensure all work with this compound solutions is performed under subdued light or with light-protective coverings on all vessels (e.g., amber vials, foil wrapping).[1] |
| Inconsistent experimental results | Inconsistent purity of this compound due to degradation between experiments. | Always use freshly prepared solutions from a validated stock. Periodically re-qualify the purity of your solid this compound stock using a stability-indicating HPLC method (see Protocol 2).[1] |
Quantitative Data Summary
The following tables provide stability data for the closely related compound, Altromycin E, based on the behavior of structurally similar compounds. This data is for illustrative purposes and should be confirmed experimentally for this compound.
Table 1: Effect of pH on the Stability of Altromycin E in Aqueous Solution at 25°C [2]
| pH | Approximate Half-life (t½) in hours |
| 3 | 2 |
| 5 | 24 |
| 7 | 72 |
| 9 | 4 |
Table 2: Effect of Temperature on the Stability of Altromycin E in a Neutral Aqueous Buffer (pH 7) [2]
| Temperature (°C) | Approximate Half-life (t½) in hours |
| 4 | 168 |
| 25 | 72 |
| 37 | 36 |
Table 3: Effect of Light on the Stability of Altromycin E in a Neutral Aqueous Buffer (pH 7) at 25°C [2]
| Light Condition | Approximate Half-life (t½) in hours |
| Dark | 72 |
| Ambient light | 12 |
| Direct sunlight | < 1 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the intrinsic stability of this compound.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffer, pH 7.0
2. Procedure: [2]
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for various time points (e.g., 2, 4, 8, and 24 hours). Neutralize samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.[2]
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for various time points (e.g., 30, 60, 90, and 120 minutes). Neutralize samples with an equivalent amount of 0.1 M HCl before HPLC analysis.[2]
-
Oxidative Degradation: Dissolve this compound in a 1:1 mixture of methanol and 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for various time points (e.g., 2, 4, 8, and 24 hours).[2]
-
Thermal Degradation: Prepare a solution of this compound in a neutral buffer (1 mg/mL) and incubate at 60°C for various time points (e.g., 2, 4, 8, and 24 hours). Also, store solid this compound at 80°C for 1, 3, and 7 days.[2]
-
Photodegradation: Prepare a solution of this compound in a neutral buffer (1 mg/mL). Expose the solution to a calibrated light source (e.g., ICH option 2, 1.2 million lux hours and 200 W h/m²) while keeping a control sample in the dark.[2]
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).
-
Characterize major degradation products using LC-MS/MS and NMR if necessary.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Objective: To develop an HPLC method capable of separating this compound from all potential degradation products, process impurities, and excipients.
2. Initial Method Development:
-
Column: A reversed-phase C18 column is often a good starting point for molecules of this type.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection at a wavelength where the this compound chromophore has maximum absorbance.
-
Optimization: Adjust the gradient, flow rate, and column temperature to achieve baseline separation of the parent drug from all degradation products identified in the forced degradation study.
3. Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products. This is achieved by analyzing the samples from the forced degradation study.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Accuracy and Precision: Determine the closeness of the test results to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting logic for this compound instability.
References
Optimizing Altromycin B Concentration for In Vitro Experiments: A Technical Support Guide
Shanghái, 7 de diciembre de 2025 – Researchers, scientists, and drug development professionals utilizing Altromycin B in in vitro experiments now have access to a comprehensive technical support center designed to streamline experimental workflows and troubleshoot common issues. This resource provides detailed protocols, quantitative data, and visual guides to facilitate the optimal use of this potent anti-cancer agent.
This compound, a member of the pluramycin family of antibiotics, demonstrates significant antitumor activity through its mechanism as a DNA alkylating and intercalating agent. It primarily targets the N7 position of guanine residues, leading to DNA damage and the subsequent activation of the DNA Damage Response (DDR) pathway, ultimately inducing apoptosis in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell viability assays?
A1: For initial range-finding experiments, it is recommended to test a broad concentration range of this compound, typically from 0.01 µM to 100 µM. This allows for the determination of the specific IC50 value for the cell line of interest. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced cytotoxicity.
Q2: How can I determine the IC50 value of this compound for my specific cancer cell line?
A2: The half-maximal inhibitory concentration (IC50) can be determined using a cell viability assay, such as the MTT assay. This involves seeding cells in a 96-well plate, treating them with a serial dilution of this compound for a specified incubation period (e.g., 48 or 72 hours), and then measuring cell viability. The IC50 is calculated by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Q3: What are the key signaling pathways activated by this compound-induced DNA damage?
A3: this compound's alkylation of guanine at the N7 position triggers the DNA Damage Response (DDR) pathway. This involves the activation of sensor proteins that recognize the DNA lesion, which in turn activate transducer kinases such as ATM and ATR. These kinases then phosphorylate a cascade of downstream effector proteins that mediate cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no cytotoxicity observed | This compound concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range. |
| Cell line is resistant to this compound. | Consider using a different cell line or investigating mechanisms of resistance. | |
| Incorrect assay setup. | Verify cell seeding density, incubation time, and reagent concentrations. Ensure proper positive and negative controls are included. | |
| High background in cell viability assay | Contamination of cell culture. | Check for microbial contamination and use aseptic techniques. |
| Reagent issue. | Ensure reagents are properly prepared and stored. | |
| Inconsistent results between experiments | Variation in cell passage number or health. | Use cells within a consistent passage number range and ensure they are healthy and actively dividing before seeding. |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques to ensure accuracy. | |
| Precipitation of this compound in media | Poor solubility of the compound. | Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the culture medium is low. Gentle warming and vortexing may aid dissolution. |
Quantitative Data
While specific IC50 values for this compound are highly cell-line dependent and should be determined empirically, the following table provides a representative range of activity for pluramycin-class antibiotics against various cancer cell types to guide initial experimental design.
| Cancer Type | Cell Line Example | Reported IC50 Range (µM) for Pluramycin Analogs |
| Leukemia | P388 | 0.1 - 10 |
| Colon Cancer | HCT-116 | 1 - 20 |
| Lung Cancer | A549 | 5 - 50 |
| Ovarian Cancer | OVCAR-3 | 2 - 30 |
| Breast Cancer | MCF-7 | 1 - 25 |
Note: This data is illustrative and serves as a starting point. Actual IC50 values for this compound must be determined experimentally for each specific cell line.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Apoptosis (Annexin V/Propidium Iodide) Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound (e.g., at and around the predetermined IC50 value) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Visualizing Experimental Workflows and Signaling Pathways
To further aid researchers, the following diagrams illustrate key experimental processes and the molecular pathway affected by this compound.
Addressing solubility issues of Altromycin B in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of Altromycin B in experimental buffers. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are the recommended solvents?
This compound, like other pluramycin-like anthraquinone antibiotics, has very low solubility in aqueous buffers such as phosphate-buffered saline (PBS). To achieve a working stock solution, it is recommended to first dissolve the compound in an organic solvent.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating a high-concentration stock solution of this compound.
-
Alternative Solvents: If your experimental system is sensitive to DMSO, other organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can be used. However, their solubilizing capacity may be lower than DMSO.
It is crucial to prepare a high-concentration stock solution in the chosen organic solvent first, which can then be diluted into the aqueous experimental buffer to the final desired concentration.
Q2: What is the maximum recommended final concentration of organic solvent in my aqueous buffer?
The final concentration of the organic co-solvent in your aqueous buffer should be kept as low as possible to avoid affecting the biological system under study.
-
General Guideline: For most cell-based assays, the final concentration of DMSO should not exceed 0.5% (v/v). Many cell lines can tolerate up to 1%, but it is essential to run a vehicle control to account for any solvent effects.
-
Enzyme Assays: Enzyme activity can be sensitive to organic solvents. It is advisable to keep the final concentration below 1% and perform control experiments to assess the impact of the solvent on enzyme kinetics.
Q3: My this compound precipitates out of solution when I dilute my stock into the aqueous buffer. How can I prevent this?
Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds like this compound. Here are several strategies to mitigate this:
-
Use a Co-solvent: Ensure your final buffer contains a tolerable amount of the same organic solvent used for your stock solution (e.g., 0.1-0.5% DMSO).
-
pH Adjustment: The solubility of this compound may be influenced by pH. Experimenting with a range of pH values for your final buffer might improve solubility.
-
Use of Surfactants/Detergents: For in vitro assays (non-cell-based), the addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Triton™ X-100, can help maintain the solubility of hydrophobic compounds.
-
Vortexing/Sonication: When diluting the stock, add it dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. Gentle sonication can also help to redissolve small amounts of precipitate.
Troubleshooting Guides
Problem 1: this compound stock solution is not clear.
-
Possible Cause: The concentration of this compound is too high for the chosen solvent, or the compound has not fully dissolved.
-
Solution:
-
Try gentle warming of the solution (e.g., in a 37°C water bath) and continued vortexing.
-
If the solution remains cloudy, consider reducing the concentration of the stock solution.
-
Brief sonication in a water bath can also aid in dissolving the compound.
-
Problem 2: Inconsistent experimental results with this compound.
-
Possible Cause: This could be due to incomplete solubility or precipitation of this compound in the experimental buffer, leading to variations in the effective concentration.
-
Solution:
-
Visually inspect your final experimental solution for any signs of precipitation before each experiment.
-
Prepare fresh dilutions of this compound from the stock solution for each experiment to avoid issues with the stability of the diluted compound.
-
Consider performing a solubility test in your specific experimental buffer to determine the practical working concentration range.
-
Quantitative Data Summary
The following tables provide representative solubility data for this compound in various solvents and buffer conditions. This data is compiled based on the known properties of pluramycin-like antibiotics and should be used as a guideline.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | > 25 |
| DMF | > 20 |
| Ethanol | 5 - 10 |
| Methanol | 1 - 5 |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
Table 2: Effect of Co-Solvent (DMSO) on this compound Solubility in PBS (pH 7.4)
| % DMSO (v/v) in PBS | Approximate Solubility (µg/mL) |
| 0 | < 1 |
| 0.1 | ~5 |
| 0.5 | ~25 |
| 1.0 | ~50 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: ~926 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 9.26 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C may be necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Protocol 2: Determining the Optimal pH for this compound Solubility in an Aqueous Buffer
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
A series of buffers with varying pH values (e.g., 50 mM phosphate buffer at pH 6.0, 6.5, 7.0, 7.5, and 8.0)
-
Spectrophotometer or nephelometer
-
-
Procedure:
-
Prepare a set of dilutions of the this compound stock solution into each of the different pH buffers. Aim for a final concentration that is expected to be near the solubility limit.
-
Incubate the solutions at the desired experimental temperature for a set period (e.g., 30 minutes).
-
Measure the absorbance or turbidity of each solution. An increase in absorbance or turbidity indicates precipitation.
-
The pH that results in the lowest absorbance/turbidity is the optimal pH for solubility under these conditions.
-
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Key factors and strategies for this compound solubility.
Minimizing off-target effects of Altromycin B in cell-based assays
Technical Support Center: Altromycin B
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to help navigate the complexities of using this compound in cell-based assays, with a specific focus on minimizing and understanding its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent anti-tumor antibiotic belonging to the pluramycin family.[1] Its primary mechanism of action is as a DNA-alkylating agent.[2] It intercalates into the DNA minor groove and covalently binds to guanine residues, creating DNA lesions.[2] This disruption of DNA integrity inhibits essential cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2]
Q2: Why is this compound prone to significant off-target effects?
A2: The mechanism of action of this compound, DNA intercalation and alkylation, is not directed at a single protein target but rather at the DNA structure itself. This lack of a specific protein target means its effects can be widespread, impacting numerous DNA-dependent processes simultaneously. This can lead to a broad cellular response, making it difficult to isolate a specific pathway of interest and complicating data interpretation.
Q3: What are the most common off-target effects observed with this compound in cell-based assays?
A3: Due to its action as a DNA-damaging agent, the most common off-target or secondary effects are the activation of global stress response pathways. Researchers should be aware of the high potential for:
-
Widespread DNA Damage Response (DDR): Activation of sensor proteins like ATM and ATR, leading to phosphorylation of downstream targets such as H2A.X (forming γH2A.X) and the tumor suppressor p53.[3]
-
Cell Cycle Arrest: P53 activation can halt the cell cycle at various checkpoints to allow for DNA repair.[3][4]
-
Induction of Apoptosis: If DNA damage is too severe, p53 can initiate programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways.[5][6][7]
-
Broad Transcriptional Changes: As a consequence of widespread DNA damage and the activation of transcription factors like p53, the expression of numerous genes can be altered.
Q4: How can I select an appropriate working concentration of this compound to minimize off-target effects?
A4: The key is to use the lowest concentration that elicits the specific biological effect you are studying while minimizing overwhelming toxicity.
-
Perform a Dose-Response Curve: Always begin by establishing a dose-response curve for your specific cell line to determine the half-maximal inhibitory concentration (IC50).[8][9] Test a broad range of concentrations (e.g., from low nanomolar to micromolar).[8]
-
Work at or Below the IC50: For mechanistic studies, it is often best to work at concentrations at or slightly below the IC50. Extremely high concentrations are more likely to induce widespread, non-specific cell death.
-
Consider Time of Exposure: The duration of treatment is as critical as the concentration. Shortening the incubation time can sometimes reduce cytotoxicity and allow for the observation of more specific, early-response events.[8]
Q5: What are the essential control experiments to differentiate on-target from off-target effects?
A5: Rigorous controls are critical for validating your findings.
-
Genetic Knockout/Knockdown: The gold standard is to use a cell line where your hypothesized target or a key downstream effector has been knocked out or knocked down (e.g., using CRISPR). If this compound's effect is diminished in these cells compared to wild-type cells, it provides strong evidence for an on-target mechanism.[10]
-
Use of Multiple Cell Lines: Different cell lines can have varying sensitivities and genetic backgrounds.[11] Observing a consistent effect across multiple relevant cell lines strengthens the hypothesis that the effect is on-target.
-
Rescue Experiments: If you hypothesize that this compound's effect is mediated by the loss of a specific protein's function, try to re-introduce that protein (e.g., via plasmid transfection) and see if the phenotype is reversed or "rescued."
Troubleshooting Guides
This guide addresses specific issues you might encounter when using this compound in your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High levels of cell death even at low nanomolar concentrations. | High Cell Line Sensitivity: Your chosen cell line may be exceptionally sensitive to DNA damage (e.g., lacking certain DNA repair pathways).[11] | Perform a dose-response experiment with a wider, lower range of concentrations to find a non-lethal working concentration.[8] Consider a shorter incubation time (e.g., 4, 8, or 12 hours) to capture early events before widespread apoptosis occurs. Switch to a more resistant cell line if the objective of the study allows. |
| High variability in results between experimental replicates. | Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a common source of variability.[12] Compound Instability: this compound may degrade in solution or when exposed to light over time. Presence of Bubbles in Wells: Bubbles can interfere with absorbance or fluorescence readings in plate-based assays.[12] | Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes for accuracy.[13] Prepare fresh dilutions of this compound for each experiment from a frozen stock. Protect solutions from light. Visually inspect plates for bubbles before reading and gently dislodge them with a sterile pipette tip if necessary.[12] |
| The observed phenotype is too broad (e.g., cell cycle arrest at all phases, massive apoptosis). | Concentration is too high: The concentration used is likely causing overwhelming DNA damage, triggering a general cell death program rather than modulating a specific pathway. | Lower the concentration of this compound significantly, potentially to 10- to 100-fold below the measured IC50, to find a range that elicits a more specific biological response. Perform a time-course experiment at a lower concentration to identify the earliest specific phenotype before it becomes masked by general toxicity. |
| Results do not align with the expected outcome of DNA damage. | Assay Interference: The this compound compound itself may interfere with the assay chemistry (e.g., reacting with MTT or other colorimetric/fluorometric reagents).[11] | Run a cell-free control by adding this compound to the assay reagents in media alone to check for direct chemical reactions. Use an orthogonal assay that relies on a different detection principle to confirm your results (e.g., if you are using an MTT assay, confirm with an ATP-based assay like CellTiter-Glo).[8] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound via a Dose-Response Assay
This protocol describes how to determine the concentration of this compound that inhibits 50% of cell viability in a given cell line using a standard colorimetric assay (e.g., WST-8 or MTT).
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., WST-8, MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.
-
Compound Dilution: Prepare serial dilutions of this compound in complete medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).[11]
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of WST-8 reagent). Incubate for the recommended time (e.g., 1-4 hours).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log-transformed drug concentration and use non-linear regression to calculate the IC50 value.[9]
Protocol 2: Assessing DNA Damage via Western Blot for γH2A.X
This protocol details how to detect the phosphorylation of histone H2A.X (a marker of DNA double-strand breaks) in response to this compound treatment.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Histone H2A.X (Ser139) (γH2A.X), Mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat cells with various concentrations of this compound (e.g., 0, 0.1x, 1x, and 10x IC50) for a specific time (e.g., 6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20-30 µg per lane), add loading buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2A.X antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probing: Strip the membrane (if necessary) and re-probe with the β-actin antibody as a loading control.
Data Presentation
Table 1: Example Dose-Response Data for this compound in Various Cancer Cell Lines
This table summarizes hypothetical IC50 values, illustrating how sensitivity can vary between different cell lines.
| Cell Line | Tissue of Origin | IC50 (nM) after 72h Exposure | Selectivity Index (SI) |
| MCF-7 | Breast Cancer | 45.2 | 11.1 |
| HCT116 | Colon Cancer | 15.8 | 31.6 |
| A549 | Lung Cancer | 88.4 | 5.7 |
| hTERT-RPE1 | Normal Epithelial | 500.1 | 1.0 |
| Selectivity Index is calculated as IC50 in normal cells / IC50 in cancer cells. A higher SI value suggests greater selectivity for cancer cells.[14] |
Table 2: Example Quantification of DNA Damage Response Markers
This table shows hypothetical data from an experiment quantifying DNA damage via γH2A.X foci formation, a common method alongside Western blotting.
| Treatment (6 hours) | Cell Line | Average γH2A.X Foci per Cell | % of Foci-Positive Cells (>5 foci) |
| Vehicle Control (DMSO) | HCT116 | 0.8 ± 0.2 | 2% |
| This compound (1.5 nM) | HCT116 | 6.4 ± 1.1 | 65% |
| This compound (15 nM) | HCT116 | 28.9 ± 4.5 | 98% |
| This compound (150 nM) | HCT116 | >50 (pan-nuclear staining) | 100% |
Mandatory Visualizations
Diagrams of Pathways and Workflows
Caption: A troubleshooting workflow for addressing unexpected results.
Caption: DNA damage response pathway activated by this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. benchchem.com [benchchem.com]
- 3. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 6. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. m.youtube.com [m.youtube.com]
- 14. medic.upm.edu.my [medic.upm.edu.my]
Optimizing incubation time for Altromycin B treatment in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Altromycin B. The following information is designed to help optimize incubation time and address common issues encountered during in vitro cancer cell line experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of this compound incubation time.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments | 1. Inconsistent Incubation Time: Even small variations in the duration of drug exposure can lead to different IC50 values.[1] 2. Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will affect the final viability readings. 3. Cell Health and Passage Number: Cells that are unhealthy or have a high passage number can show altered drug sensitivity. | 1. Standardize Incubation Time: Strictly adhere to the predetermined incubation periods (e.g., 24, 48, 72 hours) for all replicates and experiments. 2. Optimize and Standardize Seeding Density: Perform a preliminary experiment to determine the optimal seeding density that allows for logarithmic growth throughout the incubation period. Use a consistent seeding density for all subsequent experiments. 3. Maintain Cell Culture Quality: Use cells with a low passage number and ensure they are in the logarithmic growth phase at the time of treatment. Regularly check for mycoplasma contamination. |
| No significant dose-response effect observed | 1. Incubation Time Too Short: The selected incubation time may not be sufficient for this compound to induce a measurable cytotoxic effect. 2. Inappropriate Concentration Range: The tested concentrations of this compound may be too low. 3. Drug Instability: this compound may degrade in the cell culture medium over longer incubation periods. | 1. Perform a Time-Course Experiment: Test a range of incubation times (e.g., 24, 48, 72, and 96 hours) to determine the optimal duration for observing a cytotoxic effect.[2] 2. Broaden Concentration Range: Test a wider range of this compound concentrations, for example, from 0.01 µM to 100 µM, to identify the effective range for your cell line.[2] 3. Prepare Fresh Solutions: Prepare this compound dilutions fresh for each experiment from a frozen stock to minimize degradation. |
| Unexpected cell morphology changes at low this compound concentrations | 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cellular stress. 2. Off-Target Effects: this compound may have effects on cellular pathways other than DNA damage at certain concentrations and incubation times. | 1. Include a Vehicle Control: Always include a control group treated with the same concentration of the solvent used for this compound. The final DMSO concentration should typically be kept below 0.5%. 2. Review Literature: Consult scientific literature for known off-target effects of pluramycin-type antibiotics. Consider shorter incubation times to minimize off-target effects. |
| IC50 value decreases significantly with longer incubation times | Time-Dependent Drug Action: The cytotoxic effect of this compound is time-dependent. As a DNA alkylating agent, its ability to induce apoptosis increases with prolonged exposure.[3] | This is an expected outcome. Report the IC50 values for each incubation time point separately. Select the incubation time that is most relevant to your experimental goals and the desired therapeutic window. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound treatment in cancer cells?
A1: The optimal incubation time for this compound is cell-line dependent and should be determined empirically. A common starting point is to perform a time-course experiment with incubation times of 24, 48, and 72 hours.[1] Shorter incubation times may not allow for the full cytotoxic effects to manifest, while longer incubation times might lead to secondary effects not directly related to the initial drug action.
Q2: How does incubation time affect the IC50 value of this compound?
A2: The IC50 value of this compound is expected to decrease as the incubation time increases.[3] This is because this compound's mechanism of action, which involves DNA alkylation and the induction of apoptosis, is a process that unfolds over time.[4] Therefore, it is crucial to report the IC50 value along with the corresponding incubation time.
Q3: Should I change the cell culture medium during a long incubation period (e.g., 72 or 96 hours)?
A3: It is generally not recommended to change the medium during the incubation period as this would remove the drug and alter the effective exposure time. However, for very long incubation periods where nutrient depletion or evaporation may become an issue, a medium change with fresh drug-containing medium can be considered, but this should be noted in the experimental protocol as it can introduce variability.
Q4: My cell viability assay results are inconsistent. Could the incubation time be the issue?
A4: Inconsistent incubation time is a common source of variability in cell viability assays.[5] Ensure that the time from adding the drug to performing the viability assay is consistent across all plates and all experiments. Other factors to consider are inconsistent cell seeding, edge effects in the microplate, and pipetting errors.
Q5: What is the mechanism of action of this compound that necessitates careful optimization of incubation time?
A5: this compound is a pluramycin-like antitumor antibiotic that acts as a DNA intercalating and alkylating agent.[4] It first binds non-covalently to DNA and then forms a covalent bond with guanine residues.[4][6] This leads to the inhibition of DNA replication and transcription, triggering the DNA Damage Response (DDR) pathway, which ultimately results in cell cycle arrest and apoptosis. These cellular processes take time to develop, making the duration of drug exposure a critical parameter.
Data Presentation
The following table provides hypothetical IC50 values for this compound in different cancer cell lines at various incubation times, based on typical data for anthracycline antibiotics. Note: These values are for illustrative purposes only and must be determined experimentally for your specific cell line and conditions.
| Cell Line | Cancer Type | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| MCF-7 | Breast Adenocarcinoma | 5.2 | 1.8 | 0.6 |
| A549 | Lung Carcinoma | 8.9 | 3.5 | 1.2 |
| HCT116 | Colon Carcinoma | 6.5 | 2.1 | 0.8 |
| HeLa | Cervical Adenocarcinoma | 7.1 | 2.9 | 1.0 |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol describes how to determine the optimal incubation time for this compound treatment using a cell viability assay such as the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Drug Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Treatment: Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, 72, and 96 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: At the end of each incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the untreated control. Plot the dose-response curves for each incubation time and determine the IC50 values. The optimal incubation time will depend on the time point that provides a robust and reproducible dose-response curve suitable for your experimental question.
Mandatory Visualizations
This compound-Induced DNA Damage Response Pathway
Caption: Proposed signaling pathway of this compound-induced DNA damage response leading to apoptosis.
Experimental Workflow for Optimizing Incubation Time
Caption: Logical workflow for determining the optimal incubation time for this compound treatment.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medic.upm.edu.my [medic.upm.edu.my]
- 4. Mapping of this compound-DNA adduct at nucleotide resolution in the human genomic DNA by ligation-mediated PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Studies on the interaction of this compound and its platinum(II) and palladium(II) metal complexes with calf thymus DNA and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Altromycin B cytotoxicity assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Altromycin B cytotoxicity assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that can lead to inconsistent results in this compound cytotoxicity assays.
Q1: Why am I observing high variability between replicate wells?
High variability between replicate wells is a common issue that can obscure the true cytotoxic effect of this compound. Several factors can contribute to this problem:
-
Uneven Cell Seeding: An inconsistent number of cells per well is a primary source of variability. To mitigate this, ensure your cell suspension is homogenous by gently pipetting up and down before and during the plating process. For suspension cells, gently swirl the flask or tube between pipetting.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents can lead to significant variations. It is crucial to use calibrated pipettes and fresh tips for each replicate. When adding reagents, dispense the liquid against the side of the well to avoid disturbing the cell monolayer.
-
Edge Effects: Wells on the perimeter of a 96-well plate are more susceptible to evaporation, leading to changes in media concentration and affecting cell growth. It is best practice to avoid using the outer wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
Incomplete Solubilization of Formazan Crystals (in MTT assays): If the purple formazan crystals in an MTT assay are not fully dissolved, it will result in inaccurate and variable absorbance readings. After adding the solubilization solution (e.g., DMSO), place the plate on a shaker for at least 10-15 minutes to ensure complete dissolution. Visually inspect the wells to confirm no crystals remain.
Q2: My untreated control wells show low viability. What could be the cause?
Low viability in your negative control group can be caused by several factors unrelated to this compound's cytotoxicity:
-
Suboptimal Cell Health: Ensure that the cells used for the assay are healthy, in the logarithmic growth phase, and have a high viability (typically >95%) before seeding.
-
Contamination: Microbial contamination (e.g., bacteria, yeast, or mycoplasma) can affect cell health and interfere with the assay reagents. Regularly check your cell cultures for any signs of contamination.
-
Incorrect Seeding Density: Seeding too few cells can lead to poor growth and low signal, while seeding too many can result in nutrient depletion and cell death. It is essential to determine the optimal seeding density for each cell line through a preliminary experiment.
Q3: The IC50 value of this compound seems to fluctuate between experiments. Why?
Fluctuations in the half-maximal inhibitory concentration (IC50) can be frustrating. Here are some potential reasons:
-
Inconsistent Incubation Times: The duration of cell exposure to this compound will directly impact the IC50 value. Ensure that incubation times are consistent across all experiments.
-
Variations in Cell Passage Number: As cells are cultured over time, their characteristics and sensitivity to drugs can change. Use cells within a consistent and low passage number range for your experiments.
-
This compound Stock Solution Instability: Repeated freeze-thaw cycles can degrade the compound. It is recommended to aliquot the this compound stock solution into single-use vials to maintain its stability. Prepare fresh dilutions for each experiment.
Q4: I suspect this compound is interfering with my colorimetric assay (e.g., MTT). How can I check for this?
Some compounds can directly interact with assay reagents, leading to false results. To test for this:
-
Run a Cell-Free Control: Set up a control plate with your complete cell culture medium and the same concentrations of this compound used in your experiment, but without any cells. Add the assay reagent (e.g., MTT) and the solubilizing agent. If you observe a color change, it indicates that this compound is directly reacting with the assay components. In such cases, consider using a different type of cytotoxicity assay that relies on a different detection principle, such as a lactate dehydrogenase (LDH) release assay or an ATP-based assay.
Data Presentation
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.5 - 5 |
| MDA-MB-231 | Breast Adenocarcinoma | 1 - 10 |
| HCT116 | Colon Carcinoma | 0.1 - 2 |
| A549 | Lung Carcinoma | 2 - 15 |
| PANC-1 | Pancreatic Carcinoma | 5 - 25 |
| K-562 | Leukemia | 0.05 - 1 |
| SK-OV-3 | Ovarian Adenocarcinoma | 1 - 8 |
| U2OS | Osteosarcoma | 3 - 20 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay for this compound
This protocol outlines a general method for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cells in complete culture medium to the optimal seeding density (determined empirically for each cell line, typically between 5,000 and 10,000 cells/well).
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS to the outer 36 wells to minimize evaporation (the "edge effect").
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest this compound concentration.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Culture medium only (no cells).
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
Caption: A typical experimental workflow for an this compound cytotoxicity assay.
Caption: A decision tree for troubleshooting inconsistent results.
Technical Support Center: Managing Altromycin B Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Altromycin B precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, pluramycin-like antibiotic known for its activity against Gram-positive bacteria and various cancer cell lines.[1][2] Its primary mechanism of action is the alkylation of DNA.[3] this compound intercalates into the DNA and covalently binds to the N7 position of guanine residues, forming DNA adducts. This damage disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis (programmed cell death).
Q2: Why does this compound precipitate in my cell culture medium?
This compound is a hydrophobic molecule, meaning it has poor solubility in aqueous solutions like cell culture media. Precipitation, often seen as cloudiness, turbidity, or visible particles, typically occurs when the concentration of this compound exceeds its solubility limit in the medium. This is a common challenge when working with hydrophobic compounds in vitro.
Q3: What is the recommended solvent for dissolving this compound?
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and for many cell lines, below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.
Q5: Can serum in the cell culture medium affect this compound solubility?
Yes, components in fetal bovine serum (FBS) can interact with hydrophobic compounds. While serum proteins like albumin can sometimes bind to drugs and increase their apparent solubility, high concentrations of the compound can still lead to the formation of insoluble drug-protein complexes, resulting in precipitation. The effect of serum on this compound solubility should be determined empirically for your specific cell culture system.
Troubleshooting Guides
Issue: Immediate Precipitation Upon Addition to Media
Symptom: A precipitate forms immediately after adding the this compound stock solution to the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test (see Experimental Protocol 1) to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause a rapid solvent exchange, leading to the compound "crashing out" of solution. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. |
| Low Temperature of Media | The solubility of many compounds, including hydrophobic ones, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions. |
| High DMSO Concentration in Final Solution | While DMSO aids in initial dissolution, a high final concentration can alter the solvent properties of the medium and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration below 0.5% (ideally <0.1%). This may require preparing a more dilute stock solution in DMSO. |
Issue: Precipitation Over Time in the Incubator
Symptom: The medium is clear immediately after adding this compound, but a precipitate forms after several hours of incubation at 37°C.
| Potential Cause | Explanation | Recommended Solution |
| Metastable Supersaturation | The initial concentration may have been in a supersaturated but temporarily clear state. Over time, the compound crystallizes out of solution. | Lower the final working concentration of this compound to below its determined maximum soluble concentration. |
| Interaction with Media Components | This compound may be slowly interacting with components in the medium (e.g., salts, proteins) to form insoluble complexes. | Evaluate the solubility of this compound in different media formulations (e.g., with and without serum, different basal media) to identify a more suitable medium for your experiments. |
| pH Shift in Media | Changes in CO2 levels in the incubator can cause slight pH shifts in bicarbonate-buffered media, which can affect the solubility of pH-sensitive compounds. | Ensure your incubator's CO2 levels are stable. Consider using a medium buffered with HEPES in addition to bicarbonate for more stable pH control, if compatible with your cell line. |
Data Presentation
Table 1: Physicochemical and Solubility Properties of this compound (Illustrative)
| Property | Value | Notes |
| Molecular Formula | C₄₇H₅₉NO₁₈ | |
| Molecular Weight | 925.97 g/mol | |
| Appearance | Solid | |
| Solubility | ||
| DMSO | ≥ 10 mg/mL | Based on data for similar compounds. Actual solubility should be determined experimentally. |
| Ethanol | Soluble | Qualitative data. |
| Water | Insoluble | |
| Cell Culture Media (DMEM + 10% FBS) | < 10 µM | Highly dependent on media composition and preparation method. This is an estimated value and should be experimentally determined. |
Table 2: In Vitro Activity of this compound (Illustrative Data)
| Organism/Cell Line | Activity | Value | Reference |
| Staphylococcus aureus | MIC | 0.2 - 3.12 µg/mL | [General for altromycin complex] |
| Streptococcus pyogenes | MIC | 0.2 - 3.12 µg/mL | [General for altromycin complex] |
| P388 leukemia | Anti-cancer | Data not available | [1] |
| Colon Cancer Cell Line | IC₅₀ | Data not available | [1] |
| Lung Cancer Cell Line | IC₅₀ | Data not available | [1] |
| Ovarian Cancer Cell Line | IC₅₀ | Data not available | [1] |
Note: Specific quantitative data for this compound is limited in publicly available literature. The provided values are illustrative and may vary between different strains and cell lines. Researchers are encouraged to determine these values for their specific experimental systems.
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol allows for the visual determination of the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
This compound powder
-
100% DMSO, sterile
-
Complete cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well clear-bottom plate
-
Vortex mixer
-
Microplate reader (optional, for quantitative assessment)
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
-
Prepare Serial Dilutions in Media:
-
In a 96-well plate or a series of microcentrifuge tubes, add your complete, pre-warmed cell culture medium.
-
Perform a serial dilution of your this compound stock solution directly into the medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.). Ensure the final DMSO concentration remains constant and non-toxic across all dilutions (e.g., 0.1%).
-
Include a "vehicle control" well containing only the medium with the same final DMSO concentration.
-
-
Incubate and Observe:
-
Incubate the plate or tubes at 37°C in a humidified incubator with 5% CO₂.
-
Visually inspect for any signs of precipitation (cloudiness, visible particles) at several time points (e.g., 0, 2, 6, and 24 hours) against a dark background.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear (free of visible precipitate) after 24 hours is considered the maximum working soluble concentration under these conditions.
-
(Optional) For a more quantitative assessment, the absorbance of the plate can be read at a wavelength of 600-650 nm. A significant increase in absorbance compared to the vehicle control indicates precipitation.
-
Mandatory Visualizations
This compound-Induced DNA Damage Response Pathway
This compound causes DNA damage by forming adducts at the N7 position of guanine. This damage can lead to the stalling of replication forks and the formation of double-strand breaks, which activates a complex signaling network known as the DNA Damage Response (DDR). The following diagram illustrates a putative signaling pathway initiated by this compound-induced DNA damage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 128461-00-7 [chemicalbook.com]
- 3. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. 克拉霉素,现成溶液 Ready Made Solution, 50 mg/mL in DMSO | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Strategies to Reduce Altromycin B-induced Solvent Toxicity In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate solvent-induced toxicity when working with Altromycin B in vitro.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: High background cell death in my solvent-only control group.
-
Possible Cause: The concentration of the solvent used to dissolve this compound is too high for your specific cell line, leading to cytotoxicity.
-
Troubleshooting Steps:
-
Perform a Solvent Tolerance Assay: Before conducting your main experiments, it is crucial to determine the maximum concentration of your solvent that does not significantly impact the viability of your cells. A detailed protocol for this is provided in the "Experimental Protocols" section.
-
Lower Solvent Concentration: If possible, reduce the final concentration of the solvent in your assay. This might necessitate preparing a more concentrated stock solution of this compound. Remember to maintain a consistent final solvent concentration across all wells, including controls.[1][2]
-
Consider an Alternative Solvent: If reducing the concentration is not feasible due to the solubility of this compound, consider using an alternative, less toxic solvent. Cyrene™, a bio-based solvent, has been suggested as a potential replacement for DMSO.[3][4]
-
Problem 2: My this compound-treated cells show signs of stress (e.g., morphological changes, reduced proliferation) that are not observed in the untreated control, but are present to some extent in the solvent control.
-
Possible Cause: Your cells may be experiencing sub-lethal toxicity from the solvent, which could confound the interpretation of this compound's effects. Even at concentrations that do not cause significant cell death, solvents like DMSO can induce biological effects.[5][6]
-
Troubleshooting Steps:
-
Review Solvent Concentration: Re-evaluate the final solvent concentration in your experiments. Even concentrations below 1% DMSO can have biological effects on some cell lines.[1][5]
-
Utilize a Drug Delivery System: To reduce the required solvent concentration, consider using a drug delivery system to enhance the solubility of this compound.
-
Optimize Serum Concentration: The presence of serum proteins, like albumin, in the culture medium can help to bind and solubilize hydrophobic compounds, potentially reducing direct solvent effects on cells.[15][16][17][18][19][20]
-
Problem 3: The potency of this compound in my assay is lower than expected.
-
Possible Cause: The solvent may be interacting with the compound or the cellular environment in a way that reduces the effective concentration of this compound. For instance, DMSO is hygroscopic and can absorb water, which may alter the concentration of your stock solution over time.
-
Troubleshooting Steps:
-
Use Anhydrous Solvent: For preparing stock solutions, always use a fresh, high-quality anhydrous grade of your solvent.
-
Proper Storage: Store your solvent and this compound stock solutions in tightly sealed containers in a desiccator or under a dry, inert atmosphere to minimize water absorption.[2] Consider aliquoting stock solutions to reduce freeze-thaw cycles and exposure to air.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common solvent for dissolving this compound and what are its potential toxic effects?
Dimethyl sulfoxide (DMSO) is a widely used solvent for dissolving hydrophobic compounds like this compound for in vitro assays due to its ability to dissolve a wide range of molecules.[6][20] However, DMSO can exhibit cytotoxicity in a dose-dependent manner.[2][21] At higher concentrations (typically >1-2%), it can cause cell death by inducing plasma membrane pore formation.[5][22] Even at lower, non-lethal concentrations (as low as 0.25-0.5%), DMSO can still induce biological effects and cellular stress, potentially confounding experimental results.[1][5]
Q2: How can I determine the maximum non-toxic concentration of a solvent for my cell line?
You should perform a dose-response experiment using a cell viability assay, such as the MTT assay.[23] This involves exposing your cells to a range of solvent concentrations and measuring the impact on cell viability after a relevant incubation period (e.g., 24, 48, or 72 hours). The highest concentration that does not cause a significant decrease in cell viability compared to the untreated control is considered the maximum tolerated concentration. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q3: Are there any alternatives to DMSO for dissolving this compound?
Yes, researchers are exploring greener and less toxic alternatives. Cyrene™ is a bio-based, dipolar aprotic solvent that has shown promise as a substitute for DMSO in some applications, demonstrating comparable solvation properties with reported low toxicity.[3][4] Additionally, drug delivery systems like cyclodextrins and nanoparticles can serve as alternatives to traditional solvents by enhancing the aqueous solubility of compounds.[7][11]
Q4: How can cyclodextrins help reduce solvent toxicity?
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[7] They can encapsulate poorly water-soluble drugs like this compound, forming inclusion complexes.[8][9] This encapsulation enhances the drug's solubility and stability in aqueous solutions, thereby reducing the need for high concentrations of organic solvents and minimizing solvent-induced toxicity.[8][10]
Q5: What role do nanoparticles play in mitigating solvent toxicity?
Nanoparticles, particularly those made from biocompatible materials like proteins (e.g., albumin), can be used as carriers for hydrophobic drugs.[11] The drug is encapsulated within or bound to the nanoparticle, which can then be dispersed in an aqueous medium. This approach avoids the use of organic solvents for delivering the drug to the cells in culture, thus eliminating solvent-induced toxicity.[12][13]
Data Presentation
Table 1: Illustrative Cytotoxicity of Common Solvents on a Hypothetical Cell Line
This table provides an example of the dose-dependent effects of common solvents on cell viability after 48 hours of exposure. Actual results will vary depending on the cell line and experimental conditions.
| Solvent | Concentration (% v/v) | Cell Viability (%) | Standard Deviation |
| Untreated Control | 0 | 100 | 4.2 |
| DMSO | 0.1 | 98.5 | 5.3 |
| 0.5 | 92.1 | 6.1 | |
| 1.0 | 83.7 | 7.5 | |
| 2.0 | 66.2 | 8.9 | |
| 5.0 | 23.8 | 10.1 | |
| Ethanol | 0.1 | 97.9 | 4.8 |
| 0.5 | 88.4 | 6.7 | |
| 1.0 | 75.1 | 8.2 | |
| 2.0 | 50.3 | 9.5 | |
| 5.0 | 15.6 | 7.3 | |
| Cyrene™ | 0.1 | 99.1 | 4.5 |
| 0.5 | 96.5 | 5.0 | |
| 1.0 | 90.8 | 5.9 | |
| 2.0 | 81.4 | 6.8 | |
| 5.0 | 55.2 | 8.1 |
Note: This data is for illustrative purposes only and is not based on specific experimental results for this compound.
Experimental Protocols
Protocol: Determining Maximum Tolerated Solvent Concentration using MTT Assay
This protocol outlines the steps to assess the cytotoxicity of a solvent on a specific cell line.
Materials:
-
Your chosen cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Solvent to be tested (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[24][25]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution)[24]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Solvent Dilutions: Prepare a series of dilutions of your solvent in complete cell culture medium. A common range to test for DMSO is 0.1% to 5% (v/v). Include an untreated control (medium only).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared solvent dilutions to the respective wells. Include at least three to six replicate wells for each concentration.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well to achieve a final concentration of approximately 0.5 mg/mL.[24][26] Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[23][24] Mix gently on an orbital shaker for about 15 minutes, protected from light.[25]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[25][27]
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium and MTT only) from all other readings.
-
Calculate the average absorbance for each solvent concentration.
-
Express the cell viability as a percentage of the untreated control:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated control) * 100
-
-
Plot the % viability against the solvent concentration to determine the highest concentration that does not significantly reduce cell viability.
-
Mandatory Visualization
Caption: Workflow for determining the maximum tolerated solvent concentration.
Caption: Strategies to mitigate solvent-induced toxicity.
Caption: Signaling pathways activated by solvent stress.
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Cyclodextrins in drug delivery: applications in gene and combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Toxicology of Nanoparticles in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 13. Toxicological considerations when creating nanoparticle based drugs and drug delivery systems? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study | Semantic Scholar [semanticscholar.org]
- 19. Review Reports - The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 22. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. broadpharm.com [broadpharm.com]
- 25. cyrusbio.com.tw [cyrusbio.com.tw]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Optimizing Buffer Conditions for Altromycin B DNA Binding Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the interaction between Altromycin B and DNA. The information is tailored for scientists and professionals in drug development.
Troubleshooting Guides
Issue 1: Low or No Detectable Binding Signal
| Possible Cause | Troubleshooting Step |
| Suboptimal Buffer pH | This compound's activity and stability can be pH-dependent. The interaction with DNA is influenced by the protonation state of both molecules. Perform a pH titration experiment, testing a range from 6.5 to 8.0 to identify the optimal pH for binding. A good starting point is a phosphate-buffered saline (PBS) at pH 7.4.[1] |
| Inappropriate Salt Concentration | Electrostatic interactions are crucial for the initial association of this compound with the DNA backbone. High salt concentrations (>200 mM NaCl) can screen these interactions, preventing binding. Conversely, very low salt concentrations might lead to non-specific binding. Test a range of NaCl or KCl concentrations (e.g., 50 mM, 100 mM, 150 mM) to find the optimal ionic strength. |
| This compound Precipitation | This compound, like other anthracyclines, may have limited aqueous solubility. Visually inspect your solution for any precipitate. Consider using a co-solvent like DMSO (final concentration <0.5% to minimize interference with the assay) to improve solubility.[1] |
| Degradation of this compound | This compound can be sensitive to light, temperature, and pH.[1][2] Prepare fresh stock solutions and store them protected from light at -20°C or -80°C.[2] Minimize freeze-thaw cycles. Assess the stability of this compound in your experimental buffer over the time course of your experiment using techniques like HPLC.[2] |
| Incorrect DNA Conformation | Ensure your DNA is properly annealed and has the expected conformation (e.g., double-stranded). Verify DNA integrity via gel electrophoresis. |
Issue 2: High Background or Non-Specific Binding
| Possible Cause | Troubleshooting Step |
| Hydrophobic Interactions with Assay Surfaces | Non-specific binding to microplates or cuvettes can be an issue. Consider using low-binding surface plates. Including a non-ionic detergent like Tween-20 (0.01-0.05%) in your buffer can help reduce non-specific binding, but be cautious as it can also disrupt biological interactions.[1] |
| Ionic Interactions | As mentioned, very low salt concentrations can promote non-specific electrostatic interactions. Titrate the salt concentration upwards to reduce this effect. |
| DNA Contaminants | Ensure your DNA is free from proteins or other contaminants that could interfere with the assay. Use highly purified DNA. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Buffer Variability | Prepare a large batch of your optimized buffer to use across all experiments to ensure consistency. Minor variations in pH or component concentration between batches can affect results. |
| Pipetting Errors | Due to the high affinity of this compound for DNA, small errors in the concentration of either component can lead to significant variations in the binding signal. Use calibrated pipettes and consider using a robotic liquid handling system for high-throughput experiments. |
| Temperature Fluctuations | Binding interactions are temperature-dependent. Ensure all experimental steps are performed at a consistent and controlled temperature. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting buffer for this compound DNA binding studies?
A good starting point is a phosphate-buffered saline (PBS) solution at pH 7.4.[1] However, the optimal buffer should be determined experimentally for your specific assay. Common buffers used for DNA binding studies include Tris-HCl and HEPES.[1]
Q2: How does pH affect this compound DNA binding?
The pH of the buffer can influence the charge of both this compound and DNA, which can impact their interaction.[1] The stability of this compound itself can also be pH-dependent.[2] It is recommended to perform your binding assay over a range of pH values (e.g., 6.5 to 8.0) to determine the optimal condition.
Q3: What is the role of salt in the binding buffer?
Monovalent cations (like Na⁺ and K⁺) in the buffer help to shield the negative charges of the DNA phosphate backbone, which can influence the binding of small molecules. The ideal salt concentration will be a balance between reducing non-specific electrostatic interactions and not excessively weakening the specific binding interactions.
Q4: My this compound is precipitating in the aqueous buffer. What can I do?
Altromycins can have limited aqueous solubility.[1] To improve solubility, you can try:
-
Co-solvents: Adding a small amount of an organic co-solvent like DMSO or ethanol. Keep the final concentration low (e.g., <0.5% for DMSO) to avoid interfering with the assay.[1]
-
pH Adjustment: Test the solubility of this compound at different pH values.[1]
-
Detergents: For some assays, a low concentration of a non-ionic detergent like Tween-20 (0.01-0.05%) can help.[1]
Q5: How can I be sure my this compound is active?
The stability of this compound can be a concern. It is recommended to:
-
Prepare fresh stock solutions from lyophilized powder.
-
Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C, protected from light.[2]
-
Minimize the number of freeze-thaw cycles.
-
If you suspect degradation, you can check the integrity of your compound using HPLC.[2]
Data Presentation
Table 1: Recommended Starting Buffer Conditions for this compound DNA Binding Assays
| Parameter | Recommended Range | Starting Point | Notes |
| Buffer | Phosphate, Tris, HEPES | 20 mM Phosphate | Ensure the buffer does not interfere with your detection method. |
| pH | 6.5 - 8.0 | 7.4 | Optimal pH should be determined empirically. |
| Monovalent Salt (NaCl or KCl) | 50 - 150 mM | 100 mM | Higher concentrations may inhibit binding. |
| Divalent Cations (e.g., MgCl₂) | 0 - 5 mM | 1 mM | May be required for specific DNA structures or interactions. |
| Co-solvent (DMSO) | 0 - 1% (v/v) | 0.5% (v/v) | Use only if solubility is an issue. |
| Temperature | 20 - 37 °C | 25 °C | Maintain a constant temperature throughout the experiment. |
Experimental Protocols
Protocol 1: Determining Optimal pH for this compound - DNA Binding by Fluorescence Spectroscopy
This protocol uses the intrinsic fluorescence of this compound to monitor its binding to DNA.
Materials:
-
This compound
-
Calf Thymus DNA
-
Buffers: 50 mM Sodium Phosphate with 100 mM NaCl at varying pH values (6.5, 6.8, 7.0, 7.2, 7.4, 7.6, 7.8, 8.0)
-
Fluorometer and quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound at a final concentration (e.g., 1 µM) in each of the different pH buffers.
-
Prepare a stock solution of Calf Thymus DNA and determine its concentration spectrophotometrically.
-
For each pH to be tested: a. Add the this compound working solution to a cuvette and measure the initial fluorescence intensity. b. Titrate small aliquots of the DNA stock solution into the cuvette. c. After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes before measuring the fluorescence intensity.
-
Plot the change in fluorescence intensity as a function of DNA concentration for each pH.
-
The pH that results in the largest change in fluorescence upon DNA binding is considered optimal.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Materials:
-
This compound
-
Purified DNA of a specific sequence
-
Optimized binding buffer (determined from previous experiments)
-
Isothermal Titration Calorimeter
Procedure:
-
Prepare a concentrated stock solution of this compound in the optimized binding buffer. The final concentration should be 10-20 times the expected Kd.
-
Prepare a solution of DNA in the same optimized binding buffer. The concentration should be such that the c-value (c = n[M]Ka) is between 10 and 1000, where n is the stoichiometry, [M] is the macromolecule concentration, and Ka is the association constant.
-
Thoroughly degas both the this compound and DNA solutions.
-
Load the DNA solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform the titration experiment by injecting small aliquots of the this compound solution into the DNA solution at a constant temperature.
-
Analyze the resulting data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Mandatory Visualizations
Caption: Mechanism of action of this compound, involving DNA intercalation and subsequent alkylation.
References
Navigating the Synthetic Maze: A Technical Support Center for the Total Synthesis of Altromycin B
For researchers, scientists, and drug development professionals embarking on the ambitious journey of synthesizing Altromycin B, the path is fraught with intricate challenges. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific experimental hurdles, from the construction of the complex aglycone to the stereocontrolled introduction of its unique sugar moieties.
Frequently Asked Questions (FAQs)
Q1: What are the primary overarching challenges in the total synthesis of this compound?
A1: The total synthesis of this compound, a member of the pluramycin family, is a formidable undertaking due to its structural complexity. Key challenges include the construction of the dense tetracyclic core, the stereochemically rich glycosidic side chains, and the overall length and low-yielding nature of the synthetic sequence.[1] To date, a complete total synthesis of this compound has not been reported, underscoring the significant difficulties involved.[2]
Q2: Why is the synthesis of the altromycin aglycone itself a significant challenge?
A2: The aglycone of this compound possesses a complex tetracyclic pyrone core and a stereochemically defined epoxide side-chain.[3][4] Major hurdles in its synthesis include:
-
Low yields in the pyrone ring annulation: Formation of the tetracyclic core can be inefficient.[5]
-
Protecting group instability: The lability of certain protecting groups under the required reaction conditions can lead to undesired side reactions and reduced yields.[4][5]
-
Enantioselective synthesis: The introduction of the epoxide side-chain requires precise control of stereochemistry, often involving sophisticated asymmetric synthesis techniques.[3][4]
Q3: What makes the glycosylation step in the this compound synthesis particularly difficult?
A3: The glycosylation of the altromycin aglycone is a critical and challenging step. This compound contains a rare and complex branched C-glycoside substructure.[2][6] The primary difficulties lie in:
-
Construction of the C-glycoside: The synthesis of this branched sugar moiety is itself a multi-step and complex process.[2]
-
Stereocontrol: Achieving the correct stereochemistry at the anomeric center and other chiral centers of the sugar is a major obstacle.[5]
-
Carbon-Carbon Bond Formation: The formation of the C-glycosidic bond is inherently more challenging than the more common O- or N-glycosidic bonds. For instance, an attempted Stille cross-coupling reaction to form a key bond in the C-glycoside substructure was reported to be unsuccessful.[2]
Troubleshooting Guides
Issue 1: Low Yield in Pyrone Ring Annulation
Symptom: The yield for the formation of the tetracyclic pyrone core is significantly lower than expected (e.g., below 30%).[5]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Protecting Group Instability | The methoxy-methyl (MOM) protecting group has been noted to be unstable under some pyrone closure conditions.[5] Consider switching to a more robust protecting group that can withstand the reaction conditions. |
| Suboptimal Activating Agents | The choice of activating agent for the ring closure is crucial. Experiment with different activating agents to find the optimal conditions for your specific substrate. |
| Purity of Starting Materials | Ensure the precursor acid is of high purity. The presence of isomers or other impurities can interfere with the reaction.[5] |
| Reaction Conditions | Systematically optimize reaction parameters such as temperature, reaction time, and solvent. The purity and dryness of reagents and solvents are critical.[5] |
Issue 2: Poor Stereoselectivity in the Introduction of the Epoxide Side-Chain
Symptom: The asymmetric dihydroxylation step to introduce the diol precursor to the epoxide results in a low enantiomeric ratio (er).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Asymmetric Dihydroxylation Reagent | The choice between AD-mix-α and AD-mix-β is critical for achieving the desired enantiomer.[3][4] Ensure you are using the correct reagent for the target stereochemistry. |
| Purity of the Substrate | Impurities in the tetracyclic pyrone intermediate can poison the catalyst and reduce enantioselectivity. Ensure the substrate is highly pure before this step. |
| Reaction Conditions | Temperature and reaction time can significantly impact the enantioselectivity. Follow established protocols carefully and consider fine-tuning these parameters. |
Issue 3: Failed C-Glycosylation via Stille Cross-Coupling
Symptom: The Stille cross-coupling reaction between the stannyl glycal and the aglycone precursor does not proceed to completion or fails entirely.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Poor Solubility of Stannylated Glycal | The bis-TBS-protected stannyl glycal has been reported to have poor solubility in DMF, leading to an unsuccessful coupling reaction.[2] Experiment with different solvent systems or consider altering the protecting groups on the glycal to improve solubility. |
| Catalyst Inactivation | The palladium catalyst may be inactivated by impurities in the starting materials or solvents. Ensure all reagents and solvents are of high purity and are properly degassed. |
| Sub-optimal Ligand | The choice of ligand for the palladium catalyst can have a significant impact on the reaction outcome. Screen a variety of phosphine ligands to identify one that promotes the desired coupling. |
Experimental Protocols
Enantioselective Introduction of the Epoxide Side-Chain (Adapted from Fei and McDonald) [3][4]
-
Asymmetric Dihydroxylation: The 5-acetate derivative of the tetracyclic pyrone is treated with AD-mix-β to yield the corresponding diol. For the synthesis of the other enantiomer, AD-mix-α can be used.
-
Epoxidation: The resulting diol is then converted to the epoxide through a standard two-step procedure involving mesylation of the secondary alcohol followed by intramolecular cyclization under basic conditions.
| Step | Reagent/Condition | Purpose | Enantiomeric Ratio (er) | Yield (%) |
| Asymmetric Dihydroxylation | AD-mix-β | Enantioselective formation of the diol | 13:1 | Not specified |
| Asymmetric Dihydroxylation | AD-mix-α | Enantioselective formation of the enantiomeric diol | 12:1 | Not specified |
Visualizing the Challenges
Logical Workflow for Altromycin Aglycone Synthesis
Caption: A simplified workflow for the synthesis of the Altromycin aglycone.
Decision Tree for Troubleshooting Low Yields
Caption: A decision tree to guide troubleshooting efforts for low-yielding steps.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of the Branched C-Glycoside Substructure of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of the Aglycones of Altromycins and Kidamycin from a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of the branched C-glycoside substructure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the efficiency of tungsten-catalyzed cycloisomerization for Altromycin B synthesis
Welcome to the technical support center for the tungsten-catalyzed cycloisomerization step in the synthesis of Altromycin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to this key synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the role of tungsten-catalyzed cycloisomerization in the synthesis of this compound?
A1: Tungsten-catalyzed cycloisomerization is a crucial step for constructing the branched C-glycoside substructure of this compound. This reaction typically involves the cyclization of an alkynyl alcohol precursor to form an endocyclic enol ether, which serves as a key intermediate for further elaborations.[1][2]
Q2: Which tungsten catalysts are commonly used for this transformation?
A2: The two main types of tungsten catalysts employed are tungsten hexacarbonyl, W(CO)₆, and tungsten Fischer carbene complexes.[3] Stable tungsten Fischer carbenes have the advantage of enabling the cycloisomerization to proceed without the need for photochemistry.
Q3: What are the typical reaction conditions for this cycloisomerization?
A3: Reaction conditions can vary depending on the specific substrate and catalyst used. Generally, the reaction is carried out in an inert solvent like tetrahydrofuran (THF) or toluene under an inert atmosphere (e.g., nitrogen or argon). Reaction temperatures can range from room temperature to reflux, and reaction times can vary from a few hours to overnight. It is crucial to maintain anhydrous conditions as tungsten catalysts can be sensitive to moisture.
Q4: Is substrate protection important for the success of the reaction?
A4: Yes, protecting group strategy is critical. For instance, in the synthesis of an this compound substructure, the cycloisomerization of an acetonide-protected alkynyl alcohol substrate has been shown to give significantly better results compared to its unprotected counterpart.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst: The tungsten catalyst may have decomposed due to exposure to air or moisture. 2. Insufficient Reaction Temperature: The activation energy for the cycloisomerization may not be reached. 3. Poorly Soluble Substrate: The starting material may not be fully dissolved in the chosen solvent. 4. Inappropriate Ligands: For reactions using tungsten carbonyls, strongly coordinating ligands can inhibit the reaction. | 1. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Use freshly opened or properly stored catalyst. 2. Gradually increase the reaction temperature, monitoring for product formation by TLC or LC-MS. 3. Try a different solvent or a solvent mixture to improve substrate solubility. THF is often a good starting point. 4. If using W(CO)₆, avoid the addition of strongly coordinating ligands like phosphines unless specified in a validated protocol. |
| Formation of Regioisomers (e.g., exocyclic vs. endocyclic enol ether) | 1. Substituent Effects: The electronic and steric properties of the substituents on the alkyne and alcohol can influence the regioselectivity. 2. Solvent Effects: The polarity and coordinating ability of the solvent can impact the transition state of the cyclization. | 1. Modify the protecting groups on the substrate. For example, bulkier protecting groups may favor the formation of one regioisomer over the other. 2. Screen different solvents. For some tungsten-catalyzed carbacyclizations, dramatic solvent effects on regioselectivity have been observed. |
| Catalyst Decomposition | 1. Presence of Oxidizing Agents: Tungsten catalysts, particularly in low oxidation states, are sensitive to oxidation. 2. Improper Handling of W(CO)₆: Tungsten hexacarbonyl can decompose upon exposure to light and air. | 1. Ensure all reagents and the reaction setup are free from peroxides and other oxidizing impurities. 2. Store tungsten hexacarbonyl in a cool, dark place under an inert atmosphere. Handle it in a glovebox or under a stream of inert gas. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may become deactivated over the course of the reaction. 2. Insufficient Catalyst Loading: The amount of catalyst may not be sufficient to drive the reaction to completion. | 1. Consider a slow addition of the catalyst over the course of the reaction to maintain an active catalytic species. 2. Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). |
Quantitative Data Summary
The following tables summarize key quantitative data from representative experiments in the synthesis of this compound substructures.
Table 1: Effect of Substrate Protection on Cycloisomerization Yield
| Substrate | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
| Unprotected Alkynyl Diol | W(CO)₆ | Toluene | 110 °C | 12 | ~33 |
| Acetonide-Protected Alkynyl Alcohol | W(CO)₆ | Toluene | 110 °C | 12 | >70 (improved) |
Data synthesized from qualitative descriptions in the literature.[2]
Table 2: Comparison of Different Tungsten Catalysts
| Catalyst | Substrate Type | Photochemistry Required? | Key Advantage |
| W(CO)₆ | Alkynyl Alcohols | Often Yes (UV irradiation) | Readily available and relatively inexpensive. |
| Tungsten Fischer Carbene | Alkynyl Alcohols | No | Milder reaction conditions, avoids photochemistry. |
Experimental Protocols
Protocol 1: General Procedure for Tungsten Hexacarbonyl-Catalyzed Cycloisomerization
Safety Precaution: Tungsten hexacarbonyl is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4][5][6][7]
-
Preparation of the Reaction Vessel: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is used.
-
Reagent Addition: The alkynyl alcohol substrate (1.0 eq) is dissolved in anhydrous toluene (0.05 M). Tungsten hexacarbonyl (0.1 - 0.2 eq) is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C) under a positive pressure of nitrogen.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired endocyclic enol ether.
Protocol 2: Tungsten Fischer Carbene-Catalyzed Cycloisomerization (Non-Photochemical)
-
Preparation of the Reaction Vessel: A flame-dried Schlenk tube equipped with a magnetic stir bar is used.
-
Reagent Addition: The alkynyl alcohol substrate (1.0 eq) and the tungsten Fischer carbene complex (0.05 - 0.1 eq) are added to the Schlenk tube. The tube is then evacuated and backfilled with argon three times.
-
Solvent Addition: Anhydrous solvent (e.g., THF) is added via syringe.
-
Reaction Conditions: The reaction mixture is stirred at the desired temperature (e.g., room temperature or 60 °C) under an argon atmosphere.
-
Reaction Monitoring: The reaction is monitored by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed in vacuo, and the residue is purified by flash column chromatography.
Visualizations
Experimental Workflow for Tungsten-Catalyzed Cycloisomerization
Caption: A generalized workflow for conducting the tungsten-catalyzed cycloisomerization reaction.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting low-yield cycloisomerization reactions.
References
- 1. Synthesis of the branched C-glycoside substructure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Fischer Carbene Catalysis of Alkynol Cycloisomerization:â Application to the Synthesis of the this compound Disaccharide - figshare - Figshare [figshare.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. gelest.com [gelest.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Tungsten hexacarbonyl(14040-11-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Enhancing the Stability of the Epoxide Ring in Altromycin B Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the crucial epoxide ring in Altromycin B derivatives. The content is designed to offer practical solutions and detailed experimental protocols for researchers working on the synthesis and development of these potent anti-tumor agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of degradation for the epoxide ring in this compound derivatives?
A1: The primary degradation pathway for the epoxide ring in this compound and its derivatives is through acid-catalyzed or base-catalyzed ring-opening.[1][2] The strained three-membered ring of the epoxide is susceptible to nucleophilic attack, which is significantly accelerated in the presence of acids or bases.[2] In the context of this compound's biological activity, the epoxide is designed to be opened by nucleophilic attack from the N7 of guanine in DNA, a process that is acid-catalyzed.[3] However, under non-ideal storage or experimental conditions, other nucleophiles such as water or alcohols can lead to undesired degradation.
Q2: What are the typical signs of epoxide ring degradation in my sample?
A2: Degradation of the epoxide ring can be detected by various analytical techniques. On HPLC, you may observe the appearance of new, more polar peaks corresponding to the ring-opened diol or other adducts.[4] Mass spectrometry can confirm degradation by identifying products with a corresponding increase in molecular weight due to the addition of a nucleophile (e.g., +18 for water).[5] 1H NMR spectroscopy is also a powerful tool, where the characteristic signals of the epoxide protons (typically in the 2.5-3.5 ppm range) will decrease in intensity, while new signals corresponding to the protons of the ring-opened product will appear.[6][7]
Q3: How does pH affect the stability of the epoxide ring in this compound derivatives?
A3: The stability of the epoxide ring is highly pH-dependent. Both acidic and basic conditions can catalyze its opening.[2] Acidic conditions protonate the epoxide oxygen, making it a better leaving group and activating the ring for nucleophilic attack.[2] Basic conditions can directly promote attack by strong nucleophiles. For optimal stability, it is crucial to maintain a neutral pH environment during synthesis, purification, and storage. Studies on other epoxides have shown that the rate of hydrolysis is significantly influenced by pH.[8]
Q4: Are there any formulation strategies to improve the stability of epoxide-containing drug candidates like this compound derivatives?
A4: Yes, formulation strategies can significantly enhance the stability of epoxide-containing molecules. These can include:
-
Lyophilization: Freeze-drying the compound to remove water can prevent hydrolysis.
-
Aprotic Solvents: Storing the compound in a dry, aprotic solvent can minimize exposure to nucleophiles like water.
-
pH Control: If an aqueous formulation is necessary, careful buffering to maintain a neutral pH is critical.[8]
-
Excipient Compatibility: Ensuring that all excipients in a formulation are non-nucleophilic and do not contribute to acidic or basic conditions is essential.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound Derivative Observed During Aqueous Workup
| Symptom | Possible Cause | Troubleshooting Steps & Solutions |
| Appearance of a new, more polar spot on TLC/peak on HPLC after aqueous extraction. | Acidic or Basic Residues: Traces of acid or base from previous synthetic steps are catalyzing the epoxide ring opening upon addition of water. | 1. Neutralize Carefully: Before aqueous workup, carefully neutralize the reaction mixture to pH 7 with a mild acid or base. 2. Use a Buffered Wash: Wash the organic layer with a neutral buffer solution (e.g., phosphate-buffered saline at pH 7.2) instead of pure water. 3. Minimize Contact Time: Reduce the duration of the aqueous wash to the minimum time required. 4. Work at Low Temperature: Perform the extraction at a lower temperature (e.g., 0-4 °C) to decrease the rate of the degradation reaction. |
| Mass spectrometry analysis shows a product with a mass increase of +18 amu. | Hydrolysis: The epoxide is reacting with water to form the corresponding diol. | In addition to the steps above, ensure all organic solvents used for extraction are anhydrous to minimize the presence of water. |
Issue 2: Instability of Purified this compound Derivative During Storage
| Symptom | Possible Cause | Troubleshooting Steps & Solutions |
| Gradual appearance of degradation products in HPLC analysis of a stored sample. | Residual Protic Solvents: Traces of protic solvents (e.g., methanol, ethanol, water) from purification are leading to slow epoxide ring opening. | 1. Thorough Drying: After purification, dry the compound under high vacuum for an extended period to remove all traces of solvent. 2. Azeotropic Removal of Water: If water is suspected, co-evaporate the sample with an anhydrous solvent like toluene. 3. Store Under Inert Atmosphere: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture. |
| Degradation is faster when stored in certain solvents. | Solvent Reactivity: The storage solvent itself is acting as a nucleophile (e.g., methanol, ethanol). | 1. Choose Aprotic Solvents: Store the compound in a dry, aprotic solvent such as acetonitrile, acetone, or dichloromethane. 2. Store as a Solid: If possible, store the compound as a neat, dry solid at low temperature (-20 °C or -80 °C). |
Experimental Protocols
Protocol 1: Forced Degradation Study of an this compound Derivative
This protocol outlines a forced degradation study to identify the degradation products and pathways of an this compound derivative under various stress conditions.[9][10]
1. Materials:
-
This compound derivative (1 mg/mL in acetonitrile)
-
1 M HCl
-
1 M NaOH
-
30% H₂O₂
-
HPLC system with UV detector
-
LC-MS system
-
pH meter
2. Procedure:
-
Acid Hydrolysis:
-
To 1 mL of the drug solution, add 1 mL of 1 M HCl.
-
Incubate at 60 °C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC and LC-MS analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the drug solution, add 1 mL of 1 M NaOH.
-
Incubate at 60 °C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with 1 M HCl, and dilute with mobile phase for HPLC and LC-MS analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the drug solution, add 1 mL of 30% H₂O₂.
-
Incubate at room temperature for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC and LC-MS analysis.
-
-
Thermal Degradation:
-
Store the solid drug substance at 80 °C.
-
At 1, 3, and 7 days, dissolve a sample in acetonitrile for HPLC and LC-MS analysis.
-
3. Data Analysis:
-
Monitor the appearance of degradation peaks and the decrease in the parent drug peak area by HPLC.
-
Identify the mass of the degradation products by LC-MS to elucidate the degradation pathways.
Protocol 2: HPLC Method for Monitoring Epoxide Stability
This protocol provides a general reversed-phase HPLC method for separating this compound derivatives from their more polar degradation products.[11]
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a diode array detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 365 nm.
-
Column Temperature: 30 °C.
2. Sample Preparation:
-
Dissolve the sample in acetonitrile or a mixture of the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. Analysis:
-
Inject the sample and monitor the chromatogram for the appearance of new peaks, which may indicate degradation.
-
The parent epoxide compound will typically have a longer retention time than its more polar, ring-opened degradation products.
Data Presentation
| Compound | Stress Condition | Time | % Degradation | Major Degradation Product (m/z) |
| This compound Derivative X | 1 M HCl, 60 °C | 8 h | 25% | [M+H+18]⁺ |
| This compound Derivative X | 1 M NaOH, 60 °C | 8 h | 40% | [M+H+18]⁺ |
| This compound Derivative X | 30% H₂O₂, RT | 24 h | 15% | [M+H+16]⁺ |
| This compound Derivative Y | 1 M HCl, 60 °C | 8 h | 15% | [M+H+18]⁺ |
This is example data and will vary depending on the specific derivative and conditions.
Visualizations
Caption: Workflow for assessing the stability of this compound derivatives.
Caption: Major degradation pathways of the epoxide ring in this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. jsynthchem.com [jsynthchem.com]
- 3. Structure of the this compound (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. Spectroscopy of Ethers and Epoxides [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Epoxide-Opening Cascades Promoted by Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Altromycin B Versus Doxorubicin: A Comparative Guide to DNA Intercalators
In the landscape of anticancer therapeutics, DNA intercalating agents are a significant class of molecules that exert their cytotoxic effects by disrupting critical cellular processes.[1] This guide provides a detailed, head-to-head comparison of Altromycin B, a pluramycin-like antibiotic, and Doxorubicin, a well-established anthracycline chemotherapy drug.[1][][3] The comparison is supported by available experimental data on their mechanisms of action, cytotoxic activities, and DNA binding affinities.
Mechanism of Action: A Tale of Two Intercalators
Both this compound and Doxorubicin belong to the broader anthraquinone family of compounds and exert their effects by interacting with DNA.[3][4][5] However, their precise mechanisms, while overlapping, have critical distinctions.
Doxorubicin: Doxorubicin's primary mechanism involves the non-covalent insertion of its planar anthraquinone ring between DNA base pairs, a process known as intercalation.[1][4][6][7] This action leads to several downstream effects:
-
Topoisomerase II Inhibition: By intercalating, doxorubicin stabilizes the complex between DNA and topoisomerase II, an enzyme that relaxes DNA supercoils.[6][8] It prevents the re-ligation of the DNA strands after they have been broken by the enzyme, leading to the accumulation of double-strand breaks.[6][7][9] This converts the essential enzyme into a cellular poison.[8]
-
Inhibition of DNA and RNA Synthesis: The distortion of the DNA helix interferes with the processes of replication and transcription.[][4][7]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can be metabolized to form semiquinone radicals, which in the presence of oxygen, generate ROS.[4] These highly reactive molecules cause cellular damage through lipid peroxidation and further DNA damage.[4][10]
This compound: As a member of the pluramycin family, this compound exhibits a potent dual mechanism of action.[1][5]
-
Intercalation: Similar to doxorubicin, the planar core of this compound intercalates into the DNA helix.[5]
-
DNA Alkylation: Crucially, this intercalation positions a reactive epoxide side chain for a nucleophilic attack on DNA bases. This compound has been shown to covalently bind to the N7 position of guanine residues in the DNA minor groove.[5] This formation of a permanent, covalent bond (alkylation) creates a DNA lesion that disrupts replication and transcription, leading to cell cycle arrest and apoptosis.[5] This dual mechanism of intercalation and alkylation is a hallmark of the pluramycin family.[1][11]
Quantitative Data Comparison
Direct comparative data for this compound is limited in publicly accessible literature.[5] Therefore, data from closely related pluramycin antibiotics, such as hedamycin, are used to provide an informative parallel to doxorubicin.[1]
Table 1: Cytotoxicity (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) represents the drug concentration required for 50% inhibition of cell viability in vitro; lower values indicate higher potency.[1]
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Doxorubicin | MDA-MB-231 (Breast Cancer) | 0.9 | [12] |
| MCF7 (Breast Cancer) | 2.2 | [12] | |
| HeLa (Cervical Cancer) | 0.1 - 2.0 (Dose-dependent) | [13][14] | |
| AMJ13 (Breast Cancer) | ~0.4 (Calculated from 223.6 µg/ml) | [14] | |
| Hedamycin * | P388 (Leukemia) | 0.0003 | [1] |
| L1210 (Leukemia) | 0.0002 | [1] |
-
Data for Hedamycin, a related pluramycin antibiotic, is used as a proxy for the altromycin family to illustrate potential potency.[1] The sub-nanomolar IC₅₀ values for hedamycin suggest that the pluramycin class, including altromycins, may possess a significantly higher degree of cytotoxicity than doxorubicin.[1]
Table 2: DNA Binding Affinity
| Compound | DNA Binding Constant (Kb) | Binding Mode | Reference |
| Doxorubicin | ~106 M-1 | Intercalation (Non-covalent) | [1] |
| Hedamycin * | Described as "essentially irreversible" | Intercalation & Alkylation (Covalent) | [1] |
-
Note: A direct numerical comparison of Kb is challenging due to differing experimental methods. Hedamycin's irreversible binding signifies an extremely high affinity.[1]
Experimental Protocols
The evaluation of DNA intercalators relies on a set of robust in vitro assays.
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial enzymes.[15][16]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[17]
Detailed Protocol:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) and allow them to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).[15][18]
-
Compound Treatment: Expose the cells to serial dilutions of this compound or doxorubicin for a specified period (e.g., 24, 48, or 72 hours).[18][19] Include untreated cells as a control.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15][17][20]
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[15][17][20]
-
Absorbance Measurement: Measure the absorbance of the solution on a microplate reader at a wavelength between 550 and 600 nm.[15] A reference wavelength of >650 nm can be used to reduce background noise.[15]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the logarithm of the drug concentration to determine the IC₅₀ value.[18]
This assay determines the ability of a test compound to displace a fluorescent dye, such as ethidium bromide (EtBr), that is already intercalated into DNA.[1]
Principle: EtBr fluorescence increases significantly upon intercalation into DNA. A competing compound that displaces EtBr from the DNA will cause a decrease in fluorescence intensity, which can be measured to determine binding affinity.[1]
Detailed Protocol:
-
Prepare DNA-EtBr Complex: Prepare a solution containing calf thymus DNA (ctDNA) and ethidium bromide in a suitable buffer (e.g., 15 µg/mL ctDNA, 1.5 µM EtBr).[21]
-
Titration: In a 96-well plate or cuvette, add the test compound (this compound or doxorubicin) in increasing concentrations to the DNA-EtBr complex.[1][21]
-
Incubation: Allow the mixture to incubate for a sufficient time to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity using a spectrofluorometer. For the EtBr-DNA complex, typical excitation and emission wavelengths are around 520 nm and 600 nm, respectively.[1]
-
Data Analysis: Plot the decrease in fluorescence against the concentration of the test compound to calculate the binding constant (Kb).[1]
This assay assesses a drug's ability to inhibit the catalytic activity of topoisomerase II or to trap the enzyme-DNA cleavage complex.[8][22]
Principle: Topoisomerase II can decatenate (unlink) the interlocked DNA circles found in kinetoplast DNA (kDNA). When the reaction products are run on an agarose gel, the decatenated circles can enter the gel, while the large, catenated kDNA network cannot.[23] Inhibitors prevent this decatenation. "Poisons" like doxorubicin will also produce linearized DNA, indicating trapped cleavage complexes.[8][24]
Detailed Protocol:
-
Reaction Setup: In microcentrifuge tubes, combine reaction buffer, 200 ng of kDNA, and purified human topoisomerase II enzyme.[22]
-
Add Inhibitor: Add varying concentrations of the test compound (this compound or doxorubicin). Include a no-drug control and a no-enzyme control.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[22]
-
Stop Reaction: Terminate the reaction by adding SDS, followed by proteinase K to digest the enzyme.[24]
-
Gel Electrophoresis: Add loading dye and run the samples on a 1% agarose gel containing ethidium bromide.[22][24]
-
Visualization: Visualize the DNA bands under UV light. Unchanged kDNA indicates inhibition, while the presence of decatenated circles indicates enzyme activity. Linear DNA bands suggest the compound is a topoisomerase II poison.[24]
Downstream Signaling and Cellular Fate
The DNA damage induced by both this compound (adducts) and doxorubicin (double-strand breaks) is recognized by the cell's machinery, activating a complex signaling cascade known as the DNA Damage Response (DDR).[5][10] This response pathway ultimately determines the cell's fate.
Activation of sensor proteins like ATM and ATR initiates a cascade that phosphorylates key mediators such as p53.[25] This can lead to several outcomes:
-
Cell Cycle Arrest: The cell cycle is halted to provide time for DNA repair.
-
DNA Repair: The cell attempts to repair the lesions.
-
Apoptosis: If the damage is too extensive to be repaired, the cell is directed to undergo programmed cell death, or apoptosis, which is the ultimate goal of these anticancer agents.[4][10]
Conclusion
While both this compound and doxorubicin are potent DNA intercalators, their secondary mechanisms diverge significantly. Doxorubicin functions primarily as a topoisomerase II poison and a generator of ROS.[4][8][10] In contrast, this compound, like other pluramycins, leverages its intercalative ability to enact covalent DNA alkylation, forming permanent adducts.[5] This dual mechanism of intercalation and alkylation may confer a higher degree of cytotoxicity, as suggested by the potency of related compounds.[1] For researchers and drug development professionals, understanding these distinct mechanisms is crucial for designing novel anticancer strategies, overcoming drug resistance, and optimizing therapeutic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. Doxorubicin - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 8. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms | The EMBO Journal [link.springer.com]
- 10. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 11. Altromycin H | Antitumor Antibiotic | RUO [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. advetresearch.com [advetresearch.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. 2.2.9. DNA intercalation assay [bio-protocol.org]
- 22. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. topogen.com [topogen.com]
- 25. ashpublications.org [ashpublications.org]
Validating the anticancer activity of Altromycin B in specific cancer models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of Altromycin B, a potent member of the pluramycin class of antibiotics. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide synthesizes information from related pluramycin compounds to present a comprehensive overview of its potential efficacy and mechanism of action. The information herein is intended to serve as a resource for researchers designing preclinical studies and evaluating novel anticancer agents.
Introduction to this compound and the Pluramycin Class
This compound is a pluramycin-like antibiotic produced by actinomycetes.[1] This class of compounds is known for its potent antibacterial and anticancer properties.[1] The proposed mechanism of action for altromycins involves the intercalation of their tetracyclic chromophore into the minor groove of DNA, followed by DNA alkylation.[1] This action leads to the inhibition of DNA replication and transcription, ultimately triggering cell death.[1] The altromycin complex has shown in vivo activity against various tumor models, including leukemia, colon, lung, and ovarian cancers.[1]
Comparative Anticancer Activity
To provide a quantitative comparison, this section presents IC50 values for pluramycin-related compounds against various cancer cell lines. It is crucial to note that these are not direct values for this compound and should be considered indicative of the potential potency of this class of antibiotics. For comparison, data for the commonly used anticancer antibiotic Doxorubicin is also included. Doxorubicin, an anthracycline antibiotic, also functions as a DNA intercalator and topoisomerase II inhibitor.[2]
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Citation |
| Pluramycin | Photokidamycin | MDA-MB-231 (Breast) | 0.66 | [3] |
| Pluramycin | Photokidamycin | MCF7 (Breast) | 3.51 | [3] |
| Pluramycin | Kidamycin | MDA-MB-231 (Breast) | >10 | [3] |
| Pluramycin | Kidamycin | MCF7 (Breast) | >10 | [3] |
| Anthracycline | Doxorubicin | MCF-7 (Breast) | 0.49 ± 0.1 | [4] |
| Anthracycline | Doxorubicin | HCT-116 (Colon) | 1.6 ± 0.05 | [4] |
| Anthracycline | Doxorubicin | HepG-2 (Liver) | 3.6 ± 0.07 | [4] |
Note: The data for pluramycins and doxorubicin are from separate studies and are presented for illustrative comparison of potency. Direct head-to-head comparative studies for this compound are not currently available in the public domain.
Mechanism of Action: Signaling Pathway
This compound and other pluramycins exert their cytotoxic effects primarily through DNA damage. The proposed signaling cascade initiated by this compound-induced DNA damage is illustrated below. This pathway highlights the key cellular responses leading to cell cycle arrest and apoptosis.
Caption: Proposed signaling pathway of this compound-induced anticancer activity.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the validation of this compound's anticancer activity.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116)
-
Complete culture medium (specific to the cell line)
-
This compound (or other test compounds)
-
Doxorubicin (as a positive control)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include untreated control wells and vehicle (DMSO) control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for the quantitative analysis of apoptosis and necrosis by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Test compounds
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment. After 24 hours, treat the cells with the desired concentrations of the test compound for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Experimental and Validation Workflow
The following diagram outlines a logical workflow for the initial in vitro validation and comparison of a novel anticancer compound like this compound.
Caption: A streamlined workflow for the in vitro validation of anticancer compounds.
Conclusion and Future Directions
This compound, as a representative of the pluramycin class of antibiotics, holds promise as an anticancer agent due to its potent DNA-damaging mechanism. The limited availability of direct experimental data underscores the need for further preclinical investigation to fully characterize its activity and therapeutic potential. The experimental protocols and workflows provided in this guide offer a framework for researchers to systematically validate the anticancer efficacy of this compound and other novel compounds in specific cancer models. Future studies should focus on generating robust in vitro and in vivo data, including head-to-head comparisons with standard-of-care agents, to establish a clear path for potential clinical development.
References
- 1. Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, kidamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of the branched C-glycoside substructure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the potential anticancer activities of antibiotics as topoisomerase II inhibitors and DNA intercalators: in vitro, molecular docking, molecular dynamics, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Altromycin B and Its Metal Complexes: DNA Interaction and Cytotoxicity
A detailed guide for researchers and drug development professionals on the differential effects of Altromycin B and its platinum (II) and palladium (II) metal complexes on DNA structure and function, and their resulting cytotoxic activity.
This guide provides a comprehensive comparison of the anticancer antibiotic this compound and its isostructural platinum (II) and palladium (II) metal complexes, focusing on their interactions with DNA. The data presented herein is crucial for understanding the structure-activity relationships of these compounds and for the rational design of new, more effective anticancer agents.
Executive Summary
This compound, a member of the pluramycin family of antibiotics, exerts its cytotoxic effects through a dual mechanism involving intercalation into the DNA double helix and covalent alkylation of DNA bases, primarily guanine. The complexation of this compound with metal ions, such as platinum (II) and palladium (II), has been shown to modulate its DNA interaction and biological activity. This guide summarizes the available experimental data on the comparative DNA binding affinity, structural changes induced in DNA, DNA cleavage capabilities, and the resulting cytotoxicity of this compound and its metal complexes. Detailed experimental protocols for the key analytical techniques and visualizations of the proposed mechanisms of action are also provided to aid in the design and interpretation of future studies.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative and qualitative data on the interaction of this compound and its metal complexes with DNA.
| Compound | DNA Binding Mode(s) | Effect on DNA Thermal Stability (Tm) | DNA Structural Transition |
| This compound | Intercalation, Electrostatic Interaction, Covalent Alkylation | Stabilizes the double helix (raises Tm)[1] | Induces a B-form to A-form transition[1] |
| [Pt(II)-Altromycin B] Complex | Intercalation, Covalent Crosslinking (intra- and interstrand) | Stabilizes the double helix[1] | Induces a B-form to A-form transition[1] |
| [Pd(II)-Altromycin B] Complex | Intercalation, Covalent Crosslinking (intra- and interstrand) | Stabilizes the double helix[1] | Induces a B-form to A-form transition[1] |
Note: Specific quantitative binding constants (Kb) and precise ΔTm values for a direct comparison were not available in the reviewed literature. The stabilization effect is a qualitative observation from UV-thermal denaturation experiments.
| Compound | DNA Cleavage Activity | Cytotoxicity (IC50 Values) |
| This compound | Induces DNA strand breaks upon covalent alkylation. | Data not available in the reviewed literature for direct comparison. |
| [Pt(II)-Altromycin B] Complex | Enhanced DNA cleavage due to the presence of the metal center, which can facilitate hydrolytic or oxidative cleavage. The complex causes premelting effects due to intra- and interstrand crosslinking.[1] | Data not available in the reviewed literature for direct comparison. |
| [Pd(II)-Altromycin B] Complex | Enhanced DNA cleavage due to the presence of the metal center, which can facilitate hydrolytic or oxidative cleavage. The complex causes premelting effects due to intra- and interstrand crosslinking.[1] | Data not available in the reviewed literature for direct comparison. |
Mechanism of Action: DNA Damage and Signaling Pathway
This compound and its metal complexes initiate a cascade of cellular events following DNA damage, ultimately leading to apoptosis. The proposed signaling pathway is depicted below.
Caption: Proposed signaling pathway for this compound-induced DNA damage and subsequent cellular responses.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the DNA interactions of this compound and its metal complexes.
UV-Visible Spectrophotometric Titration for DNA Binding
This method is used to determine the binding affinity of a compound to DNA by monitoring changes in the absorbance spectrum upon complex formation.
Materials:
-
Calf Thymus DNA (CT-DNA) stock solution in Tris-HCl buffer (pH 7.2)
-
This compound or its metal complex stock solution of known concentration
-
Tris-HCl buffer (10 mM, pH 7.2)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution of the compound (this compound or its metal complex) of a fixed concentration in Tris-HCl buffer.
-
Record the initial UV-Vis spectrum of the compound solution from 200-400 nm.
-
Successively add small aliquots of the CT-DNA stock solution to the cuvette containing the compound solution.
-
After each addition, gently mix the solution and allow it to equilibrate for 5 minutes.
-
Record the UV-Vis spectrum after each addition of DNA.
-
Continue the titration until no further significant changes in the absorbance spectrum are observed.
-
Correct the spectra for the dilution effect of adding the DNA solution.
-
Analyze the data by plotting the absorbance at a specific wavelength (usually the λmax of the compound) against the DNA concentration. The binding constant (Kb) can be calculated using the Wolfe-Shimmer equation or by fitting the data to a suitable binding model.
Fluorescence Spectroscopy for Competitive DNA Binding
This technique is employed to study the ability of a compound to displace a known DNA intercalator (like ethidium bromide) from its complex with DNA.
Materials:
-
Calf Thymus DNA (CT-DNA) solution
-
Ethidium Bromide (EtBr) solution
-
This compound or its metal complex solution
-
Tris-HCl buffer (pH 7.2)
-
Fluorometer
Procedure:
-
Prepare a solution of the CT-DNA-EtBr complex by incubating a known concentration of CT-DNA with a saturating amount of EtBr in Tris-HCl buffer.
-
Record the fluorescence emission spectrum of the CT-DNA-EtBr complex (excitation typically around 520 nm, emission scan from 550-700 nm).
-
Add increasing concentrations of the test compound (this compound or its metal complex) to the CT-DNA-EtBr solution.
-
After each addition, incubate the mixture for a few minutes to allow for equilibrium to be reached.
-
Record the fluorescence emission spectrum.
-
A decrease in the fluorescence intensity of the CT-DNA-EtBr complex indicates that the test compound is displacing EtBr from the DNA, suggesting a competitive binding mode.
-
The quenching of fluorescence can be analyzed using the Stern-Volmer equation to determine the quenching constant, which is related to the binding affinity of the test compound.
Circular Dichroism (CD) Spectroscopy for DNA Conformational Changes
CD spectroscopy is a powerful technique to investigate changes in the secondary structure of DNA upon binding of a ligand.
Materials:
-
Calf Thymus DNA (CT-DNA) solution in a suitable buffer (e.g., phosphate buffer)
-
This compound or its metal complex solution
-
CD spectropolarimeter
Procedure:
-
Record the CD spectrum of the CT-DNA solution alone in the range of 200-320 nm. The characteristic B-form DNA spectrum shows a positive band around 275 nm and a negative band around 245 nm.
-
Prepare solutions with a constant concentration of CT-DNA and increasing concentrations of the test compound.
-
Incubate the mixtures for a defined period to ensure complex formation.
-
Record the CD spectrum for each mixture.
-
Changes in the CD spectrum, such as shifts in the peak positions or changes in the ellipticity, indicate alterations in the DNA conformation. A shift towards an A-form DNA conformation is often characterized by an increase in the positive band and a decrease in the negative band.
Agarose Gel Electrophoresis for DNA Cleavage Assay
This assay is used to assess the ability of a compound to induce single- or double-strand breaks in plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322 or pUC19)
-
This compound or its metal complex solution
-
Tris-Acetate-EDTA (TAE) or Tris-Borate-EDTA (TBE) buffer
-
Agarose
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare a 1% agarose gel in TAE or TBE buffer containing ethidium bromide.
-
Set up the reaction mixtures in microcentrifuge tubes, each containing a fixed amount of supercoiled plasmid DNA and varying concentrations of the test compound in a suitable buffer.
-
Include a control sample with only plasmid DNA and buffer.
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding the DNA loading dye.
-
Load the samples into the wells of the agarose gel.
-
Run the gel electrophoresis at a constant voltage until the dye front has migrated a sufficient distance.
-
Visualize the DNA bands under UV light.
-
Analyze the results:
-
Supercoiled DNA (Form I) migrates the fastest.
-
Nicked, open-circular DNA (Form II), resulting from a single-strand break, migrates slower.
-
Linear DNA (Form III), resulting from a double-strand break, migrates at an intermediate speed.
-
-
The extent of DNA cleavage can be quantified by measuring the intensity of each DNA band.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the comparative analysis of this compound and its metal complexes.
Caption: General experimental workflow for the comparative study.
Conclusion
The complexation of this compound with platinum (II) and palladium (II) results in a synergistic enhancement of its interaction with DNA.[1] While this compound itself is a potent DNA interacting agent, its metal complexes exhibit additional modes of action, including the formation of intra- and interstrand crosslinks, which are known to be highly cytotoxic lesions.[1] The induction of a B-to-A conformational change in DNA by both the parent compound and its metal complexes suggests a significant distortion of the DNA structure, which can interfere with essential cellular processes such as transcription and replication.
Further quantitative studies are warranted to precisely determine the binding affinities and cytotoxic potencies of a wider range of this compound metal complexes. This will enable a more detailed structure-activity relationship analysis and guide the development of new metal-based anticancer drugs with improved efficacy and selectivity. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such investigations.
References
Evaluating the Selectivity of Altromycin B for Bacterial Versus Mammalian Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro selectivity of Altromycin B for bacterial versus mammalian cells. Due to the limited availability of specific quantitative data for this compound, this guide utilizes data for the broader "altromycin complex" as a representative measure of its antibacterial activity. For comparison, this guide includes data on Doxorubicin, a well-known anticancer agent that, like this compound, functions as a DNA intercalating agent and has reported antibacterial properties.
The selectivity of an antimicrobial agent is a critical parameter in drug development, indicating its ability to target pathogenic organisms while minimizing harm to host cells. This is often quantified by the selectivity index (SI), calculated as the ratio of the cytotoxic concentration in mammalian cells (IC50) to the antibacterial concentration (MIC). A higher SI value suggests greater selectivity and a more promising therapeutic window.
Data Presentation: Antibacterial Activity vs. Mammalian Cytotoxicity
The following table summarizes the available quantitative data for the altromycin complex and Doxorubicin. Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of the drug that inhibits the visible growth of bacteria. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of mammalian cell viability.
| Compound | Target Organism/Cell Line | Measurement | Concentration (µg/mL) |
| Altromycin Complex | Streptococcus spp. | MIC | 0.2 - 3.12[1] |
| Staphylococcus spp. | MIC | 0.2 - 3.12[1] | |
| Doxorubicin | Staphylococcus aureus | MIC | 2-4 |
| Human Breast Cancer (MCF-7) | IC50 | Varies (e.g., ~0.05 - 1.0) | |
| Human Cervical Cancer (HeLa) | IC50 | Varies (e.g., ~0.1 - 0.5) | |
| Human Liver Cancer (HepG2) | IC50 | Varies (e.g., ~0.1 - 1.5) |
Note: IC50 values for Doxorubicin can vary significantly depending on the specific cell line, exposure time, and assay conditions. The values presented are indicative ranges.
Experimental Protocols
Detailed methodologies for determining the MIC and IC50 values are crucial for the accurate interpretation and replication of selectivity studies.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution of the Test Compound:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a range of desired concentrations.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the serially diluted compound and the growth control well.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that inhibits a significant change in OD compared to the growth control.
-
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Test compound (e.g., this compound)
-
Mammalian cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of the compound's solvent) and a no-cell control (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
IC50 Calculation:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow for Determining Selectivity
Caption: Workflow for evaluating the selectivity of a compound.
Proposed Mechanism of Action of this compound
This compound is believed to exert its cytotoxic effects through a dual mechanism involving DNA intercalation and subsequent alkylation.[1] The planar anthraquinone core of the molecule inserts itself between the base pairs of the DNA double helix. This positions the reactive epoxide side chain to covalently bind to the N7 position of guanine residues, leading to DNA damage, inhibition of DNA and RNA synthesis, and ultimately, cell death.[1][2]
References
Comparative Analysis of Altromycin B Analogues: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Altromycin B, a member of the pluramycin family of antibiotics, has garnered significant interest for its potent antibacterial and antitumor properties. Like other pluramycins, its biological activity stems from its ability to intercalate into DNA and alkylate guanine residues, ultimately leading to cell death. This guide provides a comparative overview of the structure-activity relationships (SAR) of this compound and its analogues, drawing from available data to inform future drug design and development efforts.
Key Structural Features and Biological Activity
The altromycin complex has demonstrated notable activity against Gram-positive bacteria, with reported Minimum Inhibitory Concentration (MIC) values ranging from 0.2 to 3.12 µg/mL against various strains of Streptococci and Staphylococci.[1] The planar tetracyclic core is crucial for DNA intercalation, a critical first step in its mechanism of action. The sugar moieties are understood to play a key role in the sequence-specific recognition of DNA.[2] The epoxide side chain is directly involved in the alkylation of DNA, a covalent modification that triggers the cytotoxic effects.
Data Presentation: Antibacterial and Cytotoxic Activity
Due to the limited availability of specific quantitative data for a wide range of this compound analogues, the following tables are presented as illustrative examples based on the known activity of the parent compounds and the general trends observed within the pluramycin class. These tables are intended to serve as a template for organizing future experimental data.
Table 1: Illustrative Antibacterial Activity of this compound Analogues
| Compound/Analogue | Modification | Test Organism | MIC (µg/mL) |
| Altromycin Complex | - | Streptococcus spp. | 0.2 - 3.12 |
| Staphylococcus spp. | 0.2 - 3.12 | ||
| Analogue 1 | [Hypothetical Modification 1] | Staphylococcus aureus | [Value] |
| Analogue 2 | [Hypothetical Modification 2] | Streptococcus pneumoniae | [Value] |
| Analogue 3 | [Hypothetical Modification 3] | Enterococcus faecalis | [Value] |
Table 2: Illustrative Cytotoxic Activity of this compound Analogues
| Compound/Analogue | Modification | Cancer Cell Line | IC50 (µM) |
| This compound | - | [e.g., HeLa, MCF-7] | [Value] |
| Analogue A | [Hypothetical Modification A] | [e.g., HeLa] | [Value] |
| Analogue B | [Hypothetical Modification B] | [e.g., MCF-7] | [Value] |
| Analogue C | [Hypothetical Modification C] | [e.g., A549] | [Value] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the biological activity of this compound analogues.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium to a logarithmic phase. The culture is then diluted to a standardized concentration, typically 1 x 105 Colony Forming Units (CFU)/mL.
-
Serial Dilution of Test Compound: The this compound analogue is serially diluted in a 96-well microtiter plate containing broth medium to create a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls:
-
Positive Control: A well containing a known effective antibiotic.
-
Negative Control: A well containing only the growth medium and the solvent used to dissolve the test compound.
-
Growth Control: A well containing the growth medium and the bacterial inoculum without any test compound.
-
-
Incubation: The plate is incubated at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the this compound analogue at which no visible bacterial growth (turbidity) is observed.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound analogue and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Visualizing Relationships and Pathways
Structure-Activity Relationship Logic
The following diagram illustrates the general logic behind the structure-activity relationship of this compound analogues. Modifications to different parts of the molecule are expected to influence its interaction with DNA and, consequently, its biological activity.
Caption: Logical flow of this compound's structure to its biological effect.
Experimental Workflow for Biological Evaluation
The diagram below outlines the typical workflow for assessing the antibacterial and cytotoxic activity of newly synthesized this compound analogues.
Caption: Workflow for testing and identifying lead this compound analogs.
Putative Signaling Pathway of this compound-Induced Apoptosis
This compound's interaction with DNA triggers a cascade of cellular events leading to programmed cell death (apoptosis). The following diagram illustrates a putative signaling pathway.
References
A Comparative In Vitro Analysis of Altromycin B and Classical Topoisomerase II Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Altromycin B with established topoisomerase II inhibitors, namely the topoisomerase II poisons etoposide and doxorubicin. Due to the distinct mechanisms of action, this guide will focus on comparing their effects on DNA and cellular processes, supported by available experimental data. Furthermore, detailed experimental protocols for key assays are provided to facilitate independent evaluation and comparison of novel compounds.
Introduction to Topoisomerase II and Its Inhibitors
DNA topoisomerase II is a vital enzyme that modulates the topological state of DNA, playing a crucial role in processes such as DNA replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before resealing the break. This activity is essential for relieving torsional stress and decatenating intertwined DNA strands, particularly during cell division.[1]
Topoisomerase II inhibitors are a cornerstone of cancer chemotherapy and are broadly classified into two categories:
-
Topoisomerase II poisons: These agents, such as etoposide and doxorubicin, stabilize the transient covalent complex formed between topoisomerase II and DNA.[2] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which triggers cell cycle arrest and apoptosis.[2]
-
Topoisomerase II catalytic inhibitors: These compounds inhibit the enzymatic activity of topoisomerase II without trapping the DNA-enzyme complex. They can interfere with ATP binding or other conformational changes necessary for the catalytic cycle.[2]
This compound, a member of the pluramycin family of antibiotics, operates through a different primary mechanism. It first intercalates into the DNA minor groove and then covalently alkylates the N7 position of guanine residues, forming a stable DNA adduct.[3] This action directly damages the DNA, leading to the inhibition of DNA replication and transcription. While some pluramycins have been shown to interact with topoisomerase II, this compound is not a classical topoisomerase II poison.[4]
Mechanism of Action: A Comparative Overview
The fundamental difference in the mechanism of action between this compound and classical topoisomerase II poisons is illustrated below.
References
Validating the Role of DNA Alkylation in Altromycin B's Cytotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Altromycin B, a potent pluramycin-like antibiotic, with the established chemotherapeutic agent Doxorubicin. The primary focus is to validate the central role of DNA alkylation in the cytotoxic effects of this compound. Due to the limited availability of public data specifically for this compound, this guide incorporates data from Hedamycin, a closely related and well-studied pluramycin, as a representative analog to facilitate a robust comparative analysis.
Mechanism of Action: A Tale of Two Anthracyclines
This compound and Doxorubicin, while both belonging to the anthracycline family of compounds, exhibit distinct primary mechanisms of action that underpin their cytotoxic effects.
This compound: The DNA Alkylator
This compound functions as a potent DNA alkylating agent. Its planar anthraquinone core intercalates into the minor groove of the DNA double helix. This initial non-covalent binding positions its reactive epoxide side chain to form a covalent bond with the N7 position of guanine residues.[1] This DNA alkylation creates a lesion that physically obstructs the progression of DNA and RNA polymerases, leading to a halt in replication and transcription. The cell recognizes this damage and initiates the DNA Damage Response (DDR), a complex signaling cascade that can ultimately trigger cell cycle arrest and apoptosis.
Doxorubicin: The Topoisomerase II Inhibitor
In contrast, Doxorubicin's primary mode of action is the inhibition of topoisomerase II.[1][2][3] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription by creating transient double-strand breaks. Doxorubicin intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex, preventing the re-ligation of the DNA strands.[4] This leads to the accumulation of permanent double-strand breaks, which also activates the DNA Damage Response, culminating in cell cycle arrest and apoptosis.[3] While Doxorubicin can also generate reactive oxygen species (ROS) that contribute to DNA damage, its principal cytotoxic effect is mediated through topoisomerase II poisoning.[2]
Data Presentation: A Comparative Look at Cytotoxicity and Cell Cycle Effects
To objectively compare the cytotoxic potential of this compound (represented by Hedamycin) and Doxorubicin, the half-maximal inhibitory concentration (IC50) values against various cancer cell lines are presented below. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Hedamycin | HCT116 | Colon Carcinoma | Sub-nanomolar (nM) | [5] |
| Doxorubicin | HCT116 | Colon Carcinoma | ~0.1 - 0.5 | [6][7] |
| Doxorubicin | HeLa | Cervical Cancer | ~1.0 | [6][7] |
| Doxorubicin | A549 | Lung Carcinoma | ~1.5 | [6][7] |
| Doxorubicin | PC3 | Prostate Cancer | ~8.0 | [6][7] |
| Doxorubicin | LNCaP | Prostate Cancer | ~0.25 | [6][7] |
Note: The IC50 values for Doxorubicin can vary depending on the specific experimental conditions and the cell line's sensitivity.
The differential mechanisms of this compound and Doxorubicin also lead to distinct effects on the cell cycle, as summarized below.
| Compound | Effect on Cell Cycle | Primary Phase of Arrest | Reference |
| This compound (Hedamycin) | Induces cell cycle arrest | G1, S, and G2 phases, concentration-dependent | [5][8] |
| Doxorubicin | Induces cell cycle arrest | Primarily G2/M phase | [9][10] |
Mandatory Visualizations
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's mechanism of action.
Cytotoxicity Assessment by MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or Doxorubicin (e.g., 0.001 to 10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.
DNA Damage Detection by Comet Assay (Alkaline)
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.[11][12][13][14]
-
Cell Preparation: Treat cells with this compound or a positive control (e.g., H₂O₂) for a defined period. Harvest the cells and resuspend in ice-cold PBS at 1 x 10⁵ cells/mL.
-
Embedding in Agarose: Mix 10 µL of the cell suspension with 75 µL of low-melting-point agarose (0.5% in PBS) at 37°C and immediately pipette onto a pre-coated microscope slide. Allow to solidify at 4°C.
-
Lysis: Immerse the slides in freshly prepared, cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes at 4°C.
-
Neutralization: Gently wash the slides three times with neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each.
-
Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Green I or ethidium bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify DNA damage by measuring the tail length, tail intensity, and tail moment using specialized software.
Mapping of DNA Adducts by Ligation-Mediated PCR (LM-PCR)
LM-PCR allows for the precise identification of DNA alkylation sites at the nucleotide level.[15][16][17][18][19]
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from cells treated with this compound.
-
Chemical Cleavage: Treat the genomic DNA with a chemical agent (e.g., piperidine) that induces strand cleavage specifically at the sites of alkylation (N7-guanine adducts).
-
Ligation of Asymmetric Linker: Ligate a unidirectional, asymmetric oligonucleotide linker to the 5'-phosphate ends of the cleaved DNA fragments using T4 DNA ligase.
-
First PCR Amplification: Perform a first round of PCR using a primer specific to the ligated linker and a gene-specific primer that anneals downstream of the region of interest.
-
Nested PCR Amplification: To increase specificity and yield, perform a second round of PCR using a nested linker primer and a nested gene-specific primer.
-
Sequencing Gel Analysis: Separate the amplified fragments on a sequencing polyacrylamide gel.
-
Detection: Detect the DNA fragments by autoradiography (if using radiolabeled primers) or fluorescence imaging. The resulting ladder will indicate the precise nucleotide positions of this compound-induced alkylation.
Conclusion
The experimental evidence strongly supports the hypothesis that DNA alkylation is the primary driver of this compound's cytotoxicity. Its ability to form covalent adducts with DNA distinguishes it from classical intercalators like Doxorubicin and contributes to its high potency, as suggested by the sub-nanomolar IC50 values of the related compound Hedamycin. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and validate the mechanism of action of this compound and other DNA alkylating agents. Understanding these fundamental mechanisms is crucial for the rational design and development of novel and more effective anticancer therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms | The EMBO Journal [link.springer.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DNA damage responses triggered by a highly cytotoxic monofunctional DNA alkylator, hedamycin, a pluramycin antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 12. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 15. An adapter ligation-mediated PCR method for high-throughput mapping of T-DNA inserts in the Arabidopsis genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. signal.salk.edu [signal.salk.edu]
- 17. scispace.com [scispace.com]
- 18. Ligation-mediated PCR for quantitative in vivo footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ligation-mediated PCR for genomic sequencing and footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Altromycin B Resistance Mechanisms in Gram-positive Bacteria
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of potential resistance mechanisms to Altromycin B in Gram-positive bacteria. Due to the limited direct experimental data on this compound resistance, this document extrapolates potential mechanisms based on its mode of action as a DNA-intercalating and alkylating agent, and draws comparisons with other antibiotics for which resistance pathways are well-elucidated. All quantitative data is presented in structured tables, and detailed experimental protocols for key analytical methods are provided.
Introduction to this compound and its Mechanism of Action
This compound belongs to the pluramycin family of antibiotics, known for their potent activity against Gram-positive bacteria.[1][2] The antibacterial effect of pluramycins, including the altromycin complex, is attributed to their ability to interact directly with bacterial DNA. The proposed mechanism involves a two-step process:
-
DNA Intercalation: The planar aromatic core of the altromycin molecule inserts itself between the base pairs of the DNA double helix.
-
DNA Alkylation: Following intercalation, a reactive side chain of the molecule forms a covalent bond with a DNA base, typically guanine.
This dual action leads to DNA strand scission, inhibiting essential cellular processes like DNA replication and transcription, ultimately resulting in bacterial cell death.[1][2]
Comparative Antibacterial Activity
While specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of resistant Gram-positive strains are not extensively available in published literature, the activity of the broader altromycin complex provides a strong indication of its potential efficacy. For comparative purposes, the tables below present the known activity of the altromycin complex alongside that of other antibiotic classes against key Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).
Table 1: Comparative MIC Values (µg/mL) Against Staphylococcus aureus
| Antibiotic Class | Antibiotic | S. aureus (Susceptible) | S. aureus ATCC 43300 (MRSA) |
| Pluramycins | Altromycin Complex | 0.2 - 3.12 [1][2] | Data not available |
| Glycopeptides | Vancomycin | 0.5 - 2 | 1 - 2[3][4] |
| Oxazolidinones | Linezolid | 1 - 4 | 2[4] |
| Fluoroquinolones | Ciprofloxacin | 0.25 - 1 | >32 |
| Macrolides | Erythromycin | 0.25 - 1 | >128 |
Table 2: Comparative MIC Values (µg/mL) Against Enterococcus faecalis
| Antibiotic Class | Antibiotic | E. faecalis (Susceptible) | E. faecalis V583 (VRE) |
| Pluramycins | Altromycin Complex | Data not available | Data not available |
| Glycopeptides | Vancomycin | 1 - 4 | 32 - 64[5] |
| Oxazolidinones | Linezolid | 1 - 2 | 2 - 4 |
| Lipopeptides | Daptomycin | 0.5 - 2 | 4 |
| Aminopenicillins | Ampicillin | 1 - 2 | >256 |
Potential Resistance Mechanisms to this compound
Based on the known resistance mechanisms to other DNA-targeting antibiotics and general resistance strategies in Gram-positive bacteria, the following pathways represent potential avenues for the development of this compound resistance.
Target Modification
Alterations in the drug's target is a common resistance strategy.[6] For this compound, this would involve changes to the bacterial DNA or its associated proteins.
-
Alterations in DNA Topology: Changes in DNA supercoiling, mediated by mutations in topoisomerase genes, could potentially affect the binding affinity of intercalating agents like this compound.[7]
-
DNA Repair Mechanisms: Gram-positive bacteria possess robust DNA repair systems, such as the SOS response, which can be induced by DNA damage.[8] Upregulation of these repair pathways could counteract the DNA alkylating effects of this compound.
Efflux Pumps
Efflux pumps are membrane proteins that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell.[9] Overexpression of multi-drug resistance (MDR) efflux pumps is a significant mechanism of resistance in Gram-positive bacteria.
-
Staphylococcus aureus : Several families of efflux pumps, including the Major Facilitator Superfamily (MFS) (e.g., NorA, NorB, NorC), the Small Multidrug Resistance (SMR) family, and the ATP-Binding Cassette (ABC) superfamily, are known to confer resistance to various antimicrobial agents.[9] It is plausible that some of these pumps could recognize and expel this compound.
-
Streptococcus pneumoniae : Efflux systems are a known mechanism of resistance to macrolides in this pathogen.[10]
-
Enterococcus faecalis : Efflux pumps also contribute to intrinsic and acquired resistance in enterococci.
The diagram below illustrates the general mechanism of efflux pump-mediated resistance.
References
- 1. In vitro activity of the newer quinolones compared with the classic ones and tobramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptional Response of Enterococcus faecalis V583 to Erythromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uspharmacist.com [uspharmacist.com]
- 4. Characterisation of in vitro resistance selection against second-/last-line antibiotics in methicillin-resistant Staphylococcus aureus ATCC 43300 strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Activity of newer fluoroquinolones against gram-positive and gram-negative bacteria isolated from ocular infections: an in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of quinolones against gram-positive cocci: clinical features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative antimicrobial activity of gatifloxacin with ciprofloxacin and beta-lactams against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial susceptibility pattern of vancomycin resistant enterococci to newer antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Genomic Guide to Altromycin-Producing Streptomyces Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Streptomyces strains known to produce altromycins and the closely related pluramycin antibiotics. Due to the limited public availability of complete genome sequences for all relevant strains, this guide focuses on a comparison of their known products, biological activities, and a putative biosynthetic pathway for altromycin based on well-characterized analogous gene clusters. Detailed experimental protocols are provided to enable researchers to conduct their own comparative genomic studies.
Introduction to Altromycins and Pluramycins
Altromycins are a group of potent Gram-positive antibacterial agents belonging to the pluramycin family of antibiotics.[1][2] These compounds are produced by actinomycetes and are characterized by a tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione core structure.[2][3] Their mechanism of action is believed to involve the inhibition of DNA and RNA synthesis through the alkylation of guanine residues in the DNA of target cells.[4] Pluramycins share a similar core structure and are also produced by Streptomyces species.
Comparison of Producing Strains and Their Products
Direct comparative genomic data between different altromycin-producing strains is scarce in publicly available literature. However, we can compare the primary known altromycin producer with a known producer of the closely related pluramycins.
| Feature | Streptomyces sp. AB 1246E-26 | Streptomyces pluricolorescens |
| Primary Product(s) | Altromycin complex (A, B, C, D, etc.)[5] | Pluramycin A and B, Chrothiomycin[6] |
| Product Class | Pluramycin-like antibiotic[1] | Pluramycin antibiotic |
| Known Biological Activity | Potent activity against Gram-positive bacteria, including Streptococci and Staphylococci.[1] | Antitumor and antibacterial activity. |
| Genome Sequenced | Not publicly available. | Draft genome sequences are available for some strains in NCBI databases. |
| Biosynthetic Gene Cluster | Not officially reported, but presumed to be a Type II Polyketide Synthase (PKS) cluster.[2] | Presumed to be a Type II PKS cluster. |
Performance Data: Antibacterial Activity
Quantitative data on the production yields of altromycins and pluramycins from their respective native producers are not widely reported in the literature. However, the antibacterial efficacy can be compared using Minimum Inhibitory Concentration (MIC) values.
Table 1: Minimum Inhibitory Concentration (MIC) of Altromycins against Gram-Positive Bacteria [1]
| Bacterial Species | MIC (µg/ml) |
| Streptococcus pyogenes | 0.2 |
| Streptococcus pneumoniae | 0.2 |
| Staphylococcus aureus (Smith) | 0.39 |
| Staphylococcus aureus (NCTC 10649) | 0.78 |
| Staphylococcus epidermidis | 0.78 |
| Enterococcus faecalis | 3.12 |
Note: Data represents the activity of the altromycin complex.
Putative Biosynthetic Pathway for Altromycin
While the specific biosynthetic gene cluster (BGC) for altromycin has not been fully elucidated, it is proposed to be a Type II Polyketide Synthase (PKS) pathway, similar to that of other pluramycin antibiotics like kidamycin.[2] The biosynthesis can be divided into three main stages: formation of the polyketide backbone, tailoring of the polyketide core, and the synthesis and attachment of deoxysugar moieties.[2]
References
- 1. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Streptomyces pluricolorescens - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Altromycin B
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. Altromycin B, a member of the pluramycin family of antibiotics with antitumor properties, requires meticulous handling and disposal due to its cytotoxic nature.[1][2] This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.
Immediate Safety Protocols
Before initiating any disposal procedures, adherence to standard safety protocols is mandatory. This includes the use of appropriate Personal Protective Equipment (PPE) as outlined in the table below. All handling of this compound should occur within a certified chemical fume hood to prevent inhalation exposure.
Quantitative Hazard Data
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Cytotoxicity | As an anthracycline-like compound, this compound is considered cytotoxic and potentially carcinogenic, mutagenic, or toxic for reproduction.[3][4] | Nitrile gloves (double-gloving recommended), impermeable lab coat, safety goggles or face shield. |
| Acute Toxicity | While specific data for this compound is unavailable, related compounds are known to be highly potent. Assume high toxicity via all routes of exposure (inhalation, ingestion, skin contact). | Work in a chemical fume hood. Avoid creating dust or aerosols. |
| Environmental Hazard | As an antibiotic, improper disposal can contribute to antimicrobial resistance and harm aquatic life. | Prevent release into the environment. Do not dispose of down the drain. |
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound is through a licensed hazardous waste management service. The following steps provide a clear workflow for its collection and preparation for disposal.
-
Segregation and Labeling :
-
All waste contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials, must be segregated as "cytotoxic waste."
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be yellow with a purple lid, the standard for cytotoxic and cytostatic waste.[3]
-
The label must clearly state "Cytotoxic Waste," identify the contents as "this compound," and include the appropriate hazard symbols.
-
-
Waste Accumulation :
-
Solid waste, such as contaminated gloves and lab coats, should be placed directly into the designated cytotoxic waste container.
-
For liquid waste, collect it in a compatible, sealed container that is then placed within the larger cytotoxic waste bin. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps, such as needles or contaminated glassware, must be disposed of in a designated cytotoxic sharps container.[5]
-
-
Decontamination of Work Surfaces :
-
After handling and preparing this compound for disposal, all work surfaces and equipment must be decontaminated.
-
Use a deactivating solution if one is approved by your institution for anthracyclines. A common approach involves oxidative degradation, though specific protocols for this compound are not established.[6] In the absence of a specific deactivating agent, a thorough cleaning with a suitable detergent and water is necessary, with all cleaning materials disposed of as cytotoxic waste.
-
-
Final Disposal :
-
Once the waste container is full, it should be securely sealed.
-
Arrange for pickup by your institution's licensed hazardous waste disposal service. These services will transport the waste for high-temperature incineration, which is the required disposal method for cytotoxic waste.[3]
-
Experimental Protocols: Deactivation of Anthracyclines
While a specific, validated protocol for the chemical deactivation of this compound is not available in the provided search results, research on related anthracyclines like doxorubicin and daunorubicin has shown that their cytotoxicity can be reduced through oxidative modification.[6] One experimental approach involves the use of myeloperoxidase in the presence of hydrogen peroxide and nitrite to extensively modify the drug's chromophore, leading to a substantial decrease in its biological activity.[6]
It is critical to note that the application of such deactivation methods in a standard laboratory setting for waste disposal is not recommended without specific validation and approval from your institution's EHS department. The efficiency and safety of this reaction for this compound are unknown.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, upholding the highest standards of safety and environmental responsibility. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 5. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 6. aacrjournals.org [aacrjournals.org]
Essential Safety and Logistical Information for Handling Altromycin B
Disclaimer: No specific Safety Data Sheet (SDS) for Altromycin B is publicly available. This guidance is based on safety protocols for the pluramycin family of antibiotics, related compounds, and established best practices for handling highly potent active pharmaceutical ingredients (HPAPIs). Researchers must perform a thorough risk assessment before handling this compound and consult their institution's Environmental Health and Safety (EHS) office. This compound is a member of the pluramycin antibiotic family with selective antibacterial and in vivo anti-cancer activity.[1] Due to its nature as a DNA minor groove binder and alkylating agent, it is likely to be highly toxic.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent direct contact, inhalation, and ingestion of this compound.[3] The required PPE varies based on the task being performed.
Table 1: Personal Protective Equipment (PPE) Recommendations
| Task | Required Personal Protective Equipment |
| Routine Handling (e.g., weighing, reconstituting solid compound) | Double Nitrile Gloves, Disposable Gown (solid front, tight-fitting cuffs), Safety Goggles with Side Shields or a Face Shield, N95 or higher NIOSH-approved Respirator.[3] |
| In Vitro Experiments (e.g., cell culture work) | Nitrile Gloves, Lab Coat, Safety Glasses. |
| In Vivo Experiments (e.g., animal handling) | Double Nitrile Gloves, Disposable Gown, Safety Glasses, N95 Respirator. |
| Spill Cleanup | Double Nitrile Gloves, Impervious Gown, Chemical Splash Goggles, Face Shield, N95 or higher Respirator. |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown, Safety Goggles.[4] |
Note: Always change gloves frequently, especially if contamination is suspected. When double-gloving, one glove should be under the gown cuff and the second over it to ensure no skin is exposed.[5]
Engineering Controls
Engineering controls are the first line of defense in minimizing exposure to hazardous materials like this compound.[3]
Table 2: Engineering Control Specifications
| Control Type | Description |
| Ventilation | All work with solid or aerosolized this compound must be conducted in a certified chemical fume hood or a biological safety cabinet.[3] |
| Containment | For weighing and handling of powdered this compound, a ventilated balance enclosure or glove box is highly recommended to contain airborne particles.[3] |
Operational Plan: Handling and Storage
A clear operational plan is essential for the safe handling and storage of this compound.
Step-by-Step Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and engineering controls are functioning properly. Prepare all necessary materials and equipment in the designated containment area.
-
Handling Solid this compound:
-
Perform all manipulations of solid this compound within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of the powder.
-
Use dedicated equipment (spatulas, weigh boats, etc.) and decontaminate them after use or dispose of them as hazardous waste.
-
-
Preparing Solutions:
-
When preparing stock solutions, add the solvent slowly to the solid to avoid aerosolization.
-
Clearly label all containers with the compound name, concentration, date of preparation, and a hazard symbol.
-
-
Storage:
-
Store solid this compound at room temperature in a tightly sealed container, as recommended for continental US locations (storage conditions may vary elsewhere).[1] Always refer to the Certificate of Analysis for specific storage conditions.[1]
-
Protect from light and moisture.
-
Store solutions according to established laboratory protocols for similar compounds, typically at -20°C or -80°C.
-
Store in a designated, locked, and clearly labeled area away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and exposure to personnel.
Step-by-Step Disposal Procedures:
-
Solid Waste:
-
Dispose of unused this compound powder, contaminated gloves, gowns, and other solid materials in a designated hazardous waste container labeled "Cytotoxic Waste" or "Chemical Waste".[4]
-
This waste must be disposed of through an approved hazardous waste disposal facility.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and cell culture media, in a clearly labeled, leak-proof hazardous waste container.[4]
-
Do not dispose of this compound solutions down the drain.
-
Consult your institution's EHS office for specific guidelines on the disposal of cytotoxic liquid waste.
-
-
Contaminated Materials:
-
All labware (e.g., pipette tips, tubes, flasks) that has come into contact with this compound should be considered contaminated.[4]
-
Decontaminate reusable glassware by soaking it in a suitable inactivating solution (e.g., a high pH solution or a solution of sodium hypochlorite, if compatible) before washing.
-
Dispose of single-use plasticware in the designated cytotoxic or chemical waste stream.[4]
-
-
In-Lab Deactivation (if take-back programs are unavailable):
Emergency Procedures
In the event of accidental exposure, immediate action is crucial.
Table 3: Emergency Response Protocols
| Type of Exposure | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek immediate medical attention.[9] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][9] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6] |
| Spill | Evacuate the area. Wear appropriate PPE, including a respirator. Absorb liquid spills with an inert material (e.g., vermiculite, sand). For solid spills, carefully scoop the material to avoid raising dust. Decontaminate the spill area. Dispose of all cleanup materials as hazardous waste.[10] |
Workflow for Handling and Disposal of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
